Benzeneazomalononitrile
Description
The exact mass of the compound (Phenylazo)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyldiazenylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBASWITNCMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289496 | |
| Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6017-21-6, 1350653-31-4 | |
| Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6017-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, (phenylazo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006017216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6017-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenyldiazenyl)propanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneazomalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF95S73B62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Value of Benzeneazomalononitrile
An In-Depth Technical Guide to the Synthesis of Benzeneazomalononitrile
This compound (C₉H₆N₄), also known as (Phenylazo)malononitrile, is a highly functionalized aromatic azo compound that presents as a characteristic yellow to light brown solid.[1] With a molecular weight of 170.17 g/mol , this molecule is a cornerstone intermediate in synthetic organic chemistry.[2][3][4] Its strategic importance lies in the unique combination of a phenylazo group and a malononitrile moiety, which imparts a rich reactivity profile.[1] This structure makes it a valuable precursor for a diverse range of heterocyclic compounds, advanced dyes, and materials for photochemical applications.[1][5][6] The compound typically exhibits a melting point above 130°C, often with decomposition, and is soluble in common polar organic solvents such as methanol, chloroform, and ethyl acetate.[1] This guide provides a comprehensive overview of its synthesis, focusing on the underlying mechanisms, a field-proven experimental protocol, and the critical safety considerations required for its successful and safe preparation.
Core Synthesis Strategy: A Two-Stage Approach
The most efficient and widely employed pathway for synthesizing this compound is a classic two-stage process rooted in diazo chemistry.[1][7] This methodology ensures high yields and purity when executed with precision. The two core stages are:
-
Diazotization: The conversion of a primary aromatic amine, typically aniline, into a reactive benzenediazonium salt intermediate. This is achieved through a reaction with nitrous acid, which is generated in situ.
-
Azo Coupling: The electrophilic diazonium salt is then immediately reacted with a nucleophilic coupling partner, in this case, the active methylene compound malononitrile, to form the final azo product.[1]
Mechanistic Insights: The Chemistry Behind the Synthesis
A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and ensuring safety.
Part A: The Diazotization of Aniline
The formation of the benzenediazonium cation is a temperature-sensitive process that proceeds through several key steps. The entire reaction must be conducted at low temperatures (0–5°C) to prevent the decomposition of the thermally unstable diazonium salt.[1][8][9][10]
-
Generation of Nitrous Acid: Nitrous acid (HNO₂) is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).[10][11][12]
-
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[11]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline (the nucleophile) attacks the electrophilic nitrosonium ion.[11]
-
Formation of the Diazonium Ion: The resulting N-nitrosamine intermediate undergoes a series of proton transfers (tautomerization) and subsequent dehydration, leading to the formation of the stable, resonance-delocalized benzenediazonium ion (C₆H₅N₂⁺).[11]
Part B: The Azo Coupling Reaction
This stage is a classic example of an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[13][14]
-
Activation of Malononitrile: Malononitrile possesses a highly acidic methylene group (CH₂) due to the electron-withdrawing effect of the two adjacent cyano (-CN) groups. A mild base, such as sodium acetate, is introduced to deprotonate the malononitrile, generating a highly nucleophilic carbanion. The sodium acetate also serves to buffer the solution, maintaining a mildly acidic to neutral pH which is optimal for the coupling reaction.[14]
-
Electrophilic Attack: The malononitrile carbanion attacks the terminal nitrogen atom of the benzenediazonium cation.[15] This cation is a relatively weak electrophile, hence the need for a highly activated nucleophile like the enolate of malononitrile.
-
Formation of this compound: The coupling reaction results in the formation of the C-N bond, yielding the final product, this compound, which typically precipitates from the aqueous reaction mixture as a yellow solid.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations involving aniline and malononitrile should be performed in a well-ventilated chemical fume hood.
Materials and Equipment
-
Reagents: Aniline, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Malononitrile, Sodium Acetate (CH₃COONa), Crushed Ice, Distilled Water.
-
Equipment: 250 mL Beakers (x3), 100 mL Graduated Cylinder, Magnetic Stirrer and Stir Bar, Thermometer, Dropping Funnel, Büchner Funnel and Flask, Vacuum Source, Glass Rod.
Step-by-Step Procedure
Step 1: Preparation of the Benzenediazonium Chloride Solution (0-5°C)
-
In a 250 mL beaker, combine aniline (4.65 g, 0.05 mol) and distilled water (50 mL).
-
While stirring, slowly add concentrated hydrochloric acid (15 mL).
-
Cool the resulting solution to 0°C in an ice-salt bath. Continue stirring until a fine slurry of aniline hydrochloride is formed.
-
In a separate beaker, prepare a solution of sodium nitrite (3.5 g, 0.051 mol) in distilled water (20 mL) and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry using a dropping funnel. Crucially, monitor the temperature continuously and ensure it does not rise above 5°C. [12][16] The addition should take approximately 15-20 minutes. The final solution should be clear.
Step 2: Preparation of the Coupling Reagent Solution
-
In a separate 250 mL beaker, dissolve malononitrile (3.3 g, 0.05 mol) and sodium acetate (15 g) in distilled water (100 mL).
-
Cool this solution to 0-5°C in an ice bath with stirring.
Step 3: The Azo Coupling Reaction (0-5°C)
-
Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Step 1 to the cold malononitrile solution from Step 2.
-
A voluminous yellow precipitate of this compound will form immediately.
-
Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Step 4: Isolation and Purification
-
Collect the yellow solid product by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with a generous amount of cold water to remove any inorganic salts.
-
Allow the product to air-dry on the filter paper. For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or chloroform.[1][3]
Quantitative Data Summary
| Reagent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio | Key Role |
| Aniline | 93.13 | 4.65 | 0.05 | 1.0 | Starting Amine |
| Sodium Nitrite | 69.00 | 3.5 | 0.051 | 1.02 | Diazotizing Agent |
| Hydrochloric Acid | 36.46 | ~5.5 (conc) | ~0.15 | 3.0 | Acid Catalyst |
| Malononitrile | 66.06 | 3.3 | 0.05 | 1.0 | Coupling Partner |
| Sodium Acetate | 82.03 | 15 | 0.18 | 3.6 | Base/Buffer |
| Product | 170.17 | ~7-8 | ~0.04-0.047 | - | Typical Yield: 80-95% |
Product Characterization
Confirmation of the synthesized product's identity and purity is essential.
-
Melting Point: Determine the melting point of the purified solid. The literature value is in the range of 144-145°C.[3] A sharp melting point close to this value indicates high purity.
-
Infrared (IR) Spectroscopy: An IR spectrum should show characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹), the N=N azo stretch (around 1450 cm⁻¹), and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure, showing characteristic signals for the phenyl ring protons and the carbons of the malononitrile and phenyl groups.
Critical Safety Protocols
Adherence to strict safety measures is non-negotiable due to the hazardous nature of the reagents and intermediates.
-
Diazonium Salt Hazard: This is the most significant risk. Aryl diazonium salts are notoriously thermally unstable and can be violently explosive in their solid, dry state.[8][9]
-
NEVER attempt to isolate the solid benzenediazonium salt.[9]
-
ALWAYS prepare and use the diazonium salt in a cold (0-5°C) aqueous solution immediately after its formation.[10]
-
Strict temperature control is the most critical safety parameter. An uncontrolled exotherm can lead to rapid decomposition and release of nitrogen gas, causing a dangerous pressure buildup.[8]
-
-
Reagent Toxicity:
-
Aniline: Is toxic, readily absorbed through the skin, and a suspected carcinogen. Handle with appropriate chemical-resistant gloves and eye protection in a fume hood.
-
Malononitrile: Is a toxic substance. Avoid inhalation of dust and prevent skin and eye contact.[17] The Safety Data Sheet (SDS) should be consulted before use.[17]
-
-
General Handling:
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the diazotization of aniline followed by azo coupling with malononitrile is a robust and high-yielding procedure fundamental to organic synthesis. This guide underscores that procedural success is inextricably linked to mechanistic understanding and stringent safety protocols. The critical parameters for researchers and drug development professionals to master are precise temperature control during diazotization to manage the unstable diazonium intermediate and the safe handling of toxic reagents. When executed with care, this synthesis provides reliable access to a versatile chemical building block essential for innovation in materials science and medicinal chemistry.
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Pharmaceutical and chemical intermediates,CAS#:6017-21-6,苯基偶氮丙二腈,this compound [en.chemfish.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Write mechanism for formation of phenyldiazonniumchloride | Filo [askfilo.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. Azo Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to Benzeneazomalononitrile: Synthesis, Structural Elucidation, and Chemical Properties
Introduction: Unveiling a Versatile Synthetic Building Block
Benzeneazomalononitrile (CAS No. 6017-21-6), also known as 2-(phenylazo)malononitrile, is an aromatic azo compound that serves as a pivotal intermediate in modern organic synthesis.[1][2] With the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol , this distinctive yellow solid is characterized by the strategic placement of a phenylazo group (-N=N-Ph) and two nitrile groups (-C≡N) on a central methane carbon.[1][3][4] This unique arrangement of functional groups imparts a rich and versatile reactivity, making it a valuable precursor for a diverse array of complex molecules, particularly nitrogen-containing heterocycles.[1][2] Its applications span from the development of pharmaceuticals and agrochemicals to the synthesis of dyes and advanced materials.[5][6] This guide provides an in-depth exploration of its synthesis, a multi-faceted approach to its structural elucidation, and a comprehensive overview of its chemical and physical properties for researchers and drug development professionals.
Core Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound is achieved through a classical azo coupling reaction. This process involves two critical stages: the diazotization of aniline and the subsequent coupling with malononitrile.[1]
Causality Behind the Experimental Protocol
The success of this synthesis hinges on precise temperature control and pH management. The initial diazotization of aniline requires cold, acidic conditions (typically 0-5°C) to form the benzenediazonium chloride salt. This low temperature is crucial because diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and significantly reduced yields. The subsequent coupling reaction with the malononitrile carbanion is performed in a weakly acidic to neutral medium, often buffered with sodium acetate. This buffer is essential; it is basic enough to deprotonate the acidic C-H bond of malononitrile, forming the required nucleophile, but not so basic that it causes the diazonium salt to decompose into undesired phenolic byproducts.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Malononitrile
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Ice
-
Deionized Water
Step-by-Step Methodology:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring. The formation of a fine precipitate of aniline hydrochloride is expected.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5°C throughout the addition.
-
Expert Insight: The slow, dropwise addition is critical to dissipate the exothermic heat of reaction and prevent the premature decomposition of the newly formed diazonium salt.
-
After the addition is complete, stir the solution for an additional 15-20 minutes at 0-5°C to ensure the reaction goes to completion.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve malononitrile in ethanol.
-
Add a solution of sodium acetate in water to the malononitrile solution and cool it to 0-5°C in an ice bath. This generates the nucleophilic malononitrile carbanion in situ.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the malononitrile solution with vigorous stirring.
-
A yellow to orange precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to maximize the yield.[1]
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a bright yellow crystalline solid.
-
Dry the purified product in a vacuum oven at a low temperature.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation: A Spectroscopic and Crystallographic Consensus
Confirming the structure of a synthesized molecule like this compound requires a synergistic approach, integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The IR spectrum of this compound is expected to show a strong, sharp absorption band around 2220-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration. The azo (N=N) linkage, if asymmetrical, typically exhibits a weak to medium band in the 1575-1630 cm⁻¹ region.[1] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the benzene ring appear in the 1450-1600 cm⁻¹ range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The phenyl group protons are expected to appear as a multiplet in the aromatic region, typically between 7.4 and 7.9 ppm . The single proton on the central carbon (the methine proton) is highly deshielded by the adjacent azo and nitrile groups and would likely appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. One would expect to see signals for the aromatic carbons, a signal for the methine carbon, and a key signal for the nitrile carbons, typically in the 115-120 ppm range.
-
-
UV-Visible Spectroscopy: The extended conjugation involving the phenyl ring, the azo bridge, and the nitrile groups gives this compound its characteristic yellow color.[1] Its UV-Vis spectrum is expected to display two main absorption bands: a high-intensity band in the UV region (around 250-320 nm) corresponding to the π→π* transition of the conjugated system, and a lower-intensity band in the visible region (around 350-450 nm) attributed to the n→π* transition of the azo group.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₉H₆N₄, the molecular ion peak (M⁺) would be observed at an m/z value of 170.17 . Analysis of the fragmentation pattern can further corroborate the structure, with likely fragments corresponding to the loss of N₂ or the cleavage of the phenyl group.
| Table 1: Summary of Expected Spectroscopic Data for this compound | |
| Technique | Expected Observation |
| IR Spectroscopy | ~2230 cm⁻¹ (strong, C≡N stretch), ~1580 cm⁻¹ (N=N stretch) |
| ¹H NMR | ~7.4-7.9 ppm (multiplet, 5H, Ar-H), singlet for methine proton |
| ¹³C NMR | Signals for aromatic carbons, methine carbon, and nitrile carbons (~115-120 ppm) |
| UV-Vis Spectroscopy | π→π* (~250-320 nm), n→π* (~350-450 nm) |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 170.17 |
X-ray Crystallography: The Definitive Structure
While spectroscopy provides compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and intermolecular interactions. For azo compounds, crystallography definitively establishes the configuration (E or Z) of the azo bridge. The E (trans) isomer is generally the more thermally stable and expected form from this synthesis.[1]
Integrated Structural Elucidation Workflow
Caption: Integrated workflow for the structural elucidation of this compound.
Key Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Table 2: Physical Properties of this compound | |
| Property | Value / Description |
| CAS Number | 6017-21-6[1] |
| Molecular Formula | C₉H₆N₄[1] |
| Molecular Weight | 170.17 g/mol [1] |
| Appearance | Yellow to light brown solid/crystalline powder.[1][6] |
| Melting Point | >130°C (with decomposition).[1][6][7] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol.[1][7][8] Limited solubility in water.[9] |
| Storage | Store at room temperature, sealed in a dry environment.[7][8] |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its functional groups, making it a versatile synthetic intermediate.
-
Cyclization Reactions: It is a potent precursor for synthesizing nitrogen-containing heterocycles. Through various cyclization pathways, it can be used to form pyridazines, pyridines, and other complex ring systems.[1]
-
Condensation Reactions: The active methylene group allows it to participate in Knoevenagel condensation reactions with aldehydes and ketones.[1]
-
Substitution Reactions: The cyano groups can undergo nucleophilic substitution, offering another avenue for molecular elaboration.[1]
-
Photoisomerization: Like other azobenzene derivatives, it is expected to undergo reversible E/Z (trans/cis) isomerization upon irradiation with UV light. The more stable E-isomer can be converted to the Z-isomer, a property that is exploited in the development of photoswitchable materials.[1]
-
Stability: The compound is stable under normal storage conditions.[5] However, it may decompose in the presence of strong acids or bases and exhibits thermal decomposition above its melting point.[5]
Conclusion and Outlook
This compound is a fundamentally important molecule in synthetic organic chemistry. Its straightforward synthesis, combined with the rich reactivity conferred by its azo and dinitrile functionalities, establishes it as a powerful and versatile building block. A comprehensive understanding of its synthesis, the analytical methods used for its structural confirmation, and its core chemical properties is crucial for any scientist aiming to leverage its potential. From creating novel heterocyclic scaffolds for drug discovery to developing advanced photoresponsive materials, this compound will continue to be a compound of significant interest and utility in the chemical sciences.
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 6017-21-6 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Dawn of a Chromophore: Unearthing the Early Studies of Benzeneazomalononitrile
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Latent Potential
Benzeneazomalononitrile, also known as 2-(phenylazo)propanedinitrile, is a compound that sits at the intersection of classical organic synthesis and modern materials science. Its deceptively simple structure, featuring a phenylazo group coupled to a highly activated methylene carbon flanked by two nitrile functionalities, belies a rich and complex chemical reactivity. While contemporary research has explored its applications as a versatile precursor for a myriad of heterocyclic compounds, dyes, and even as a photoinitiator, the origins of this intriguing molecule trace back to the late 19th century, a period of fervent discovery in the world of synthetic organic chemistry. This guide delves into the early studies of this compound, providing a historical and technical perspective on its initial synthesis, the scientific reasoning of the time, and the nascent understanding of its chemical behavior.
The Genesis: A Product of the Azo Dye Revolution
The story of this compound is intrinsically linked to the burgeoning synthetic dye industry of the latter half of the 19th century. The discovery of the diazotization of aromatic amines by Johann Peter Griess in 1858 opened the floodgates to the synthesis of a vast array of brightly colored azo compounds. This fundamental reaction, the conversion of a primary aromatic amine into a diazonium salt, provided a powerful electrophile capable of reacting with electron-rich aromatic systems to form the characteristic -N=N- azo linkage.
While the primary focus of this era was on the coupling of diazonium salts with phenols and aromatic amines to produce dyes, the reactivity of these electrophilic intermediates with other nucleophiles was an area of burgeoning interest. The logical extension of this chemistry was to explore reactions with compounds possessing highly activated methylene groups, such as those found in malonic acid and its derivatives.
The First Synthesis: Unraveling a Historical Thread
Pinpointing the exact first synthesis of this compound from available digital archives presents a challenge. However, the foundational work on the coupling of diazonium salts with active methylene compounds was laid by pioneering chemists of the era. Notably, the work of Victor Meyer and his contemporaries in the 1870s on the reaction of benzenediazonium salts with compounds like nitroethane and diethyl malonate established the feasibility of this synthetic strategy.
While a definitive seminal paper on the synthesis from malononitrile itself is not readily apparent in modern databases, the intellectual framework and experimental precedent were firmly in place. The synthesis, as it would have been approached in the late 19th or early 20th century, can be reconstructed based on the established methodologies of the time.
Conceptual Experimental Workflow of Early Synthesis
The synthesis of this compound would have followed a two-step process, mirroring the general procedure for azo coupling reactions. The diagram below illustrates the logical flow of this early synthetic approach.
An In-depth Technical Guide to the Reaction Mechanisms of Benzeneazomalononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzeneazomalononitrile, a molecule featuring a phenylazo group bonded to a malononitrile fragment, is a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the confluence of the electron-withdrawing cyano groups and the photosensitive azo moiety, give rise to a rich and varied reactivity. This technical guide provides a comprehensive exploration of the core reaction mechanisms of this compound, designed to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding of its chemical behavior. We will delve into its synthesis, nucleophilic reactivity, and its participation in condensation and cyclization reactions. Furthermore, this guide will explore the less-documented, yet highly significant, thermal, photochemical, radical, and cycloaddition reactions, drawing upon established principles of physical organic chemistry to elucidate plausible mechanistic pathways. Detailed experimental protocols, data-driven insights, and visual representations of reaction mechanisms are provided to offer a practical and thorough understanding of this important synthetic intermediate.
Introduction: The Chemical Persona of this compound
This compound (C₉H₆N₄) is a yellow, crystalline solid that serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, dyes, and materials with interesting optical properties.[1][2] Its significance in medicinal chemistry is also noteworthy, with the core structure being a precursor to molecules with potential biological activity.[2] The reactivity of this compound is dominated by the interplay of its functional groups: the electrophilic carbon of the malononitrile unit, the nucleophilic and electrophilic nature of the azo group, and the aromatic phenyl ring. Understanding the mechanistic underpinnings of its reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies.
Synthesis of this compound: A Mechanistic Overview
The most common and efficient synthesis of this compound proceeds via a two-step diazotization-coupling reaction.[1] A thorough understanding of the mechanism of each step is crucial for maximizing yield and purity.
Step 1: Diazotization of Aniline
The process begins with the diazotization of aniline, where aniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the benzenediazonium chloride salt.
Mechanism:
-
Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).
-
Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of the amino group of aniline attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable benzenediazonium ion.
Experimental Protocol: Synthesis of Benzenediazonium Chloride
| Step | Procedure | Causality and Field-Proven Insights |
| 1 | Dissolve aniline (1.0 eq) in 3M hydrochloric acid. | Aniline is protonated to form the anilinium ion, which is soluble in the aqueous medium. A slight excess of acid ensures the complete formation of nitrous acid in the next step and prevents the coupling of the diazonium salt with unreacted aniline. |
| 2 | Cool the solution to 0-5 °C in an ice-salt bath. | The diazonium salt is unstable at higher temperatures and can decompose violently. Maintaining a low temperature is critical for safety and to prevent the formation of byproducts like phenol. |
| 3 | Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, keeping the temperature below 5 °C. | Slow addition prevents a rapid, exothermic reaction and localized warming. The reaction is monitored for the presence of a slight excess of nitrous acid using starch-iodide paper (turns blue-black). |
| 4 | Stir the resulting solution for 15-20 minutes at 0-5 °C. | This ensures the complete formation of the benzenediazonium chloride salt. The solution should be used immediately in the next step. |
Step 2: Azo Coupling with Malononitrile
The freshly prepared benzenediazonium salt is then coupled with malononitrile in the presence of a weak base, such as sodium acetate, to yield this compound.[1]
Mechanism:
-
Deprotonation of Malononitrile: Sodium acetate acts as a base to deprotonate the acidic methylene proton of malononitrile, generating a carbanion.
-
Electrophilic Attack: The electron-rich carbanion of malononitrile acts as a nucleophile and attacks the electrophilic terminal nitrogen of the benzenediazonium ion.
-
Formation of the Azo Compound: This attack results in the formation of the stable this compound.
Experimental Protocol: Coupling Reaction
| Step | Procedure | Causality and Field-Proven Insights |
| 1 | In a separate flask, dissolve malononitrile (1.0 eq) and sodium acetate (2.0 eq) in a mixture of water and ethanol at 0-5 °C. | Sodium acetate provides the basic conditions necessary to deprotonate malononitrile. Ethanol helps to dissolve the organic reactants. |
| 2 | Slowly add the cold benzenediazonium chloride solution to the malononitrile solution with vigorous stirring, maintaining the temperature below 10 °C. | Slow addition and efficient stirring are crucial to ensure proper mixing and prevent side reactions. A yellow precipitate of this compound will form. |
| 3 | Continue stirring for 1-2 hours at low temperature. | This allows the reaction to go to completion. |
| 4 | Collect the precipitate by filtration, wash with cold water, and dry under vacuum. | Washing with cold water removes any unreacted salts and impurities. |
Diagram of this compound Synthesis:
Caption: Synthesis of this compound via Diazotization and Azo Coupling.
Fundamental Reactivity Pathways
This compound is a versatile precursor in organic synthesis, primarily engaging in nucleophilic substitutions, condensation reactions, and various cyclization pathways.[3]
Nucleophilic Reactions
The carbon atom bearing the two cyano groups is highly electrophilic due to the strong electron-withdrawing nature of the nitrile functionalities. This makes it susceptible to attack by a wide range of nucleophiles.[1]
General Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the malononitrile moiety.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Product Formation: Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then undergo various transformations, such as protonation or elimination, to yield the final product.
Common nucleophiles that react with this compound include amines, thiols, and active methylene compounds.
Condensation Reactions
This compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions are often base-catalyzed and proceed through a Knoevenagel-type mechanism.
Mechanism:
-
Carbanion Formation: A base abstracts a proton from the α-carbon of this compound to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Intermediate Formation: An aldol-type intermediate is formed.
-
Dehydration: The intermediate undergoes dehydration to yield a new C=C double bond, resulting in a more conjugated system.
Cyclization Reactions: Gateway to Heterocycles
One of the most significant applications of this compound is its use as a precursor for the synthesis of a variety of heterocyclic compounds.[1] The presence of multiple reactive sites allows for diverse intramolecular and intermolecular cyclization pathways.
Example: Synthesis of Pyrazole Derivatives
Reaction with hydrazine derivatives leads to the formation of pyrazole rings.
Mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the malononitrile.
-
Intramolecular Cyclization: The other nitrogen of the hydrazine then attacks one of the cyano groups.
-
Tautomerization and Elimination: A series of tautomerization and elimination steps, often involving the loss of a small molecule like ammonia, leads to the formation of the aromatic pyrazole ring.
Advanced Reaction Mechanisms: Exploring the Frontiers
Beyond its fundamental reactivity, this compound is capable of undergoing more complex transformations, including thermal, photochemical, radical, and cycloaddition reactions. While specific mechanistic studies on this compound itself are limited, we can infer plausible pathways based on the well-established chemistry of related azo compounds.
Thermal Decomposition
Azo compounds are known to undergo thermal decomposition to generate radicals and nitrogen gas. The thermal stability of this compound is a critical consideration in its handling and in high-temperature reactions.
Plausible Mechanism:
Upon heating, this compound is expected to undergo homolytic cleavage of the C-N and N=N bonds.
-
Initiation: The relatively weak C-N bond can cleave homolytically to generate a phenylazo radical and a malononitrile radical. Alternatively, concerted cleavage of both C-N bonds can occur to release nitrogen gas and two radicals.
-
Propagation: The generated radicals can then participate in a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or addition to unsaturated systems.
-
Termination: The reaction terminates through the combination of two radicals.
Expected Products: The thermal decomposition in an inert solvent could lead to the formation of biphenyl (from the combination of two phenyl radicals), succinonitrile (from the dimerization of malononitrile radicals), and other products arising from radical-solvent interactions.
Diagram of Plausible Thermal Decomposition Pathway:
Caption: Proposed Thermal Decomposition of this compound.
Photochemical Reactions
The azo group in this compound acts as a chromophore, absorbing UV-Vis light. This absorption can lead to electronic excitation and subsequent photochemical reactions. This property is utilized in its application as a photoinitiator.[4]
Plausible Mechanism:
-
Excitation: Upon absorption of a photon (hν), the this compound molecule is promoted to an electronically excited state (singlet or triplet).
-
Isomerization: The excited state can undergo cis-trans isomerization around the N=N double bond. The trans isomer is generally more stable.[5]
-
Dissociation: The excited molecule can also undergo homolytic cleavage of the C-N bond to generate a phenyl radical and a malononitrilediazenyl radical, or directly release nitrogen gas to form a phenyl radical and a malononitrile radical. These radicals can then initiate polymerization or other radical reactions.[6]
Diagram of Plausible Photochemical Reaction Pathway:
References
An In-Depth Technical Guide to the Spectroscopic Characterization of Benzeneazomalononitrile
This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize Benzeneazomalononitrile (also known as 2-(phenylazo)malononitrile or in its tautomeric form, 2-(phenylhydrazono)malononitrile). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this versatile chemical intermediate. This document delves into the theoretical underpinnings and practical applications of key spectroscopic techniques, emphasizing the interpretation of spectral data in the context of the compound's prominent azo-hydrazone tautomerism.
Introduction: The Structural Duality of this compound
This compound (C₉H₆N₄, Molar Mass: 170.17 g/mol ) is a yellow crystalline solid that serves as a valuable precursor in the synthesis of various heterocyclic compounds.[1] Its chemical reactivity and spectroscopic properties are dominated by the presence of both a phenylazo group and a malononitrile moiety.[1] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the azo form (benzeneazo) and the more stable hydrazone form (phenylhydrazono). This equilibrium is influenced by factors such as solvent polarity and pH, and understanding this duality is paramount for accurate spectroscopic analysis and prediction of its chemical behavior.[2][3]
The synthesis of this compound is typically achieved through a diazotization reaction of aniline, followed by a coupling reaction with malononitrile.[1] The purity of the synthesized compound is crucial for obtaining clean and interpretable spectroscopic data.
Caption: Azo-Hydrazone Tautomerism of this compound.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy is a powerful technique to investigate the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic structure and the surrounding solvent environment.
Interpreting the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the conjugated system. The azo and hydrazone tautomers will exhibit distinct absorption profiles, allowing for the study of the tautomeric equilibrium in different solvents.[2][4] Generally, the hydrazone form absorbs at a longer wavelength (bathochromic shift) compared to the azo form due to a more extended conjugation.
Expected Absorption Maxima:
-
Azo form: A prominent π→π* transition in the UV region and a weaker n→π* transition at longer wavelengths.
-
Hydrazone form: A strong absorption band in the visible region, responsible for the compound's yellow color, corresponding to the extended π-conjugation of the hydrazone structure.
The choice of solvent can significantly influence the position of the tautomeric equilibrium and thus the observed λmax.[3] Polar solvents may favor one tautomer over the other through hydrogen bonding and dipole-dipole interactions.
Experimental Protocol: UV-Visible Spectroscopy
This protocol outlines the general steps for acquiring the UV-Vis spectrum of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for stable readings.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank with the cuvette containing the sample solution.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Repeat the measurement in different solvents to observe any solvatochromic shifts and infer the effect of solvent polarity on the tautomeric equilibrium.
-
Caption: Experimental Workflow for UV-Visible Spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is crucial for confirming the presence of key functional groups and providing evidence for the dominant tautomeric form.
Interpreting the FT-IR Spectrum
The FT-IR spectrum of this compound will display characteristic absorption bands for the nitrile, azo/hydrazone, and aromatic moieties. The presence and position of certain peaks can help distinguish between the azo and hydrazone tautomers.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Tautomer Implication |
| ~3300-3100 | N-H stretch | Hydrazone form |
| ~3100-3000 | Aromatic C-H stretch | Present in both tautomers |
| ~2230-2220 | C≡N stretch (nitrile) | Present in both tautomers |
| ~1630-1575 | N=N stretch (azo) | Azo form (may be weak or absent in asymmetric azo compounds)[1] |
| ~1600, ~1500 | C=C aromatic ring stretches | Present in both tautomers |
| ~1580-1550 | C=N stretch | Hydrazone form |
| Below 900 | Aromatic C-H out-of-plane bending | Present in both tautomers, indicates substitution pattern |
The presence of a distinct N-H stretching band would be strong evidence for the predominance of the hydrazone tautomer in the solid state.
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation and Measurement:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify and label the characteristic absorption peaks.
-
Compare the observed frequencies with known correlation tables to assign the vibrational modes.
-
Analyze the spectrum for evidence of the N-H stretch to infer the dominant tautomeric form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Interpreting the NMR Spectra
The ¹H and ¹³C NMR spectra of this compound will be highly informative, especially for determining the dominant tautomer in solution. The chemical shifts and coupling patterns will differ significantly between the azo and hydrazone forms.
¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring will appear in this region. The splitting pattern will depend on the substitution and can be complex.
-
Methine Proton (-CH, Azo form): A singlet for the proton attached to the carbon bearing the two nitrile groups would be expected for the azo tautomer.
-
N-H Proton (Hydrazone form): A downfield, potentially broad singlet for the N-H proton is a key indicator of the hydrazone tautomer.[2] Its chemical shift can be solvent-dependent.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ 110-150 ppm): The carbons of the phenyl ring will resonate in this region.
-
Nitrile Carbons (-C≡N, δ ~115 ppm): The two nitrile carbons are expected to have similar chemical shifts.
-
Methine Carbon (-CH, Azo form): The carbon attached to the azo group and two nitrile groups.
-
Iminyl Carbon (>C=N, Hydrazone form): The carbon of the C=N bond in the hydrazone tautomer will have a characteristic downfield chemical shift.
Based on data for the analogous compound, 2-benzylidenemalononitrile, we can predict the approximate chemical shifts for the phenyl and malononitrile moieties.[5] However, the presence of the azo or hydrazono group will significantly influence these values.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hydrazone Tautomer)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.0 - 8.0 | Multiplets | Aromatic protons of the phenyl ring. |
| ¹H | >10 (variable) | Singlet | N-H proton, characteristic of the hydrazone form. May be broad and exchangeable with D₂O.[2] |
| ¹³C | ~110 - 150 | - | Aromatic carbons. |
| ¹³C | ~115 | - | Nitrile carbons (C≡N). |
| ¹³C | >140 | - | Iminyl carbon (C=N). |
Experimental Protocol: NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
-
Instrumentation and Measurement:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (often requires a longer acquisition time).
-
To confirm the presence of the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly decrease in intensity.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to TMS.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the protons and carbons in the molecule.
-
Use the presence or absence of the N-H signal to determine the dominant tautomeric form in the chosen solvent.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Interpreting the Mass Spectrum
The mass spectrum of this compound will provide the molecular ion peak (M⁺˙), which confirms the molecular weight of 170.17 g/mol . The fragmentation pattern will be characteristic of the molecule's structure and can provide further structural confirmation.
Expected Fragmentation Pattern:
While a detailed experimental mass spectrum is not available, common fragmentation pathways for related compounds suggest the following:
-
Molecular Ion Peak (M⁺˙): m/z = 170
-
Loss of N₂: A fragment at m/z = 142, corresponding to the loss of a nitrogen molecule from the azo group.
-
Phenyl Cation: A prominent peak at m/z = 77, corresponding to the C₆H₅⁺ fragment.
-
Loss of HCN: Fragments resulting from the loss of hydrogen cyanide from the malononitrile moiety.
The relative abundance of these fragments can provide insights into the stability of the different parts of the molecule.
Experimental Protocol: Mass Spectrometry
This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI).
-
Sample Introduction:
-
Introduce a small amount of the solid or a solution of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺˙).
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The data is presented as a mass spectrum, a plot of relative intensity versus m/z.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.
-
Caption: General Workflow for Mass Spectrometry Analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. UV-Visible spectroscopy provides insights into the electronic structure and the influence of the solvent on the azo-hydrazone tautomerism. FT-IR spectroscopy confirms the presence of key functional groups and offers evidence for the dominant tautomeric form in the solid state. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and is the most definitive method for determining the tautomeric equilibrium in solution. Finally, mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. By integrating the data from these complementary techniques, a complete and unambiguous structural elucidation of this compound can be achieved, which is essential for its application in synthetic chemistry and drug development.
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. minio.scielo.br [minio.scielo.br]
An In-depth Technical Guide to Benzeneazomalononitrile (CAS 6017-21-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Benzeneazomalononitrile, a versatile organic compound with significant potential in materials science and pharmacology. Drawing upon extensive data analysis and established scientific principles, this document delves into its chemical and physical properties, synthesis, spectral characteristics, and key applications, with a focus on its roles as a photoinitiator and a candidate for anticancer research.
Core Molecular and Physical Properties
This compound, with the CAS number 6017-21-6, is an organic compound characterized by the presence of a phenylazo group attached to a malononitrile framework. This structure imparts unique chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6017-21-6 | [1][2] |
| Molecular Formula | C₉H₆N₄ | [3] |
| Molecular Weight | 170.17 g/mol | [3] |
| Appearance | Yellow to dark-brown powder or crystals | [1] |
| Melting Point | >130 °C (decomposes) | [1] |
| Boiling Point | 260.7 ± 30.0 °C (Predicted) | [1] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [1] |
| InChIKey | KLMBASWITNCMTF-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of aniline followed by a coupling reaction with malononitrile. This method is a classic example of azo coupling, a cornerstone of organic synthesis.
Causality of Experimental Choices
The choice of a two-step diazotization-coupling reaction is dictated by the need to generate a highly electrophilic diazonium salt from aniline, which can then readily react with the electron-rich carbanion of malononitrile. The reaction conditions, particularly the low temperature, are critical to prevent the decomposition of the unstable diazonium salt. The use of a strong mineral acid in the diazotization step ensures the formation of nitrous acid in situ from sodium nitrite and protonates the aniline to facilitate the reaction. The subsequent addition of a base in the coupling step is necessary to deprotonate malononitrile, generating the nucleophilic species required for the azo coupling.
Experimental Protocol
This protocol is adapted from established methods for diazotization and azo coupling reactions.[4][5]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Malononitrile
-
Sodium Hydroxide (NaOH) or other suitable base
-
Ice
-
Water
-
Stirring apparatus
-
Reaction vessel (e.g., a three-necked flask)
-
Thermometer
-
Dropping funnel
Step-by-Step Methodology:
-
Diazotization of Aniline:
-
In a reaction vessel, dissolve aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at the same temperature to ensure the complete formation of the benzenediazonium chloride solution.
-
-
Coupling Reaction with Malononitrile:
-
In a separate vessel, dissolve malononitrile in an aqueous solution of a base, such as sodium hydroxide, to form the sodium salt of malononitrile.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold benzenediazonium chloride solution to the malononitrile solution with continuous stirring.
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for about an hour to ensure the completion of the coupling reaction.
-
The resulting solid product can be isolated by filtration, washed with cold water, and then dried.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Wavelength/Wavenumber/Chemical Shift | Key Features |
| UV-Vis Spectroscopy | ~250-450 nm | Absorption in this range is expected due to the extended conjugation of the phenylazo and malononitrile groups. |
| Infrared (IR) Spectroscopy | ~2220-2240 cm⁻¹ (C≡N stretch), ~1400-1600 cm⁻¹ (Aromatic C=C stretch), ~1400-1450 cm⁻¹ (N=N stretch) | The nitrile stretch is a characteristic and strong absorption. The azo group stretch is typically weaker. |
| ¹H NMR Spectroscopy | ~7.4-7.9 ppm | Aromatic protons of the phenyl group would appear in this region as a complex multiplet. |
| ¹³C NMR Spectroscopy | ~110-115 ppm (C≡N), ~120-150 ppm (Aromatic carbons) | The nitrile carbons are expected in the characteristic region, and the aromatic carbons will show multiple signals depending on their substitution. |
Applications in Materials Science: A Photoinitiator for UV Curing
This compound is recognized for its potential as a photoinitiator in UV-curable inks, coatings, and adhesives. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.
Mechanism of Photoinitiation
Based on its structure, this compound is expected to function as a Type I photoinitiator . Upon exposure to UV radiation, the molecule is promoted to an excited state. This excited state can then undergo unimolecular bond cleavage (photodissociation) to generate two radical species. This process, known as α-cleavage, is a hallmark of Type I photoinitiators. These resulting free radicals can then initiate the polymerization of monomers and oligomers in the formulation.
Diagram of Type I Photoinitiation Mechanism:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 3. CN106749253A - A kind of chemical synthesis process of adenine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. syrris.jp [syrris.jp]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
"physical and chemical properties of (Phenylazo)malononitrile"
An In-Depth Technical Guide to (Phenylazo)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Phenylazo)malononitrile, a versatile organic compound, stands at the intersection of dye chemistry and pharmaceutical sciences. Characterized by the presence of a phenylazo group attached to a malononitrile framework, this molecule exhibits a unique combination of reactivity and chromophoric properties. This guide provides a comprehensive exploration of its physical and chemical characteristics, synthesis, and spectral analysis. Furthermore, it delves into the compound's emerging significance as a key intermediate in the synthesis of novel therapeutic agents and its potential applications in drug development, offering a critical resource for professionals in the field.
Introduction: The Significance of the (Phenylazo)malononitrile Scaffold
(Phenylazo)malononitrile, also known as 2-(Phenylazo)malononitrile, is an aromatic azo compound featuring a reactive malononitrile functional group.[1] The confluence of the azo moiety, a well-known chromophore, and the highly activated dicyanomethylene group imparts a rich and complex chemical character to the molecule. Historically, azo compounds have been extensively utilized in the dye and pigment industry.[2][3] However, the unique electronic properties and reactivity of the malononitrile group have propelled derivatives of this scaffold into the realm of medicinal chemistry and materials science.[4][5]
The malononitrile group is a potent electron-withdrawing group, which significantly influences the electronic distribution and reactivity of the entire molecule.[4] This feature, combined with the synthetic accessibility of the scaffold, makes (Phenylazo)malononitrile a valuable building block for the construction of more complex heterocyclic systems and pharmacologically active molecules.[5] Its role as an intermediate in the synthesis of various compounds, including those with potential therapeutic applications, underscores its importance in modern organic and medicinal chemistry.[1][6][]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of (Phenylazo)malononitrile is fundamental for its effective handling, application, and derivatization.
General and Physical Properties
(Phenylazo)malononitrile typically presents as a yellow to orange crystalline powder.[1] Key physical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₄ | [6] |
| Molecular Weight | 170.17 g/mol | |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | >130°C (decomposition) | [6][8] |
| Boiling Point (Predicted) | 260.7 ± 30.0 °C | [6][8] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [6][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol; Slightly soluble in water. | [1][6] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [6][8] |
Structural and Spectroscopic Data
The structural elucidation and confirmation of (Phenylazo)malononitrile rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group and the methine proton of the malononitrile group.
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include a sharp, strong band around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration and bands characteristic of the azo (-N=N-) group and the aromatic ring.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[9]
-
UV-Visible Spectroscopy : The azo group imparts color to the compound, and its electronic transitions can be studied using UV-Vis spectroscopy. Computational studies on related azo compounds have been used to predict and interpret these electronic transitions.[10][11][12]
A variety of analytical methods, including HPLC, GC-MS, and elemental analysis, are available upon request from commercial suppliers for detailed characterization.[13]
Synthesis and Reactivity
The synthesis of (Phenylazo)malononitrile is a well-established process, and its reactivity is governed by the interplay of its functional groups.
Synthetic Protocol: A Diazonium Coupling Approach
The most common and efficient method for the synthesis of (Phenylazo)malononitrile involves the diazonium coupling reaction. This protocol is a cornerstone of azo chemistry.
Experimental Protocol: Synthesis of (Phenylazo)malononitrile [9]
-
Diazotization of Aniline :
-
Dissolve the primary amine (aniline) in a strong aqueous acid solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the benzenediazonium salt solution.
-
-
Coupling Reaction :
-
In a separate vessel, dissolve malononitrile in a suitable solvent.
-
Add the freshly prepared diazonium salt solution to the malononitrile solution.
-
Adjust the pH of the reaction mixture by the dropwise addition of an alkaline aqueous solution (e.g., saturated sodium acetate or potassium phosphate solution) to facilitate the coupling reaction.
-
Allow the reaction to proceed for a specified time, often with stirring.
-
-
Isolation and Purification :
-
The product, (Phenylazo)malononitrile, typically precipitates out of the solution as a solid.
-
Collect the solid by filtration.
-
Wash the filter cake with water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a light yellow solid.
-
Caption: Synthesis of (Phenylazo)malononitrile via diazonium coupling.
Chemical Reactivity and Synthetic Utility
The reactivity of (Phenylazo)malononitrile is multifaceted, making it a valuable intermediate in organic synthesis.
-
Reactions of the Malononitrile Moiety : The active methylene group in malononitrile derivatives is highly acidic and can participate in a variety of condensation reactions, such as the Knoevenagel condensation.[5][14] It can also undergo nucleophilic addition reactions.[5] The nitrile groups themselves can be hydrolyzed or reduced to other functional groups.
-
Reactions involving the Azo Group : The azo bond can be reduced to form two separate amine compounds. This cleavage is a key reaction in the metabolism of some azo dyes and has been exploited in the design of colon-specific drug delivery systems.[2]
-
Cyclization Reactions : (Phenylazo)malononitrile and its derivatives are excellent precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.[5][15] These heterocyclic scaffolds are prevalent in many biologically active molecules. For instance, the reaction of phenylmalononitrile with hydrazine can lead to the formation of aminopyrazole derivatives.[15]
Applications in Drug Development
The unique structural features of (Phenylazo)malononitrile and its derivatives have positioned them as compounds of interest in the field of drug discovery and development.[]
As a Precursor for Bioactive Heterocycles
Many pharmaceuticals contain nitrile groups, and the malononitrile moiety, in particular, is a versatile starting material for constructing more complex, biologically active molecules.[16][17] The ability of (Phenylazo)malononitrile to undergo cyclization reactions is particularly valuable for generating libraries of heterocyclic compounds for biological screening.[5] Derivatives of malononitrile have been investigated for a range of biological activities, including:
-
Anticancer Activity : Certain malononitrile derivatives have shown potential as anticancer agents.[14]
-
Antimicrobial and Antifungal Activity : The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[14][18]
-
Enzyme Inhibition : Benzylidenemalononitrile derivatives have been explored as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[14]
Role in Bioorthogonal Chemistry
Recent research has highlighted the potential of malononitriles in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[19] The reaction of malononitriles with azodicarboxylates has been reported as a catalyst-free bioorthogonal reaction, opening up new avenues for their application in chemical biology and drug delivery.[19]
Computational Insights
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure, reactivity, and spectroscopic properties of malononitrile derivatives and related azo compounds.[10][11][12][20] These theoretical investigations can aid in the rational design of new derivatives with desired properties for drug development. For example, computational methods can predict molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and potential biological interactions.[10][12]
Caption: Key application areas of (Phenylazo)malononitrile in drug development.
Safety and Handling
(Phenylazo)malononitrile is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]
Conclusion
(Phenylazo)malononitrile is a compound of significant interest due to its versatile chemical properties and its growing importance as a synthetic intermediate. Its straightforward synthesis, coupled with the reactivity of both the azo and malononitrile functionalities, makes it a valuable tool for organic chemists. For researchers in drug development, the (Phenylazo)malononitrile scaffold offers a promising starting point for the synthesis of novel heterocyclic compounds with a wide range of potential biological activities. As computational and synthetic methodologies continue to advance, the full potential of (Phenylazo)malononitrile and its derivatives in medicinal chemistry and materials science is yet to be fully realized.
References
- 1. Phenylazo Malononitrile - C9h6n4, Yellow To Orange Crystalline Powder | 98% Purity, Azo Compound For Dye Synthesis And Organic Reactions at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 85-86-9: 1-(p-Phenylazophenylazo)-2-naphthol (Sudan II… [cymitquimica.com]
- 4. Computational and photophysical characterization of a Laurdan malononitrile derivative - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 8. Benzeneazomalononitrile | 6017-21-6 [chemicalbook.com]
- 9. CN106749253A - A kind of chemical synthesis process of adenine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(Phenylazo)malononitrile [synhet.com]
- 14. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Design, Synthesis, and Bioactivity Determination of Novel Malononitrile Derivatives Containing 1,2,3-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational and spectral studies of 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 6017-21-6 | 2-(Phenylazo)malononitrile - AiFChem [aifchem.com]
Benzeneazomalononitrile: A Technical Guide to its Molecular Structure, Synthesis, and Applications
This in-depth technical guide provides a comprehensive overview of Benzeneazomalononitrile, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its molecular structure, synthesis, and reactivity.
Introduction: The Chemical Versatility of this compound
This compound, also known by its IUPAC name 2-(phenyldiazenyl)propanedinitrile, is an aromatic azo compound with the chemical formula C₉H₆N₄.[1][2][3] Its structure is characterized by a phenylazo group attached to a malononitrile framework, a combination that imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.[1] This yellow solid is a key building block for the creation of a variety of heterocyclic compounds, including pyridazines and pyrazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][4]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is fundamental to understanding its chemical behavior. The presence of the azo group (-N=N-) conjugated with the phenyl ring and the two cyano groups (-C≡N) on the adjacent carbon creates a highly activated molecule susceptible to various chemical transformations.
Molecular Formula: C₉H₆N₄[1][2][3]
Molecular Weight: 170.17 g/mol [1][2][3]
Appearance: Yellow solid[1][5]
Key Physicochemical Data:
| Property | Value | Source |
| Melting Point | >130°C (with decomposition) | [1] |
| Boiling Point | 260.7±30.0 °C (Predicted) | [1] |
| Density | 1.12±0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is through a diazotization-coupling reaction. This two-step process involves the conversion of aniline to a diazonium salt, which is then coupled with malononitrile.
Reaction Mechanism
The synthesis proceeds via the following steps:
-
Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form the benzenediazonium chloride salt.
-
Coupling Reaction: The benzenediazonium salt is then added to a solution of malononitrile in the presence of a base, such as sodium acetate, to facilitate the electrophilic substitution on the active methylene group of malononitrile, yielding this compound.
Caption: Synthesis of this compound via diazotization and coupling.
Experimental Protocol
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Malononitrile
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C and stirring continuously.
-
Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve malononitrile and sodium acetate in ethanol. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium salt solution to the malononitrile solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
A yellow to orange precipitate of this compound will form.
-
Continue stirring for 30-60 minutes in the ice bath.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a definitive, publicly available spectrum for this compound can be difficult to locate, data from closely related compounds such as benzylidenemalononitrile provide valuable reference points.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch of the nitrile groups (around 2220-2260 cm⁻¹), the N=N stretch of the azo group (around 1400-1450 cm⁻¹), and C-H stretching and bending vibrations of the aromatic ring.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the protons of the phenyl group, typically in the aromatic region (δ 7.0-8.0 ppm). The proton on the carbon bearing the cyano groups would likely appear as a singlet.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of N₂, CN, and cleavage of the phenyl ring.[7][8][9][10][11]
Chemical Reactivity and Applications in Heterocyclic Synthesis
The rich functionality of this compound makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the cyano groups makes the adjacent methine proton acidic and the azo group can act as a good leaving group or participate in cyclization reactions.
Synthesis of Pyridazines
This compound can react with active methylene compounds to form substituted pyridazines. The reaction mechanism generally involves a Michael addition followed by cyclization and elimination of a leaving group.
Caption: General scheme for the synthesis of pyridazines from this compound.
Synthesis of Pyrazoles
This compound can also serve as a synthon for the preparation of pyrazole derivatives. For instance, reaction with hydrazines can lead to the formation of aminopyrazoles through a condensation-cyclization pathway.[12][13][14][15][16]
Caption: General pathway for pyrazole synthesis from this compound.
Biological Activity and Toxicological Profile
While extensive biological data for this compound is not widely published, its derivatives and related compounds have shown a range of biological activities. It has been reported to inhibit the growth of various cell types.[1][3][5] The malononitrile moiety is a known pharmacophore, and its derivatives have been investigated for their potential as antimicrobial and anticancer agents.[17]
Toxicology: Detailed toxicological data, such as the LD₅₀ for this compound, is not well-documented.[2] A Safety Data Sheet for the compound indicates that it is harmful if swallowed.[2] For risk assessment, it is prudent to handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Data on the related compound, benzonitrile, indicates acute toxicity upon oral, dermal, and inhalation exposure.[20][21]
Conclusion and Future Perspectives
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex heterocyclic molecules. Its straightforward synthesis and reactive nature make it an attractive starting material for the development of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully elucidate its biological activity profile and to explore its utility in the synthesis of a broader range of functional molecules. The development of more detailed and publicly accessible spectroscopic and toxicological data would greatly benefit the scientific community and facilitate its broader application.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 6017-21-6 [chemicalbook.com]
- 4. Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 6017-21-6 [amp.chemicalbook.com]
- 6. scilit.com [scilit.com]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. researchgate.net [researchgate.net]
- 16. chim.it [chim.it]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to Benzeneazomalononitrile: Structure, Reactivity, and Applications
Introduction: Unpacking a Versatile Molecular Scaffold
Benzeneazomalononitrile (BAM), known systematically as 2-(phenyldiazenyl)propanedinitrile, is an aromatic azo compound that stands as a cornerstone intermediate in modern organic synthesis.[1][2] Its molecular architecture, featuring a phenylazo group (-N=N-) conjugated with a highly reactive malononitrile moiety, bestows upon it a unique electronic profile and versatile reactivity.[1] This guide delves into the theoretical underpinnings of BAM, exploring how computational chemistry methods illuminate its structure, properties, and potential, providing a predictive framework for its application in medicinal chemistry and materials science.
The significance of BAM lies in its role as a versatile precursor for synthesizing a diverse array of nitrogen-containing heterocyclic compounds, such as pyridazines, carbazoles, and pyrimidines. These heterocyclic motifs are foundational scaffolds in numerous pharmaceuticals and functional organic materials.[3] Furthermore, the intrinsic properties of the azo-malononitrile framework make it a candidate for applications in dyes and as a photoinitiator in polymerization processes.[1] A thorough theoretical understanding is therefore not merely an academic exercise but a critical component in rationally designing novel molecules and materials with tailored functions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 6017-21-6 | [1] |
| Molecular Formula | C₉H₆N₄ | [2] |
| Molecular Weight | 170.17 g/mol | [2] |
| Appearance | Yellow to light brown solid | [1] |
| Melting Point | >130°C (with decomposition) | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N=NC(C#N)C#N |[2] |
Part 1: Foundational Theoretical Concepts
To appreciate the theoretical studies on this compound, one must first grasp the key chemical principles governing its constituent parts and potential behaviors.
The Azo-Hydrazone Tautomerism
A critical aspect of azo compounds bearing a labile proton, such as that on the α-carbon in BAM, is the potential for tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[4] For BAM, this manifests as an equilibrium between the Azo form and the Hydrazone form. This equilibrium is not trivial; the two tautomers possess distinct electronic structures, geometries, and chemical properties, which can be profoundly influenced by environmental factors like solvent polarity and pH.[5][6]
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are indispensable for investigating this phenomenon. By calculating the relative Gibbs free energies of the tautomers, we can predict which form is more stable under specific conditions (gas phase vs. solvent).[7][8]
Caption: Azo-Hydrazone tautomeric equilibrium in this compound.
Density Functional Theory (DFT) as a Predictive Tool
DFT has become the workhorse of computational chemistry for molecules of this size. It offers a robust compromise between computational cost and accuracy for predicting a wide range of molecular properties. The fundamental premise is that the energy of a molecule can be determined from its electron density.
Why DFT is the chosen methodology:
-
Structural Optimization: DFT accurately predicts ground-state geometries, including bond lengths, bond angles, and dihedral angles, which are foundational for all other property calculations.[9][10]
-
Electronic Properties: It provides deep insights into the electronic structure, which is the origin of a molecule's reactivity and spectroscopic behavior.
-
Vibrational Analysis: DFT can calculate vibrational frequencies, allowing for the theoretical prediction and assignment of experimental FT-IR and Raman spectra.
-
Excited States: Through its extension, Time-Dependent DFT (TD-DFT), we can model electronic excited states to predict UV-Vis absorption spectra, explaining the color and photophysical properties of molecules like BAM.[11][12]
Commonly, the B3LYP functional combined with a Pople-style basis set (e.g., 6-311++G(d,p)) is employed for such studies, as it has been shown to yield reliable results for a wide range of organic molecules.[13]
Part 2: In-Silico Analysis of this compound
Theoretical chemistry allows us to build a comprehensive, atom-level portrait of BAM's character. This section outlines the key computational analyses performed and the insights they provide.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. Their energies and spatial distributions are paramount for understanding chemical reactivity and electronic transitions.[14]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher chemical reactivity and a red-shift (longer wavelength) in the UV-Vis absorption spectrum.[15][16]
For BAM, the HOMO is typically localized over the phenyl ring and the azo bridge, while the LUMO is distributed over the azo group and the electron-withdrawing malononitrile moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key feature of many functional dyes.
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to molecular reactivity by identifying charge distribution.[17][18]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For BAM, these are located around the nitrogen atoms of the azo and cyano groups.[9]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the phenyl ring.
-
Green Regions (Neutral Potential): Represent areas of neutral or near-zero potential.
The MEP map is an invaluable tool for predicting how BAM will interact with other reagents, substrates, or biological receptors.[19]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs.[20]
Key insights from NBO analysis:
-
Intramolecular Charge Transfer (ICT): NBO quantifies the delocalization of electron density from donor orbitals (e.g., lone pairs on nitrogen) to acceptor orbitals (e.g., antibonding π* orbitals of the cyano groups).
-
Stabilization Energies (E⁽²⁾): The analysis calculates the stabilization energy associated with these donor-acceptor interactions. A larger E⁽²⁾ value signifies a stronger interaction and greater molecular stability arising from that delocalization.[21] For BAM, significant stabilization arises from interactions between the phenyl π-system, the azo bridge, and the malononitrile group.
Global Reactivity Descriptors
Derived from the HOMO and LUMO energies, these descriptors provide quantitative measures of a molecule's overall reactivity.[22][23]
Table 2: Key Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency; a measure of electronegativity. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher propensity for reaction. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy stabilization when the system acquires additional electronic charge. |
These indices are crucial for comparing the reactivity of BAM with its derivatives or other molecules in a quantitative manner, aiding in the selection of candidates for specific synthetic or biological applications.[14][24]
Part 3: Methodologies and Protocols
To bridge theory and practice, this section provides standardized protocols for both the synthesis and computational analysis of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the classic diazotization of aniline followed by an azo coupling reaction with malononitrile.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Malononitrile
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 15-20 minutes to ensure complete formation of the benzenediazonium chloride salt.
-
Coupling: In a separate beaker, dissolve malononitrile in ethanol and add an aqueous solution of sodium acetate to create a buffered, slightly acidic medium. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the malononitrile solution with vigorous stirring. A yellow-orange precipitate of this compound should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound. Dry the final product in a desiccator.
Protocol 2: Computational Workflow for DFT Analysis
This protocol outlines a typical workflow for performing a theoretical analysis of BAM using a quantum chemistry software package like Gaussian.
Caption: Standard computational workflow for the theoretical analysis of this compound.
Step-by-Step Explanation:
-
Structure Input: Draw the 3D structure of BAM using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. The keyword Opt is used. This step is crucial as all subsequent properties are dependent on the correct geometry.
-
Frequency Calculation: Run a frequency calculation (Freq) on the optimized geometry. This serves two purposes: it confirms the structure is a true energy minimum (no imaginary frequencies) and it provides the theoretical vibrational spectrum (FT-IR/Raman).
-
Property Calculations: Perform a single-point energy calculation using the optimized geometry to generate a detailed wavefunction file. Include keywords like Pop=NBO for Natural Bond Orbital analysis.
-
NBO Analysis: Analyze the output from the NBO calculation to understand charge distribution, hybridization, and intramolecular donor-acceptor interactions.
-
MEP Visualization: Use the generated checkpoint or cube files to create and visualize the Molecular Electrostatic Potential map.
-
TD-DFT for Spectra: Perform a Time-Dependent DFT calculation (TD) to compute the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.[25]
-
Data Analysis: Consolidate all computed data—geometries, energies, orbital information, and spectra—and compare them with available experimental results to validate the theoretical model.
Conclusion and Future Outlook
The theoretical study of this compound through computational chemistry provides profound insights that transcend simple structural depiction. DFT and TD-DFT methods empower researchers to predict and understand the molecule's stability, reactivity, and spectroscopic properties with high fidelity. By mapping its electronic landscape, we can rationally explain its utility as a synthetic building block and predict its potential in novel applications. The synergy between computational prediction and experimental synthesis is key to accelerating the discovery of new pharmaceuticals and advanced materials derived from this versatile and reactive scaffold. Future theoretical work could explore the dynamics of its photoisomerization, its interactions with specific biological targets through molecular docking, or its potential for forming advanced polymeric materials.
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 4. primescholars.com [primescholars.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 24. researchgate.net [researchgate.net]
- 25. Schrödinger Customer Portal [my.schrodinger.com]
Methodological & Application
Application Notes and Protocols: A Guide to the Knoevenagel Condensation with Benzeneazomalononitrile
Abstract
This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing benzeneazomalononitrile as the active methylene component. This compound, a versatile organic compound characterized by its phenylazo and malononitrile functional groups, serves as a potent precursor for the synthesis of a diverse range of heterocyclic compounds and complex organic molecules.[1][2][3] This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, a troubleshooting guide, and key data presented for researchers, scientists, and professionals in drug development and materials science. The protocols described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Knoevenagel Condensation and the Role of this compound
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, such as an aldehyde or ketone.[4][5] This is followed by a dehydration step, culminating in the formation of an α,β-unsaturated product.[5][6] The reaction is typically facilitated by a weak base, such as an amine (e.g., piperidine or pyridine), which is crucial for deprotonating the active methylene compound without inducing self-condensation of the carbonyl reactant.[4][5]
This compound (C₉H₆N₄), also known as 2-(phenylazo)malononitrile, is a particularly interesting active methylene compound.[1] Its structure contains highly activating cyano groups and a phenylazo moiety, making it a valuable building block for synthesizing nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry and materials science.[3][7] Its utility extends to the development of dyes, polymers, and other fine chemicals.[2][3] The synthesis of this compound itself is typically achieved through a diazotization reaction of aniline, followed by a coupling reaction with malononitrile.[1]
Reaction Mechanism and Scientific Rationale
The Knoevenagel condensation proceeds through a well-defined, base-catalyzed pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation: The reaction is initiated when the basic catalyst abstracts an acidic proton from the central carbon of this compound. The presence of two electron-withdrawing nitrile groups and the phenylazo group significantly increases the acidity of this proton, allowing for deprotonation even with a mild base. This step generates a resonance-stabilized carbanion (enolate).[8][9]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral alkoxide intermediate.[6][8]
-
Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the basic catalyst or a protic solvent, to form a neutral aldol-type adduct (a β-hydroxy compound).[8]
-
Dehydration: The final step involves the elimination of a water molecule from the aldol adduct. This dehydration is often base-induced and leads to the formation of a new carbon-carbon double bond, yielding the final α,β-unsaturated product.[6][8]
The following diagram illustrates the general mechanistic pathway for this reaction.
Caption: Mechanism of the Knoevenagel condensation.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde. It can be adapted for various substrates with minor modifications.
Materials and Equipment
-
Reagents:
-
This compound (CAS 6017-21-6)
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Catalyst (e.g., Piperidine, Pyridine, or basic alumina)
-
Solvent (e.g., Ethanol, Methanol, or water)[10]
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experimental process.
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv.) and the selected aldehyde (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., 5-10 mL of ethanol).
-
Catalyst Addition: To the stirring solution, add a catalytic amount of a weak base. For example, 2-3 drops of piperidine are typically sufficient. The use of a mild base is critical to prevent the self-condensation of the aldehyde.[5]
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature. In cases of slower reactions, the mixture can be gently heated to reflux (typically 50-80°C).
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3), can be used to track the disappearance of the starting materials and the appearance of the product spot.[9]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath. The solid product will often precipitate out of the solution. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent (e.g., ice-cold ethanol or water) to remove residual impurities.[9]
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water or hexane/dichloromethane mixture) to yield the pure α,β-unsaturated product.[9]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Data Summary: Representative Reaction Parameters
The efficiency of the Knoevenagel condensation is influenced by the choice of substrate, catalyst, and solvent. The following table summarizes typical conditions reported for Knoevenagel condensations involving malononitrile and various aldehydes, which serve as a predictive model for reactions with this compound.
| Aldehyde Substrate | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Room Temp | 2-4 h | ~90% | General Knowledge |
| 4-Chlorobenzaldehyde | Piperidine | Methanol | Reflux | 1-2 h | >95% | [9] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 3 h | High | [5] |
| Benzaldehyde | None | Water | Room Temp | 18 h | 95% | [11] |
| Various Aldehydes | NiCu@MWCNT | Water/Methanol | Room Temp | 5-30 min | 92-99% | [10] |
Note: This table is illustrative. Optimal conditions for this compound may vary and should be determined empirically.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Sterically hindered or deactivated aldehyde. 4. Impure starting materials. | 1. Use fresh catalyst. 2. Increase reaction temperature to reflux and/or extend reaction time, monitoring by TLC. 3. Consider a stronger base or more forcing conditions. 4. Purify starting materials before use. |
| Formation of Side Products | 1. Catalyst is too strong, causing self-condensation of the aldehyde. 2. Reaction temperature is too high, leading to decomposition. 3. Michael addition of a second equivalent of the active methylene compound. | 1. Switch to a weaker base (e.g., pyridine instead of piperidine). 2. Run the reaction at a lower temperature for a longer duration. 3. Use a strict 1:1 stoichiometry of reactants. |
| Product Fails to Precipitate | 1. Product is highly soluble in the reaction solvent. 2. Insufficient product formation. | 1. Reduce the volume of the solvent using a rotary evaporator. 2. Add a non-solvent (e.g., cold water) to induce precipitation. 3. Confirm reaction completion via TLC before attempting isolation. |
| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Oily product that is difficult to crystallize. | 1. Use column chromatography for separation. 2. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. |
Safety and Handling
-
This compound: Handle with care in a well-ventilated fume hood. While specific toxicity data is limited, malononitrile derivatives are generally considered hazardous.[1] Avoid inhalation, ingestion, and skin contact.
-
Aldehydes: Many aldehydes are irritants. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalysts: Piperidine and pyridine are corrosive, flammable, and toxic. Handle these reagents exclusively in a fume hood.
-
Solvents: Organic solvents like ethanol and methanol are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes & Protocols: Synthesis of Pyridazine Derivatives Using Benzeneazomalononitrile
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of pyridazine and related fused heterocyclic derivatives utilizing benzeneazomalononitrile as a key precursor. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their unique physicochemical properties and presence in numerous bioactive compounds.[1][2] this compound, a versatile and reactive arylhydrazone, serves as an efficient building block for constructing these complex heterocycles through reactions with active methylene compounds. This guide elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the scope and applications of this synthetic strategy.
Introduction: The Pyridazine Scaffold and this compound Precursor
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its unique properties, including a high dipole moment, robust hydrogen-bonding capacity, and its role as a bioisosteric replacement for phenyl or other heterocyclic rings, make it a valuable component in designing novel therapeutics.[3] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and cardiovascular agents.[1][4] Marketed drugs like Relugolix and the PARP inhibitor Talazoparib feature pyridazine-related cores, highlighting their clinical significance.
A cornerstone for the synthesis of highly functionalized pyridazines is the use of arylazo precursors. This compound (which exists predominantly as its tautomer, 2-(2-phenylhydrazono)malononitrile) is an ideal starting material. It combines the reactivity of a hydrazone with the electron-withdrawing effects of two nitrile groups, making it susceptible to nucleophilic attack and subsequent cyclization reactions. This guide focuses on its reaction with active methylene compounds, a robust and versatile method for constructing pyridazine and pyridopyridazine systems.[5]
Core Chemistry and Reaction Mechanism
The primary synthetic route involves the reaction of this compound with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as nitriles, esters, or ketones). The reaction is typically catalyzed by a base (e.g., triethylamine, piperidine) and proceeds via a condensation-cyclization sequence.
Causality of Reagent Choices:
-
This compound: The hydrazone N-H is weakly acidic, and the C=N bond is electrophilic. The two cyano groups activate the molecule for nucleophilic attack.
-
Active Methylene Nucleophile: The base deprotonates the active methylene compound, generating a resonance-stabilized carbanion. This potent nucleophile is essential for initiating the C-C bond formation.
-
Base Catalyst: A non-nucleophilic organic base like triethylamine is preferred. It is strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions or hydrolysis of nitrile/ester groups.
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and the base, and their boiling points are suitable for heating the reaction under reflux.
Mechanistic Pathway:
The reaction pathway can be generalized in two key stages:
-
Initial Adduct Formation: The base-generated carbanion from the active methylene compound attacks one of the electrophilic centers of the this compound. This is typically followed by a condensation step, eliminating a small molecule (like water or ammonia, depending on the exact pathway and subsequent steps).
-
Intramolecular Cyclization: The newly formed intermediate contains a nucleophilic group (often an amine or hydroxyl) that attacks an electrophilic site (typically a nitrile group) within the same molecule. This ring-closing step forms the six-membered pyridazine ring. A final aromatization step, often involving the elimination of another small molecule or a tautomerization, yields the stable heterocyclic product.
Caption: Generalized workflow for pyridazine synthesis.
Experimental Protocols
Trustworthiness Note: The following protocols are based on established literature procedures.[5] Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Product yields are dependent on reaction scale, purity of reagents, and adherence to the protocol. Characterization by NMR, IR, and Mass Spectrometry is required to confirm the structure and purity of the final product.
Protocol 3.1: Synthesis of a Fused Pyrido[2,3-c]pyridazine Derivative
This protocol details the reaction of this compound with malononitrile, which yields a highly functionalized pyridopyridazine derivative. This demonstrates the power of the method to build complex fused systems in a single step.
Materials & Reagents:
-
This compound (2-(2-phenylhydrazono)malononitrile)
-
Malononitrile
-
Triethylamine (Et₃N)
-
Ethanol (Absolute)
-
Dimethylformamide (DMF, for recrystallization if needed)
Workflow Diagram:
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (e.g., 10 mmol) and malononitrile (10 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (e.g., 25-30 mL) to the flask and stir to dissolve the solids.
-
Catalyst Addition: To the stirred solution, add triethylamine (e.g., 1 mL, ~7.2 mmol). The addition of the base often causes a color change.
-
Heating: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid product will usually precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with cold water to remove any triethylamine salts, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to afford the pure pyrido[2,3-c]pyridazine derivative.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
Scope of Synthesis and Data
The versatility of this synthetic approach lies in the variety of active methylene compounds that can be employed, leading to a diverse library of pyridazine derivatives. The table below summarizes representative examples based on analogous reactions described in the literature.
| Entry | This compound Partner (Nucleophile) | Base / Solvent | Typical Product Class | Est. Yield Range |
| 1 | Malononitrile | Et₃N / Ethanol | Pyrido[2,3-c]pyridazine | 70-85% |
| 2 | Ethyl Cyanoacetate | Piperidine / Ethanol | Pyridazinone | 65-80% |
| 3 | Acetylacetone (2,4-Pentanedione) | Et₃N / Ethanol | 1,6-Dihydropyridazine | 75-90% |
| 4 | Ethyl Acetoacetate | Piperidine / Ethanol | Pyridazinone | 70-85% |
| 5 | Cyanothioacetamide | Et₃N / Dioxane | Pyridazine-thione | 60-75% |
Causality of Results:
-
Nucleophile Structure: The structure of the active methylene partner directly dictates the substitution pattern on the final pyridazine ring. Using β-ketoesters like ethyl acetoacetate (Entry 4) leads to pyridazinone derivatives, which are of high interest in medicinal chemistry.[5]
-
Fused vs. Monocyclic: Symmetrical nucleophiles like malononitrile (Entry 1) can react further to produce fused ring systems, demonstrating the method's utility in creating complex scaffolds.
-
Reaction Conditions: The choice of base and solvent can influence reaction rates and yields. Piperidine is a slightly stronger base than triethylamine and is often used when the nucleophile is less acidic.
Applications in Drug Discovery
The pyridazine derivatives synthesized through this method are valuable precursors for further chemical modification. The functional groups incorporated (e.g., amines, nitriles, carbonyls) serve as handles for diversification to build libraries of compounds for biological screening.
Caption: Potential derivatization pathways from the core scaffold.
The inherent properties of the pyridazine ring, such as its ability to act as a hydrogen bond acceptor and its polarity, can improve the pharmacokinetic profile of a drug candidate by enhancing aqueous solubility or modulating membrane permeability.[3] This synthetic route provides a direct and efficient entry point into this valuable chemical space for drug development professionals.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
The Strategic Role of Benzeneazomalononitrile in the Synthesis of Nitrogen-Containing Pharmaceutical Intermediates
Introduction: The Versatility of a Unique Azo Compound
In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery.[1] Among the myriad of building blocks available to the synthetic chemist, benzeneazomalononitrile, also known as 2-(phenylazo)malononitrile, stands out as a particularly versatile and reactive intermediate.[2][3] Its unique molecular architecture, featuring a phenylazo group attached to a malononitrile moiety, provides a rich platform for a variety of chemical transformations.[2][3] This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates, with a focus on pyrazole and pyridazine derivatives. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of these heterocyclic cores in drug development.
Chemical Profile of this compound
This compound is a yellow to light brown solid with a melting point that exceeds 130°C, at which point it begins to decompose.[2] It is soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.[2] The reactivity of this compound is primarily dictated by the interplay between the azo group (-N=N-) and the malononitrile fragment.[2] The electron-withdrawing nature of the two cyano groups makes the adjacent carbon atom highly susceptible to nucleophilic attack, a feature that is central to its utility in synthesis.
Application in the Synthesis of Pyrazole Intermediates
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with activities spanning from anti-inflammatory to anticancer agents. The synthesis of highly functionalized pyrazoles is therefore of significant interest. This compound serves as an excellent precursor for the synthesis of 5-aminopyrazole-4-carbonitriles, a class of compounds that are valuable intermediates for further chemical elaboration.
Reaction Causality and Mechanism
The synthesis of 5-aminopyrazoles from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the cyano groups of this compound. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the second cyano group. Subsequent tautomerization leads to the formation of the stable aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a weak base.
Protocol 1: Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile
This protocol details the synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate for the synthesis of various biologically active compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Hydrazine Hydrate (80% in water) | Reagent | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Buchner funnel and filter paper | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.70 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution in water) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 mL). Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol (2 x 10 mL).
-
Purification: The crude product can be recrystallized from ethanol to afford pure 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.
Expected Yield and Characterization
-
Yield: 85-90%
-
Appearance: White to off-white crystalline solid
-
Melting Point: 198-200 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, NH), 7.75 (d, 2H), 7.40 (t, 2H), 7.25 (t, 1H), 6.50 (s, 2H, NH₂).
-
IR (KBr, cm⁻¹): 3400-3200 (NH, NH₂), 2220 (CN).
Application in the Synthesis of Pyridazine Intermediates
Pyridazine and pyridazinone scaffolds are present in numerous compounds with a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[4] this compound can be utilized in the synthesis of aminopyridazinecarbonitriles, which are versatile intermediates for the construction of more complex fused heterocyclic systems.
Reaction Causality and Mechanism
The synthesis of 3-amino-6-phenylpyridazine-4-carbonitrile from this compound involves a reaction with an active methylene compound, such as malononitrile, in the presence of a base. The reaction proceeds through a series of nucleophilic additions and cyclization steps. The base deprotonates the active methylene compound, which then attacks one of the cyano groups of this compound. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyridazine ring.
Protocol 2: Synthesis of 3-Amino-6-phenylpyridazine-4-carbonitrile
This protocol outlines the synthesis of 3-amino-6-phenylpyridazine-4-carbonitrile, a valuable building block in medicinal chemistry.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Malononitrile | 99% | Commercially Available |
| Sodium Ethoxide | 21% solution in ethanol | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrochloric Acid | 1 M | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Buchner funnel and filter paper | - | - |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.70 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 40 mL of anhydrous ethanol.
-
Addition of Base: To the stirred solution, slowly add sodium ethoxide solution (21% in ethanol, 3.2 mL, 10 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC using a mixture of dichloromethane and methanol (9:1) as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with 1 M hydrochloric acid to a pH of ~7. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, and wash with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-amino-6-phenylpyridazine-4-carbonitrile.
Expected Yield and Characterization
-
Yield: 75-80%
-
Appearance: Yellow crystalline solid
-
Melting Point: >250 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.05 (d, 2H), 7.55 (m, 3H), 7.20 (s, 2H, NH₂), 7.05 (s, 1H).
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂), 2215 (CN), 1620 (C=N).
Visualizing the Synthetic Pathways
To better illustrate the synthetic transformations discussed, the following diagrams outline the experimental workflows.
Figure 1: Experimental workflow for the synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chemtube3d.com [chemtube3d.com]
Application Notes & Protocols: The Use of Benzeneazomalononitrile as a Versatile Scaffold for Novel Agrochemical Discovery
Authored for Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive guide to leveraging Benzeneazomalononitrile (BAM) as a foundational chemical scaffold for the development of next-generation agrochemicals. This document outlines detailed protocols for synthesis, bioactivity screening, and formulation, grounded in the principles of modern crop protection science. By explaining the causality behind experimental choices, these notes are designed to empower researchers to not only replicate methodologies but also to innovate upon them.
Introduction: The Case for a New Agrochemical Scaffold
The relentless evolution of resistance in pests, weeds, and fungal pathogens necessitates a continuous pipeline of novel agrochemical active ingredients. The discovery of new chemical scaffolds is fundamental to the development of modern agrochemicals with new mechanisms of action.[1] this compound (C₉H₆N₄, CAS 6017-21-6) emerges as a compound of significant interest.[2][3] Characterized by its reactive azo and twin nitrile functional groups, BAM is not merely a chemical intermediate but a versatile building block for creating diverse molecular architectures.[2][4] Its established use as a precursor in the synthesis of pharmaceuticals and dyes highlights its potential for adaptation in the agrochemical sector.[2][4] This guide details the pathway from synthesis to preliminary formulation, positioning BAM as a promising starting point for fungicides, herbicides, and other crop protection agents.
Section 1: Synthesis of this compound and Derivative Libraries
The utility of BAM in a discovery program begins with its efficient synthesis and subsequent derivatization. The core synthesis is a classic example of a diazotization and coupling reaction, a robust and scalable process.
Protocol 1.1: Synthesis of this compound (BAM)
This protocol describes the synthesis of BAM via the diazotization of aniline followed by an azo coupling reaction with malononitrile.[4]
Rationale: The diazotization reaction converts the primary aromatic amine (aniline) into a diazonium salt. This salt is a highly reactive electrophile. The subsequent coupling with malononitrile, a strong nucleophile due to its acidic methylene protons, forms the stable azo compound. Maintaining low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt, thereby maximizing yield.
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Malononitrile
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve aniline in a solution of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The temperature must be strictly maintained below 5°C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride salt.
-
-
Azo Coupling Reaction:
-
In a separate 500 mL beaker, dissolve malononitrile in ethanol.
-
Add a solution of sodium acetate in water to the malononitrile solution and cool it to 0-5°C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the malononitrile solution with vigorous stirring.[4]
-
A yellow solid precipitate of this compound should form immediately.[2]
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain high-purity this compound.
-
Dry the purified product in a vacuum oven.
-
Expected Results: A bright yellow crystalline powder with a melting point exceeding 130°C (with decomposition).[2] The yield should be calculated based on the starting amount of aniline.
Caption: Reaction pathway for the synthesis of this compound.
Derivative Library Development
The true potential of BAM lies in its function as a scaffold. Its reactive sites allow for the creation of a library of analogues for screening. Key reaction types include:
-
Nucleophilic Substitution: The electron-withdrawing cyano groups make the attached carbon atom electrophilic, allowing for substitution reactions.[5]
-
Cyclization Reactions: The nitrile and azo groups can participate in various cyclization reactions to form diverse heterocyclic compounds, such as pyridazines and pyridines, which are common motifs in agrochemicals.[4][5]
-
Substitution on the Phenyl Ring: Standard electrophilic aromatic substitution reactions can be performed on the benzene ring to introduce various functional groups (e.g., halogens, nitro, alkyl groups), which can modulate the molecule's lipophilicity, electronic properties, and steric profile.
Section 2: Agrochemical Bioactivity Screening
Once a library of BAM derivatives is synthesized, a systematic screening process is required to identify "hit" compounds with desired biological activity.
Caption: General workflow for agrochemical bioactivity screening.
Protocol 2.1: In Vitro Antifungal Assay Against Plant Pathogens
Rationale: This protocol provides a rapid and resource-efficient method to assess the intrinsic ability of a compound to inhibit fungal growth. Botrytis cinerea (gray mold) and Rhizoctonia solani (sheath blight) are selected as they are economically significant pathogens affecting a wide range of crops.[6]
Materials:
-
Pure cultures of Botrytis cinerea and Rhizoctonia solani
-
Potato Dextrose Agar (PDA)
-
90 mm Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 25°C
-
Digital calipers
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 50-55°C.
-
Compound Incorporation: Add the test compound (dissolved in DMSO) to the molten PDA to achieve the desired final concentration (e.g., 100 µg/mL for a primary screen). Ensure the final DMSO concentration is non-inhibitory (e.g., ≤1%). Pour a solvent-only control plate.
-
Plate Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.
-
Data Collection: When the fungal growth in the control plate has reached the edge, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
Data Presentation:
| Compound ID | Concentration (µg/mL) | Mean Colony Diameter (mm) | % Inhibition vs. Control |
| Control | 0 | 85.0 ± 2.5 | 0 |
| BAM-001 | 100 | 42.5 ± 1.8 | 50.0 |
| BAM-002 | 100 | 15.3 ± 1.2 | 82.0 |
| ... | ... | ... | ... |
Protocol 2.2: Primary Herbicidal Activity Screening
Rationale: This whole-organism assay assesses a compound's effect on plant germination and early growth. Using both a monocot (e.g., bentgrass) and a dicot (e.g., lettuce) provides initial information on the spectrum of activity.[7]
Materials:
-
Seeds of lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera)
-
90 mm Petri dishes with filter paper
-
Test compounds
-
Solvent (e.g., acetone) and a surfactant
-
Growth chamber with controlled light and temperature
Procedure:
-
Treatment Solution: Prepare a stock solution of the test compound. For application, dilute it to the desired concentration (e.g., 1 mM) in water containing a small amount of acetone and surfactant to aid dissolution and application.[7]
-
Seed Plating: Place 20-30 seeds evenly on the filter paper in each Petri dish.
-
Application: Add a defined volume (e.g., 5 mL) of the treatment solution to each dish. A solvent-only solution serves as the negative control. A commercial herbicide can be used as a positive control.
-
Incubation: Place the dishes in a growth chamber under appropriate conditions (e.g., 16h light/8h dark cycle, 25°C).
-
Assessment: After 7-10 days, assess the effects. Measure root and shoot length and compare them to the control. Visual symptoms like chlorosis (yellowing) or necrosis (tissue death) should also be recorded.
-
Calculation: Calculate the percent inhibition of root/shoot growth relative to the negative control.
Section 3: Preliminary Mechanism of Action (MoA) Studies
Identifying a hit is only the first step. Understanding how it works is crucial for development and for managing resistance.
Rationale: For fungicidal hits, a primary target in many commercial fungicides is the ergosterol biosynthesis pathway, which is essential for fungal membrane integrity.[8] For herbicidal hits, inhibition of key enzymes like protoporphyrinogen oxidase (PPO) in chlorophyll synthesis is a common MoA.[7]
Investigating Ergosterol Biosynthesis Inhibition (Fungicides)
A preliminary analysis can be performed by observing morphological changes in the treated fungus using microscopy. For example, compounds that inhibit ergosterol synthesis can cause abnormal hyphal swelling and branching.[6][9] A more direct method involves quantifying the ergosterol content in treated vs. untreated fungal cells using spectrophotometry or HPLC after sterol extraction. A significant reduction in ergosterol in treated samples suggests this pathway as the likely MoA.[6]
Caption: Potential MoA of a fungicidal BAM derivative inhibiting ergosterol synthesis.
Section 4: Formulation Development
An active ingredient is ineffective if it cannot be delivered to the target organism. Agrochemical formulations are designed to optimize stability, handling, and biological performance.[10]
Protocol 4.1: Preparation of an Emulsifiable Concentrate (EC) Formulation
Rationale: EC formulations are a common choice for water-insoluble, lipophilic active ingredients. They consist of the active ingredient dissolved in a solvent system with emulsifiers. When diluted with water by the end-user, they form a stable oil-in-water emulsion for spraying.[11][12]
Materials:
-
BAM derivative (active ingredient, AI)
-
Aromatic or ester-based solvent (e.g., Solvesso™ 150, methyl oleate)
-
Emulsifier blend (anionic and non-ionic surfactants)
-
Glass beaker and magnetic stirrer
Procedure:
-
Dissolution: Weigh the desired amount of the BAM derivative (e.g., to make a 250 g/L formulation) and add it to the solvent in a beaker.
-
Homogenization: Stir the mixture until the active ingredient is completely dissolved. Gentle warming may be required.
-
Emulsifier Addition: Add the pre-weighed emulsifier blend to the solution.
-
Final Mixing: Continue stirring until a clear, homogeneous concentrate is formed.
-
Quality Control: Test the formulation's emulsification performance by adding a small amount to water in a graduated cylinder and observing the spontaneity and stability of the resulting emulsion.
Example EC Formulation Table:
| Component | Role | Content (% w/w) |
| BAM-Derivative | Active Ingredient | 25.0 |
| Anionic Emulsifier | Emulsifier | 5.0 |
| Non-ionic Emulsifier | Emulsifier | 5.0 |
| Aromatic Solvent | Solvent | 65.0 |
| Total | - | 100.0 |
Section 5: Environmental and Toxicological Considerations
A critical part of agrochemical development is ensuring the safety of a new compound for non-target organisms and the environment. While detailed studies are beyond the scope of initial discovery, early consideration is vital. Key areas of investigation for a lead compound include:
-
Environmental Fate: Assessing how the compound behaves in soil and water. This includes studies on soil adsorption/desorption, hydrolysis, and photolysis to predict its persistence and mobility.[13][14]
-
Toxicology: Evaluating the potential for adverse effects on human health and non-target species like fish, birds, and beneficial insects.[15][16] Initial cytotoxicity tests on human cell lines can provide early warnings of potential hazards.[16]
Conclusion
This compound represents a chemically tractable and versatile starting scaffold for the discovery of novel agrochemicals. Its straightforward synthesis and the reactivity of its functional groups allow for the rapid generation of diverse chemical libraries. By following a structured pipeline of synthesis, robust bioactivity screening, preliminary MoA investigation, and formulation development, researchers can efficiently identify and advance new lead compounds. This integrated approach, which considers biological efficacy and end-use application from the outset, is essential for developing the next generation of safe and effective crop protection solutions.
References
- 1. Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Buy this compound | 6017-21-6 [smolecule.com]
- 5. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 6. Design, Synthesis, and Bioactivity Determination of Novel Malononitrile Derivatives Containing 1,2,3-Triazole [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the novel fungicide fenpyrazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscopy reveals disease control through novel effects on fungal development: a case study with an early-generation benzophenone fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sipcam-oxon.com [sipcam-oxon.com]
- 11. products.pcc.eu [products.pcc.eu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. search.library.ucr.edu [search.library.ucr.edu]
- 14. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclization Reactions of Benzeneazomalononitrile with Nucleophiles: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Versatile Reactivity of Benzeneazomalononitrile
This compound, a highly functionalized and electron-deficient molecule, serves as a versatile precursor in heterocyclic synthesis. Its unique structure, featuring an azo group conjugated with two nitrile functionalities and an active methylene proton, provides multiple reactive sites for nucleophilic attack. This reactivity profile allows for the construction of a diverse array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. This guide provides a comprehensive overview of the cyclization reactions of this compound with various nucleophiles, offering detailed protocols, mechanistic insights, and practical considerations for researchers in synthetic and medicinal chemistry.
The core reactivity of this compound is dictated by the electrophilic nature of the carbon atoms of the nitrile groups and the carbon atom attached to the azo moiety, as well as the acidity of the methine proton. Nucleophilic attack can initiate a cascade of reactions, often culminating in the formation of stable, five- or six-membered heterocyclic rings. The regioselectivity and the nature of the final product are highly dependent on the type of nucleophile employed and the reaction conditions.
This document will systematically explore the reactions of this compound with nitrogen, carbon, sulfur, and oxygen nucleophiles, providing both the theoretical underpinnings and practical methodologies for these transformations.
I. Reactions with Nitrogen Nucleophiles: Synthesis of Pyrazoles and Pyridazines
Nitrogen nucleophiles, particularly hydrazines and amines, are key reagents in the cyclization of this compound, leading to the formation of biologically relevant pyrazole and pyridazine derivatives.
A. Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile via Reaction with Hydrazine
The reaction of arylhydrazonomalononitriles (of which this compound is a prime example) with hydrazine hydrate is a classical and efficient method for the synthesis of 5-aminopyrazoles.
Mechanism of Pyrazole Formation:
The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the nitrile groups. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the second nitrile group, leading to a dihydropyrazole intermediate. Tautomerization of this intermediate then yields the stable aromatic 5-aminopyrazole.
Benzeneazomalononitrile: A Versatile Precursor for the Synthesis of Advanced Organic Materials
Introduction: Unveiling the Potential of a Unique Molecular Scaffold
Benzeneazomalononitrile (BAM), a vibrant yellow aromatic azo compound, has emerged as a cornerstone in the edifice of modern organic synthesis. Its deceptively simple structure, featuring a phenylazo group appended to a malononitrile moiety, belies a rich and versatile reactivity profile. This unique molecular architecture, characterized by the dual presence of an electrophilic azo-substituted carbon and a nucleophilic active methylene group, renders it an exceptionally valuable building block for a diverse array of organic materials.[1][2]
This guide provides an in-depth exploration of this compound's synthetic utility, offering detailed application notes and validated protocols for its use in the construction of high-value organic molecules. From vibrant azo dyes to complex heterocyclic frameworks with significant pharmacological potential, we will delve into the practical methodologies that unlock the synthetic power of this remarkable precursor. The protocols herein are designed to be self-validating, with an emphasis on explaining the chemical principles that underpin each experimental choice, thereby empowering researchers to not only replicate but also adapt and innovate.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6017-21-6 | [3] |
| Molecular Formula | C₉H₆N₄ | [1] |
| Molecular Weight | 170.17 g/mol | [4] |
| Appearance | Yellow to light brown solid | [1] |
| Melting Point | >130 °C (with decomposition) | [1][4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [1] |
Safety and Handling:
This compound should be handled with the standard precautions for laboratory chemicals.[3][5][6][7] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specific hazard information is limited, but as with any nitrile-containing compound, care should be taken to avoid inhalation, ingestion, and skin contact.[1]
Core Synthesis: Preparation of this compound
The synthesis of this compound is a classic example of a diazotization-coupling reaction, a cornerstone of aromatic chemistry.[1][8] The process involves the conversion of aniline to a diazonium salt, which then acts as an electrophile in a coupling reaction with the active methylene compound, malononitrile.
Protocol 1: Synthesis of this compound
Materials:
-
Aniline (0.01 mol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Sodium Nitrite (NaNO₂) (0.011 mol)
-
Malononitrile (0.01 mol)
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve aniline (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and distilled water (20 mL). Stir until a clear solution is obtained.
-
Cool the solution in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (0.011 mol) in cold distilled water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution with continuous and vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion). The resulting cold diazonium salt solution is used immediately in the next step.[5]
-
-
Azo Coupling:
-
In a 400 mL beaker, dissolve malononitrile (0.01 mol) in ethanol.
-
Add a solution of sodium acetate in water to the malononitrile solution to act as a base.
-
Cool this solution in an ice bath to between 0 and 5 °C with constant stirring.
-
Slowly add the cold diazonium salt solution from step 1 to the cold malononitrile solution with vigorous stirring. A yellow to light brown precipitate of this compound should form immediately.[1]
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts and byproducts.
-
The crude product can be recrystallized from a suitable solvent such as ethanol to obtain a purified yellow to light brown solid.
-
Dry the purified product in a desiccator.
-
Expected Yield: High yields are typically reported for this reaction.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6017-21-6 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. rsc.org [rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Diazotization-Coupling Reaction of Aniline
Abstract: The diazotization of primary aromatic amines, followed by an azo coupling reaction, stands as a cornerstone of synthetic organic chemistry. This two-step process is the most widely used industrial method for producing a vast and vibrant class of compounds known as azo dyes.[1][2] This guide provides an in-depth examination of the experimental setup for the diazotization of aniline and its subsequent coupling. We will explore the underlying chemical principles, present detailed, field-proven protocols, and emphasize the critical safety measures required for the successful and safe execution of this reaction. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile synthesis in their work.
Scientific Foundation: Mechanism and Rationale
A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The overall process is a sequence of two distinct chemical transformations: diazotization and azo coupling.
Step 1: Diazotization - Formation of the Diazonium Salt
Diazotization is the conversion of a primary aromatic amine, in this case, aniline, into a diazonium salt.[3] This salt contains the highly reactive diazonium group (-N₂⁺). The reaction is performed in a cold, acidic solution by treating aniline with nitrous acid (HNO₂).[4][5]
Causality Behind Experimental Choices:
-
In Situ Generation of Nitrous Acid: Nitrous acid is thermally unstable and decomposes readily, so it is always generated in situ (within the reaction mixture).[6][7] This is achieved by reacting a stable salt, sodium nitrite (NaNO₂), with a strong mineral acid, typically hydrochloric acid (HCl).
-
Critical Temperature Control (0-5 °C): The resulting benzenediazonium chloride is notoriously unstable at higher temperatures. Above 5-10 °C, it rapidly decomposes, yielding phenol and evolving nitrogen gas, which significantly reduces the yield of the desired azo product.[2][5] Maintaining a low temperature is the single most critical parameter for a successful diazotization.[6][8]
-
Acidic Environment: The strong acid serves two purposes: it generates the necessary nitrous acid and dissolves the aniline by forming the aniline hydrochloride salt, making the amine group available for reaction.[6]
The mechanism proceeds via the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the aniline. A series of proton transfers and the elimination of a water molecule yield the stable, resonance-stabilized benzenediazonium ion.[3][4][9]
Caption: The diazotization reaction mechanism.
Step 2: Azo Coupling - Formation of the Azo Compound
The diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring, known as a "coupling component."[1][10] This reaction forms a new nitrogen-nitrogen double bond (-N=N-), the chromophore responsible for the vibrant color of azo compounds.[2][11]
Causality Behind Experimental Choices:
-
Activated Coupling Component: The reaction requires an electron-rich coupling partner. Compounds like phenols (e.g., 2-naphthol) and other anilines are ideal because the hydroxyl (-OH) and amino (-NH₂) groups are powerful electron-donating groups that activate the aromatic ring for electrophilic attack.[1][10]
-
pH Control: The pH of the coupling medium is crucial and depends on the coupling agent.[1]
-
For Phenols: The reaction is carried out in a mildly alkaline solution (pH 8-10). The base deprotonates the phenol to form the more strongly activating phenoxide ion.
-
For Anilines: The reaction is performed in a mildly acidic solution (pH 4-5).[12] A higher pH would lead to unwanted side reactions of the diazonium salt, while a lower pH would protonate the coupling amine, deactivating it.[13]
-
-
Position of Coupling: Substitution typically occurs at the para position relative to the activating group, unless this position is blocked, in which case ortho substitution occurs.[1][11]
Caption: Experimental workflow for azo coupling reactions.
Master Protocols for Synthesis
The following protocols provide a reliable framework for the synthesis of azo dyes from aniline. All operations must be conducted in a well-ventilated fume hood.
Materials & Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Hazards |
| Aniline | C₆H₅NH₂ | 93.13 | Toxic, Carcinogen, Mutagen[14] |
| Sodium Nitrite | NaNO₂ | 69.00 | Oxidizer, Toxic[14] |
| Hydrochloric Acid, conc. | HCl | 36.46 | Corrosive, Respiratory Irritant[14] |
| 2-Naphthol | C₁₀H₈O | 144.17 | Harmful[14] |
| Sodium Hydroxide | NaOH | 40.00 | Corrosive[14] |
| Starch-Iodide Paper | - | - | Low Hazard |
| Ice | H₂O | 18.02 | - |
Protocol 1: Preparation of Benzenediazonium Chloride Solution
This protocol details the diazotization of aniline. The resulting solution is unstable and must be used immediately for the coupling step.
-
Prepare Aniline Salt: In a 100 mL beaker, combine aniline (2.3 mL, ~25 mmol) with concentrated hydrochloric acid (6.0 mL) and 25 mL of water. Stir until the aniline fully dissolves.
-
Cool the Mixture: Place the beaker in an ice-salt bath and stir continuously until the temperature of the solution is between 0 °C and 5 °C.
-
Prepare Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (1.8 g, ~26 mmol) in 10 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes. Use a thermometer to ensure the temperature never rises above 5 °C.[6] The addition is exothermic and must be controlled.
-
Validate Completion: After the addition is complete, stir for an additional 5-10 minutes in the ice bath. To ensure a slight excess of nitrous acid is present (which confirms the complete reaction of aniline), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. The paper should turn blue-black.[15] If it does not, add a small amount more of the nitrite solution until a positive test is achieved.
-
Proceed Immediately: The cold benzenediazonium chloride solution is now ready for the coupling reaction. Do not store it.
Protocol 2: Azo Coupling to Synthesize Dyes
A. Synthesis of Sudan I (Coupling with 2-Naphthol)
-
Prepare Coupling Solution: In a 250 mL beaker, dissolve 2-naphthol (3.6 g, 25 mmol) in 50 mL of 2 M sodium hydroxide solution. Cool this solution in an ice bath to below 5 °C.
-
Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the freshly prepared benzenediazonium chloride solution (from Protocol 1).
-
Observe Precipitation: A vibrant, reddish-orange precipitate will form immediately.
-
Complete Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolate Product: Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the precipitate on the filter with several portions of cold water until the filtrate is colorless. Allow the product to air-dry completely.
B. Synthesis of Aniline Yellow (Coupling with Aniline)
-
Prepare Coupling Solution: In a 250 mL beaker, dissolve aniline (2.3 mL, 25 mmol) in 50 mL of a dilute HCl solution (prepared by adding 2.5 mL conc. HCl to 47.5 mL water). Cool this solution in an ice bath to below 5 °C.[12]
-
Coupling Reaction: While stirring the cold aniline solution, slowly add the freshly prepared benzenediazonium chloride solution (from Protocol 1). Maintain the temperature below 5 °C.
-
Observe Precipitation: A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.[12]
-
Complete Reaction: Continue stirring in the ice bath for 30 minutes.
-
Isolate and Purify: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize the crude sample from a suitable solvent like carbon tetrachloride or ethanol to obtain the pure dye.[12]
Mandatory Safety Protocols & Hazard Management
The diazotization-coupling reaction involves significant hazards that require strict adherence to safety protocols.
-
Chemical Hazards: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin.[14] Concentrated acids and bases are highly corrosive. Sodium nitrite is a strong oxidizer and is toxic if ingested.[14] Always wear appropriate personal protective equipment (PPE), including splash-resistant goggles, a lab coat, and chemically resistant gloves.
-
The Diazonium Salt Hazard: The primary and most severe risk is the explosive nature of diazonium salts when isolated in a dry, solid state.[8][16] They are sensitive to heat, friction, and shock.[17]
-
NEVER attempt to isolate solid benzenediazonium chloride from the solution.
-
ALWAYS use the diazonium salt solution immediately after its preparation.
-
ALWAYS keep the reaction temperature below 5 °C to prevent uncontrolled decomposition.[8][16]
-
Before workup or disposal, any unreacted diazonium salt should be quenched. This can be done by adding a mild reducing agent or a compound like urea.
-
The 12 Cardinal Rules for Handling Diazonium Salts: For a comprehensive overview of safety, researchers are directed to established guidelines on the safe handling of these reactive intermediates.[8][16][18] Key rules include using stoichiometric amounts of nitrite, maintaining low temperatures, venting generated gases, and never allowing undesired precipitation of the diazonium salt.[8][16]
Characterization of Azo Dyes
Confirmation of the synthesized product can be achieved through standard analytical techniques:
-
FT-IR Spectroscopy: Confirms the presence of the characteristic N=N stretching vibration.[19]
-
UV-Visible Spectroscopy: Determines the wavelength of maximum absorption (λmax), which is directly related to the color of the dye.[19][20]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information about the aromatic rings and confirms the final molecular structure.[20]
References
- 1. Azo Coupling [organic-chemistry.org]
- 2. zienjournals.com [zienjournals.com]
- 3. byjus.com [byjus.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. quora.com [quora.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation [icc.journals.pnu.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzeneazomalononitrile Synthesis
Welcome to the technical support center for the synthesis of Benzeneazomalononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our focus is on the causality behind experimental choices to ensure you achieve high-yield, high-purity results consistently.
I. Foundational Principles: The Diazotization-Coupling Pathway
The most prevalent and efficient method for synthesizing this compound involves a two-step process: the diazotization of aniline followed by an azo coupling reaction with malononitrile.[1] Understanding the mechanism of each step is critical for effective troubleshooting.
-
Diazotization of Aniline: Aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form a benzenediazonium salt intermediate.[1][2] This reaction is highly sensitive to temperature.
-
Azo Coupling: The electrophilic diazonium salt then reacts with a nucleophile, in this case, the carbanion of malononitrile, to form the final azo compound, this compound.[1][3] The pH of the reaction medium is a crucial parameter in this step.
II. Visualizing the Reaction Workflow
A clear understanding of the process flow is essential for identifying potential points of failure.
Caption: Workflow for this compound Synthesis.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Yield of this compound
| Symptom | Potential Cause | Scientific Rationale | Recommended Solution |
| Reaction mixture remains colorless or faintly colored; no precipitate forms. | Failure of Diazotization | The benzenediazonium salt is the electrophile required for the coupling reaction. If it doesn't form, the subsequent reaction with malononitrile cannot occur. | - Verify Reagent Quality: Ensure the sodium nitrite is not expired and has been stored properly. Use freshly distilled aniline. - Check Acidity: Ensure a sufficient excess of hydrochloric acid is used to both protonate the aniline and react with sodium nitrite to generate nitrous acid. |
| Initial color formation, which then fades. Gas evolution observed. | Decomposition of Diazonium Salt | Benzenediazonium salts are thermally unstable and decompose, especially at temperatures above 5-10°C, to form phenol and nitrogen gas.[4][5][6] | - Strict Temperature Control: Maintain the diazotization reaction temperature between 0-5°C using an ice-salt bath.[1][4] - Immediate Use: Use the prepared diazonium salt solution immediately in the coupling reaction. Do not store it.[7] |
| Low yield despite apparent color formation. | Incorrect pH for Coupling | The coupling reaction requires the deprotonation of malononitrile to form a nucleophilic carbanion. This is pH-dependent. An incorrect pH can either prevent the formation of the carbanion or lead to side reactions of the diazonium salt.[1] | - Optimize pH: The optimal pH for coupling with malononitrile is in the range of 5.5-6.5.[1] Use a buffer, such as sodium acetate, to maintain the pH in this range.[1] |
| Low yield with the formation of a brown, tarry substance. | Side Reactions/Polymerization | Uncontrolled reaction conditions, such as high temperatures or incorrect pH, can lead to the formation of byproducts and polymerization of reactants or the product. | - Review All Parameters: Re-evaluate temperature control, pH, and stoichiometry. - Solvent Choice: Consider using an aqueous ethanol mixture (70-80%) as the solvent, which can improve solubility and reduce side reactions.[1] |
Issue 2: Product Purity Issues
| Symptom | Potential Cause | Scientific Rationale | Recommended Solution |
| Product is off-color (e.g., brownish-yellow instead of yellow). | Presence of Impurities from Side Reactions | Impurities, such as phenols from diazonium salt decomposition or other colored byproducts, can co-precipitate with the desired product. | - Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture. |
| Product is difficult to filter and appears oily or sticky. | Incomplete Reaction or Presence of Tarry Byproducts | This indicates that the reaction may not have gone to completion or that significant side reactions have occurred, leading to a mixture that is difficult to handle. | - Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the disappearance of starting materials. - Optimize Work-up: Before filtration, ensure the reaction mixture is thoroughly cooled to maximize precipitation of the solid product. If an oily substance persists, attempt to triturate it with a non-polar solvent like hexane to induce solidification. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the diazotization reaction performed at 0-5°C?
A: The benzenediazonium salt intermediate is thermally unstable.[4][5] At temperatures above 5-10°C, it readily decomposes into phenol and nitrogen gas, which significantly reduces the yield of the desired azo product.[6][8] Maintaining a low temperature is crucial for the stability of this key intermediate.[4][7]
Q2: What is the role of sodium acetate in the coupling reaction?
A: Sodium acetate acts as a base to deprotonate malononitrile, forming the highly nucleophilic malononitrile carbanion. This carbanion is the active species that attacks the electrophilic diazonium salt.[1] Additionally, sodium acetate helps to buffer the reaction mixture, maintaining the pH in the optimal range of 5.5-6.5 for the coupling to occur efficiently.[1]
Q3: Can I use a different base instead of sodium acetate?
A: While other bases can be used, it is important to choose one that is strong enough to deprotonate malononitrile but not so strong that it raises the pH too high. A highly alkaline medium (pH > 10) can cause the diazonium salt to convert into an unreactive diazohydroxide or diazotate ion, halting the coupling reaction.[9] Sodium acetate provides the appropriate basicity for this specific transformation.
Q4: My final product yield is consistently around 60%. How can I improve it?
A: To push the yield higher, consider the following optimizations based on established findings:
-
Stoichiometry: Use a slight excess of malononitrile (e.g., 1.2 equivalents) to ensure the complete consumption of the diazonium salt.[1]
-
Solvent System: Switching from a purely aqueous medium to an aqueous ethanol (70-80%) solution can improve the solubility of the reactants and product, potentially leading to a cleaner reaction and higher isolated yield.[1]
-
Addition Rate: Add the diazonium salt solution slowly to the malononitrile solution while maintaining vigorous stirring. This ensures localized concentration of the diazonium salt is kept low, minimizing side reactions.
Q5: What is the Japp-Klingemann reaction and how does it relate to this synthesis?
A: The Japp-Klingemann reaction is a related chemical process used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[10][11][12] While the synthesis of this compound is a direct azo coupling, the Japp-Klingemann reaction involves a coupling followed by the cleavage of a functional group (like an acyl or carboxyl group).[10][13] Both reactions utilize the electrophilicity of diazonium salts.
V. Optimized Experimental Protocol
This protocol incorporates best practices for maximizing yield and purity.
Step 1: Preparation of Benzenediazonium Chloride Solution (0-5°C)
-
In a beaker, dissolve aniline (1 equivalent) in 3M hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate flask, prepare a solution of sodium nitrite (1 equivalent) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5°C.
-
Stir the resulting solution for 15-20 minutes at 0-5°C. The formation of the benzenediazonium salt is now complete. Use this solution immediately in the next step.
Step 2: Azo Coupling Reaction
-
In a separate, larger beaker, dissolve malononitrile (1.2 equivalents) and sodium acetate (3 equivalents) in a 75% ethanol-water solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the malononitrile solution with vigorous stirring.
-
A yellow precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals of this compound.
-
Dry the purified product in a desiccator.
VI. Summary of Optimized Reaction Conditions
| Parameter | Conventional Conditions | Optimized Conditions | Impact on Yield/Purity |
| Diazotization Temperature | Room temperature | 0-5°C | Prevents diazonium salt decomposition, significantly increasing yield.[1] |
| Coupling pH | Uncontrolled | 5.5-6.5 (buffered with CH₃COONa) | Maximizes the concentration of the reactive malononitrile carbanion while maintaining diazonium salt stability, boosting yield.[1] |
| Solvent | Water | Aqueous ethanol (70-80%) | Improves solubility of reactants, leading to a cleaner reaction and potentially higher yield.[1] |
| Malononitrile Stoichiometry | 1.0 equivalent | 1.2 equivalents | Drives the reaction to completion by ensuring the limiting reagent (diazonium salt) is fully consumed.[1] |
VII. Visualizing Troubleshooting Logic
This diagram outlines a decision-making process for addressing low yield issues.
Caption: Decision tree for troubleshooting low yield.
VIII. References
-
Smolecule. (2023, August 15). Buy this compound | 6017-21-6. Smolecule. --INVALID-LINK--
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). Institute for Color Science and Technology. --INVALID-LINK--
-
JoVE. (2023, April 30). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. JoVE. --INVALID-LINK--
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Slideshare. --INVALID-LINK--
-
ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl.... ResearchGate. --INVALID-LINK--
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Chemical Education Xchange. --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing temperature and pH for azo coupling with substituted phenols. BenchChem. --INVALID-LINK--
-
Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
The Synthesis of Azo Dyes. (n.d.). --INVALID-LINK--
-
BenchChem. (n.d.). This compound | 6017-21-6. BenchChem. --INVALID-LINK--
-
YouTube. (2022, December 28). Preparation of benzene diazonium chloride and their reaction , stability. YouTube. --INVALID-LINK--
-
Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Stack Exchange. --INVALID-LINK--
-
Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.. Quora. --INVALID-LINK--
-
Quora. (2022, March 8). Why is benzene diazonium salt not much stable and hydrolyse to phenol easily?. Quora. --INVALID-LINK--
-
YouTube. (2020, July 24). 49. Benzenes: Diazonium Salts - Prep & Reactivity of Benzenediazonium Chloride. YouTube. --INVALID-LINK--
-
Knockhardy. (n.d.). BENZENE DIAZONIUM CHLORIDE. --INVALID-LINK--
-
Scribd. (n.d.). Benzenediazonium Chloride Reactions. Scribd. --INVALID-LINK--
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Organic Reactions. --INVALID-LINK--
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. --INVALID-LINK--
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. ResearchGate. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis. BenchChem. --INVALID-LINK--
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. --INVALID-LINK--
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. knockhardy.org.uk [knockhardy.org.uk]
- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 12. Japp-Klingemann_reaction [chemeurope.com]
- 13. researchgate.net [researchgate.net]
Benzeneazomalononitrile Production: A Technical Support Guide to Maximizing Yield
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of Benzeneazomalononitrile (C₉H₆N₄). As a critical intermediate in the creation of various heterocyclic compounds, dyes, and advanced materials, optimizing its synthesis for high yield and purity is paramount.[1][2][3] This document moves beyond standard protocols to provide in-depth, field-tested insights in a question-and-answer format, addressing common challenges and troubleshooting specific issues encountered during experimentation.
I. Synthesis Overview: The Core Workflow
The production of this compound is fundamentally a two-stage process involving a diazotization-coupling reaction.[1] The first stage is the conversion of aniline into a reactive benzenediazonium salt. The second stage involves the electrophilic substitution of this salt onto the active methylene group of malononitrile.
Caption: Fig 1. High-Level Synthesis Workflow
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound synthesis?
The synthesis is a classic example of an azo coupling reaction.[4] It begins with the diazotization of a primary aromatic amine (aniline), where nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) converts the amino group into a diazonium salt (-N₂⁺).[5][6] This diazonium salt is a weak electrophile that then attacks a carbon atom of a coupling agent—in this case, the highly activated methylene group of malononitrile—to form the characteristic azo linkage (-N=N-), yielding the final product.[1]
Q2: What are the most critical parameters that dictate the final yield?
The yield and purity of this compound are highly sensitive to several key parameters. Systematically optimizing these can increase yields to over 90%.[1]
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Temperature | 0-5°C (Diazotization Step) | Prevents the thermal decomposition of the unstable diazonium salt into phenol and nitrogen gas, which is a major cause of yield loss and byproduct formation.[1][7] |
| Stoichiometry | ~1.2 equivalents of Malononitrile | Using a slight excess of the coupling agent (malononitrile) helps drive the reaction to completion and can compensate for any minor side reactions, improving yields by approximately 10%.[1] |
| pH Control | Buffered, weakly acidic/neutral | The coupling reaction requires a specific pH range, typically achieved by adding sodium acetate. This deprotonates the malononitrile, making it a better nucleophile, while not being so basic as to degrade the diazonium salt.[1][4] |
| Solvent System | Aqueous Ethanol (70-80%) | While the reaction can occur in water, a mixed solvent system improves the solubility of reactants and homogeneity of the mixture, potentially boosting yields by up to 15%.[1] |
| Reaction Time | 2-3 hours (Coupling Step) | Allowing sufficient time ensures the complete conversion of the diazonium salt into the desired product. Rushing this step can leave unreacted starting material.[1] |
Q3: What are the primary side reactions I should be aware of?
The most significant side reaction is the decomposition of the benzenediazonium salt, especially if the temperature rises above 5°C.[7] The diazonium ion reacts with water to form phenol, evolving nitrogen gas. This not only consumes the key intermediate but also introduces impurities that can be difficult to remove. Other potential side reactions include self-coupling of the diazonium salt or unwanted reactions if the pH is too high, leading to the formation of diazoates.[8]
III. Troubleshooting Guide: Common Experimental Issues
Problem: Very Low or No Product Yield
Q: I followed the procedure, but my final yield was negligible. What are the most probable causes?
This issue almost always traces back to the diazotization stage.
-
Temperature Control Failure: The single most critical factor is maintaining the temperature between 0 and 5°C during the addition of sodium nitrite.[1][6] Use an ice-salt bath for better temperature management. If the temperature rises, the diazonium salt will rapidly decompose.[7]
-
Reagent Quality: Ensure your sodium nitrite is fresh and has been stored properly. Old or improperly stored sodium nitrite may have degraded, failing to generate the necessary nitrous acid. Similarly, the purity of the starting aniline is important.
-
Incorrect Reagent Addition: The sodium nitrite solution must be added slowly, beneath the surface of the reaction mixture, to ensure localized heat generation is minimized and the reaction is controlled.[6] Adding it too quickly can cause the temperature to spike.
Problem: Product is a Dark, Tarry Oil Instead of a Yellow Solid
Q: My reaction mixture turned dark brown, and the isolated product was a sticky tar. Why did this happen?
This is a classic symptom of significant diazonium salt decomposition. The formation of phenol from the reaction of the diazonium salt with water is the primary cause.[7] Phenols are susceptible to oxidation, leading to the formation of colored, polymeric, tarry substances.
Solution:
-
Strict Temperature Adherence: Re-run the experiment with meticulous attention to keeping the temperature at 0-5°C throughout the diazotization and coupling steps.
-
Immediate Use of Diazonium Salt: The benzenediazonium chloride solution is unstable and should be used immediately after its preparation.[6] Do not store it.
Caption: Fig 2. Logic Diagram for Troubleshooting Poor Yields
Problem: Difficulty in Product Purification
Q: I have a crude yellow solid, but I am struggling with purification. What is an effective method?
While specific purification protocols can vary, recrystallization is generally effective.
-
Solvent Selection: Ethanol or a mixed solvent system like aqueous ethanol is often a good starting point.[1] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining soluble impurities.
For persistent impurities, column chromatography may be necessary, though it is less ideal for large-scale production.
IV. Detailed Experimental Protocols
Protocol 1: Preparation of Benzenediazonium Chloride Solution (Diazotization)
-
In a flask equipped with a magnetic stirrer and thermometer, dissolve aniline (1.0 eq) in aqueous hydrochloric acid (~3 eq).
-
Cool the flask in an ice-salt bath until the internal temperature is stable between 0 and 5°C.[9]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 30-45 minutes. Crucially, ensure the tip of the addition funnel or pipette is below the surface of the liquid.[6]
-
Maintain the reaction temperature strictly between 0 and 5°C throughout the addition. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting clear solution for an additional 15 minutes in the ice bath. This benzenediazonium chloride solution is highly unstable and must be used immediately in the next step.[6]
Protocol 2: Synthesis of this compound (Azo Coupling)
-
In a separate, larger beaker, dissolve malononitrile (~1.2 eq) and sodium acetate (~3-4 eq) in a 70% aqueous ethanol solution.[1]
-
Cool this solution in an ice bath to below 5°C.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution from Protocol 1 to the malononitrile solution with vigorous stirring.
-
A yellow to orange precipitate should form immediately.[4]
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product, preferably under vacuum. The crude product can be further purified by recrystallization from ethanol.
V. References
-
Smolecule. (2023). This compound | 6017-21-6. --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of phenyldiazonium chloride. --INVALID-LINK--
-
Weihong. (2025). The Role of this compound in Advanced Material Synthesis. --INVALID-LINK--
-
Lv, X., et al. (2023). Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives. The Journal of Organic Chemistry. --INVALID-LINK--
-
Filo. (2025). Write mechanism for formation of phenyldiazonniumchloride. --INVALID-LINK--
-
Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. --INVALID-LINK--
-
ACE Chemistry. (2016). Aromatic 6. Preparation of benzene diazonium chloride. YouTube. --INVALID-LINK--
-
Clark, J. (n.d.). making diazonium salts from phenylamine (aniline). Chemguide. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. --INVALID-LINK--
-
Wikipedia. (n.d.). Azo coupling. --INVALID-LINK--
-
AK's Easy Science. (n.d.). How to prepare benzene diazonium chloride. Quora. --INVALID-LINK--
-
Benchchem. (n.d.). This compound | 6017-21-6. --INVALID-LINK--
-
Rasayan Journal of Chemistry. (2023). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. --INVALID-LINK--
-
Guidechem. (n.d.). CAS 6017-21-6 | this compound supply. --INVALID-LINK--
-
Chemistry Channel. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. --INVALID-LINK--
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Write mechanism for formation of phenyldiazonniumchloride | Filo [askfilo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Benzeneazomalononitrile Reactions
Welcome to the technical support center for benzeneazomalononitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize synthetic outcomes. The synthesis, typically proceeding via a Japp-Klingemann type reaction or a direct azo coupling, is a powerful tool but requires careful control to prevent the formation of significant byproducts.[1][2][3] This resource provides in-depth, experience-based answers to common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A: Without question, temperature control is the most critical factor. The reaction involves the formation of a benzenediazonium salt intermediate, which is notoriously unstable at elevated temperatures.[4][5] Maintaining a reaction temperature between 0-5°C throughout the diazotization (formation of the diazonium salt) and the subsequent coupling with malononitrile is essential to prevent its decomposition.[6][7]
Q2: My reaction mixture turns brown or black, and I see tar-like substances. What is happening?
A: The formation of dark, insoluble tars is a classic sign of diazonium salt decomposition.[6] When the temperature rises above the optimal 0-5°C range, the diazonium salt rapidly breaks down, losing N₂ gas and forming highly reactive phenyl cations. These cations can then react non-selectively with the solvent, other reagents, or themselves to form a complex mixture of phenolic and polymeric byproducts.[5][6]
Q3: What are the most common byproducts I should expect to see on a Thin Layer Chromatography (TLC) analysis?
A: Besides your starting materials (aniline and malononitrile), you should be vigilant for three main classes of byproducts:
-
Phenol: Formed from the reaction of the phenyl cation (from diazonium decomposition) with water. It typically appears as a moderately polar spot on the TLC plate.[6]
-
Triazenes (Diazoamino Compounds): These arise if the diazonium salt couples with unreacted aniline (N-coupling) instead of the malononitrile carbanion (C-coupling).[6][8] They often have similar polarity to the desired product and can complicate purification.
-
Polymeric/Oligomeric Species: These are high molecular weight, often colored, materials resulting from uncontrolled side reactions.[7] They usually remain at the baseline of the TLC plate.
Q4: How important is the pH of the coupling reaction?
A: The pH is crucial for activating the malononitrile. Malononitrile is a C-H acid (pKa ≈ 11 in water) and must be deprotonated to form the nucleophilic carbanion [CH(CN)₂]⁻ that attacks the diazonium salt.[7] The coupling reaction is therefore typically carried out under mildly basic or neutral conditions, often using a buffer like sodium acetate, to ensure a sufficient concentration of the malononitrile anion without causing significant decomposition of the diazonium salt.[7] An incorrect pH can halt the reaction or favor byproduct formation.[6][9]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield of this compound with Significant Phenol Formation
-
Symptoms: Your final isolated yield is poor. 1H NMR or GC-MS analysis of the crude product shows a significant presence of phenol. TLC analysis shows a prominent byproduct spot corresponding to phenol.
-
Root Cause: This is almost always due to the decomposition of the benzenediazonium salt intermediate.[6] The diazonium group is an excellent leaving group (N₂), and if the cation formed is not immediately trapped by the malononitrile anion, it will react with water in the system to produce phenol.[10]
-
Causality Explained: The stability of aryl diazonium salts is a delicate balance. While they are more stable than their aliphatic counterparts due to resonance delocalization of the positive charge into the benzene ring, this stability is marginal.[5][11] Any deviation from cryogenic conditions (0-5°C) provides the activation energy needed for the irreversible loss of nitrogen gas.[12]
-
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your ice-salt bath is well-maintained throughout the diazotization and coupling steps. Use a calibrated low-temperature thermometer placed directly in the reaction mixture, not just in the bath.
-
Immediate Use of Diazonium Salt: The benzenediazonium salt should be used in situ immediately after its formation. It should not be stored or left to stand, even at low temperatures, as decomposition is continuous.[5][6]
-
Control Addition Rate: Add the cold sodium nitrite solution slowly and dropwise to the acidic aniline solution. This prevents localized temperature spikes from the exothermic diazotization reaction. Similarly, add the freshly prepared diazonium salt solution slowly to the chilled malononitrile solution.[6]
-
Issue 2: Presence of an Unexpected, Similarly-Colored Impurity That is Difficult to Separate
-
Symptoms: Column chromatography yields fractions containing a mixture of your desired product and an unknown impurity with a very similar Rf value. The mass spectrum might show a mass corresponding to a triazene.
-
Root Cause: This often points to the formation of a diazoamino compound (a triazene). This occurs when the electrophilic diazonium salt reacts with the nucleophilic nitrogen of a free aniline molecule still present in the solution, rather than with the carbon of the malononitrile anion.[6][8]
-
Causality Explained: The diazotization of aniline requires a stoichiometric amount of acid to form the aniline salt and another to react with sodium nitrite to generate nitrous acid in situ. If the medium is not sufficiently acidic, or if the diazotization is incomplete, free aniline will remain. Aniline is a potent nucleophile and can compete with the malononitrile anion, leading to N-coupling.
-
Troubleshooting Protocol:
-
Ensure Complete Diazotization: Use a slight excess (e.g., 1.05 equivalents) of sodium nitrite and ensure at least 2.5-3 equivalents of acid (e.g., HCl) are present.
-
Test for Excess Nitrous Acid: Before starting the coupling reaction, you can check for the completion of diazotization. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The presence of excess nitrous acid will cause the paper to turn a dark blue-black color, indicating that all the primary amine has been consumed.
-
Optimize pH for Coupling: Maintain the pH in the weakly acidic to neutral range (pH 4-7) during the coupling step. This range favors C-coupling with the malononitrile over N-coupling with any trace remaining aniline.[6]
-
Issue 3: Reaction Stalls or Fails to Initiate
-
Symptoms: TLC analysis shows only starting materials (aniline and malononitrile) even after extended reaction time. No product formation is observed.
-
Root Cause: This failure can stem from two primary sources: failed diazotization or improper pH for the coupling step.
-
Causality Explained:
-
Failed Diazotization: Nitrous acid (HNO₂) is unstable and must be generated in situ from sodium nitrite and a strong acid.[5] If the acid concentration is too low, or if the sodium nitrite is old and has decomposed, insufficient nitrous acid will be formed, and the diazotization will not proceed.
-
Incorrect Coupling pH: For the coupling to occur, the malononitrile must be deprotonated to its carbanion form. If the solution is too acidic (e.g., pH < 4), the concentration of the malononitrile anion will be too low for the reaction to proceed at a reasonable rate.[7][9]
-
-
Troubleshooting Protocol:
-
Check Reagent Quality: Use fresh, high-purity sodium nitrite. Ensure the concentration of your acid is correct.
-
Confirm Acidity for Diazotization: The initial aniline solution must be sufficiently acidic to fully protonate the amine.
-
Buffer the Coupling Reaction: Prepare a solution of malononitrile in a sodium acetate/acetic acid buffer or a solution with sodium acetate added. Add the diazonium salt solution to this buffered mixture to maintain a pH conducive to carbanion formation.
-
Section 3: Key Byproduct Summary and Mitigation Strategies
The following table summarizes the primary byproducts and the key experimental levers to minimize their formation.
| Byproduct Class | Chemical Identity Example | Root Cause | Mitigation Strategy | Supporting Citation |
| Decomposition Products | Phenol | Thermal decomposition of the diazonium salt intermediate. | Strictly maintain reaction temperature at 0-5°C; use the diazonium salt immediately after preparation. | [6][7] |
| N-Coupling Products | 1,3-Diphenyltriazene (Diazoamino compound) | Reaction of diazonium salt with unreacted aniline. | Ensure complete diazotization using sufficient acid and a slight excess of NaNO₂; control pH to favor C-coupling. | [6][8] |
| Polymeric Materials | Tar-like, insoluble solids | Uncontrolled side reactions from diazonium decomposition; malononitrile self-addition. | Cryogenic temperature control; slow, controlled addition of reagents to avoid high local concentrations. | [7][13] |
| Hydrolysis Products | Benzoic Acid (if from an ester precursor in Japp-Klingemann) | Hydrolysis of intermediate azo-ester or β-keto ester. | Control pH and temperature during workup; choose reaction conditions to favor decarboxylation over other cleavage pathways. | [1][14] |
Section 4: Visual Diagrams and Workflows
Reaction Pathway and Side Reactions
This diagram illustrates the main synthetic route to this compound and the key diversion pathways that lead to common byproducts.
Caption: Main synthesis pathway and formation of key byproducts.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. Diazonium salt | Synthesis, Reactions, Aromatic | Britannica [britannica.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 6017-21-6 [smolecule.com]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. Azo Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 12. researchgate.net [researchgate.net]
- 13. US2799697A - Process for the manufacture and purification of malononitrile - Google Patents [patents.google.com]
- 14. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Crude Benzeneazomalononitrile
Prepared by: Senior Application Scientist, Organic Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals who are working with Benzeneazomalononitrile. As a critical intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and dyes, its purity is paramount for the success of subsequent reactions.[1][2][3][4] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common challenges encountered during the purification of this vibrant yellow compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow in a practical question-and-answer format.
Problem: My crude product is an oily, dark-colored tar instead of a yellow solid. What happened?
Answer: This is a common issue that typically points to problems during the synthesis, specifically the diazotization-coupling reaction.
-
Causality: The formation of a dark tar or oil suggests the presence of significant impurities, likely from the decomposition of the diazonium salt. The diazonium salt of aniline is notoriously unstable at temperatures above 5°C.[1] If the temperature during the diazotization step rises, the salt will decompose, leading to the formation of phenol and a variety of colored, tarry byproducts. Incomplete coupling or side reactions can also contribute.
-
Recommended Action:
-
Verify Synthesis Conditions: Ensure your reaction temperature was strictly maintained between 0-5°C during the entire diazotization process.
-
Preliminary Cleanup: Before attempting a more rigorous purification, try to isolate some solid material. You can attempt to triturate the oil with a cold, non-polar solvent like hexanes or a 1:1 mixture of hexanes and diethyl ether. This may coax the desired product to precipitate as a solid while the more non-polar, oily impurities remain in the solvent.
-
Aqueous Wash: Dissolve the crude material in a solvent like ethyl acetate and perform an aqueous wash. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities like phenol.[5]
-
Problem: After recrystallization, my yield is very low. How can I improve it?
Answer: Low recovery is often a matter of optimizing the recrystallization conditions, particularly solvent choice and volume.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but has poor solubility for it when cold.[5][6] If the yield is low, it's likely due to one of the following:
-
Excessive Solvent: Using too much hot solvent will keep a significant portion of your product dissolved even after cooling.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Inappropriate Solvent: The compound may have moderate or high solubility in the chosen solvent even at low temperatures.
-
-
Recommended Action:
-
Minimize Solvent Volume: Add the hot solvent in small portions to your crude material, with swirling and heating, until the solid just dissolves. This ensures you are using the minimum amount necessary.[5]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop. Do not rush the cooling process. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, placing the flask in an ice bath can maximize precipitation.[5]
-
Recover from Filtrate: The liquid filtered off after crystallization (the mother liquor) still contains dissolved product. You can often recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
-
Re-evaluate Solvent System: Refer to the solvent selection table in Section 4. You may need a two-solvent system (e.g., dissolving in hot ethyl acetate and then adding hexanes until cloudy) to reduce the compound's solubility effectively.[7][8]
-
Problem: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
Answer: A broad and depressed melting point is a classic indicator of an impure compound.
-
Causality: Impurities disrupt the crystal lattice of a solid, which lowers the energy required to melt it. This results in melting beginning at a lower temperature and occurring over a wider range. Pure this compound should have a sharp melting point, though it decomposes above 130°C.[1][9] Some sources indicate a sharper melting point of 144-145°C when crystallized from chloroform.[10]
-
Recommended Action:
-
Assess Impurity Profile: Use Thin Layer Chromatography (TLC) to visualize the number of components in your sample. Spot your purified material alongside your crude starting material. If you see more than one spot, further purification is necessary.
-
Repeat Purification: If the sample was recrystallized, a second recrystallization may be sufficient. If impurities have similar solubility, you will need to switch to an orthogonal purification method.
-
Consider Column Chromatography: Column chromatography provides much greater resolving power for separating compounds with similar properties.[11] See Protocol 2 for a detailed procedure.
-
Problem: I see multiple spots on the TLC plate after purification. How do I remove the remaining impurities?
Answer: This confirms that your initial purification was incomplete. The best course of action depends on the separation of the spots (ΔRf).
-
Causality: Your chosen purification method (e.g., recrystallization) was not effective at separating the specific impurities present. These impurities have similar physical properties (like solubility) to your target compound.
-
Recommended Action:
-
Optimize Recrystallization: You can try a different solvent system for recrystallization, but this is often a process of trial and error.
-
Employ Column Chromatography: This is the most robust solution. Flash column chromatography is designed to separate mixtures based on their differential adsorption to a stationary phase (like silica gel).[12] By carefully selecting a mobile phase (solvent system), you can elute your desired compound separately from the impurities. Develop a solvent system using TLC that gives your product an Rf value of ~0.3-0.4 and maximizes separation from the impurity spots.
-
Problem: My compound appears to be decomposing on the silica gel column. What are my options?
Answer: this compound can be sensitive to highly acidic or basic conditions.[2] Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel are likely catalyzing the decomposition of your product.
-
Recommended Action:
-
Deactivate the Silica: Before preparing your column, you can create a slurry of the silica gel in your mobile phase and add a small amount of a neutralizer like triethylamine (~0.5-1% by volume). This will neutralize the acidic sites and should reduce decomposition.
-
Switch Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) is a common alternative. You will need to re-optimize your mobile phase using TLC with alumina plates.
-
Alternative Purification: If chromatography proves too harsh, you may need to rely solely on multiple, careful recrystallizations to achieve the desired purity.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most common impurities in crude this compound?
A: Based on its typical synthesis via diazotization and coupling[1], the most common impurities include:
-
Unreacted Starting Materials: Aniline and malononitrile.
-
Decomposition Products: Phenol, formed from the decomposition of the diazonium salt if the temperature is not kept at 0-5°C.[1]
-
Side-Reaction Products: Other colored azo compounds or products from Knoevenagel condensation.[13]
-
Inorganic Salts: Sodium chloride and sodium acetate from the reaction workup. These are typically removed with an aqueous wash.
Q: How do I choose the right solvent for recrystallization?
A: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[8] this compound is soluble in polar organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol.[1][14][15] A good starting point is ethanol or methanol. You can perform a simple solubility test by placing ~20 mg of your crude product in a test tube, adding a small amount of solvent, and observing solubility at room temperature and then after gentle heating.[16]
Q: What is a good starting mobile phase for column chromatography on silica gel?
A: A good starting point for method development via TLC is a mixture of a non-polar and a moderately polar solvent. For this compound, begin with a 20-30% ethyl acetate in hexanes (or heptane) mixture. Adjust the ratio to achieve an Rf value for your product of approximately 0.3-0.4, which is ideal for good separation on a column.
Q: How should I properly store purified this compound?
A: Store the purified, dry solid in a tightly sealed container in a cool, dry place.[17] To prevent potential photoisomerization of the azo group from the more stable E (trans) isomer to the Z (cis) isomer, it is advisable to protect it from light by using an amber vial or storing it in a dark location.[1]
Q: What are the key safety precautions when handling this compound?
A: Always handle this compound in a well-ventilated chemical fume hood.[1][17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18] Avoid creating and inhaling dust.[17] The compound is incompatible with strong acids, bases, and oxidizing agents. In case of fire, be aware that hazardous combustion products like nitrogen oxides (NOx) and hydrogen cyanide can be released.[19]
Section 3: Standard Purification Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for purifying multi-gram quantities of crude product where impurities have significantly different solubility profiles.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until all the yellow solid has just dissolved, creating a clear, colored solution.[5] Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is very dark, remove it from the heat, allow it to cool slightly, and add a small amount (a spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Pre-warm a funnel with fluted filter paper by pouring hot ethanol through it into a clean Erlenmeyer flask. Quickly filter your hot solution. This step prevents the product from crystallizing prematurely in the funnel.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on the benchtop. Yellow crystals should begin to form.[20]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[5]
-
Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum desiccator.
-
Validation: Check the purity by measuring the melting point and running a TLC.
Protocol 2: Flash Column Chromatography
This method is ideal for separating impurities with similar polarities to the product or for purifying smaller quantities (<1 g).[12]
-
TLC Analysis: Develop a mobile phase using TLC. A good starting point is 30% ethyl acetate in hexanes. The goal is to find a system where the product has an Rf of ~0.3-0.4 and is well-separated from all impurities.
-
Column Packing: Select an appropriate size column. As a rule of thumb, use about 40-60 g of silica gel for every 1 g of crude material. Pack the column as a slurry with your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Run the column by adding the mobile phase to the top and applying positive pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the pure fractions (those containing only your product spot) in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Validation: Confirm purity with melting point and TLC analysis against your starting material.
Section 4: Data & Visualization
Table 1: Recrystallization Solvent Selection Guide for this compound
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol/Methanol | High | Low | Excellent choice for single-solvent recrystallization.[5] |
| Ethyl Acetate | High | Moderate | Can be used, but may require a co-solvent to reduce cold solubility. |
| Chloroform/DCM | High | High | Generally poor choices for recrystallization due to high cold solubility but useful for dissolving the compound for chromatography.[1][14] |
| Hexanes/Heptane | Very Low | Very Low | Useful as an "anti-solvent" in a two-solvent system with Ethyl Acetate or Acetone.[7] |
| Water | Insoluble | Insoluble | Useful for washing away inorganic salt impurities.[21] |
Diagram 1: Workflow for Selecting a Purification Method
Caption: Decision workflow for choosing the appropriate purification strategy.
Diagram 2: Troubleshooting Decision Tree for Low Purity Post-Recrystallization
Caption: Troubleshooting guide for addressing low purity after an initial recrystallization attempt.
Section 5: References
-
Smolecule. (2023, August 15). Buy this compound | 6017-21-6. --INVALID-LINK--
-
Guidechem. (n.d.). CAS 6017-21-6 | this compound supply. --INVALID-LINK--
-
Solubility of Things. (n.d.). Benzylidene malononitrile. --INVALID-LINK--
-
ChemBK. (2024, April 10). (Phenylazo)Malononitrile. --INVALID-LINK--
-
Capot Chemical Co., Ltd. (n.d.). This compound, CAS#:6017-21-6. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound - Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Malononitrile. --INVALID-LINK--
-
TCI Chemicals. (2018, October 3). SAFETY DATA SHEET. --INVALID-LINK--
-
Merck. (2024, March 7). SAFETY DATA SHEET. --INVALID-LINK--
-
Ambeed. (2025, December 28). The Role of this compound in Advanced Material Synthesis. --INVALID-LINK--
-
E-biochem. (n.d.). This compound. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 6017-21-6. --INVALID-LINK--
-
CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Purification. --INVALID-LINK--
-
Benchchem. (n.d.). This compound | 6017-21-6. --INVALID-LINK--
-
Rasayan Journal of Chemistry. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. --INVALID-LINK--
-
Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. --INVALID-LINK--
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. --INVALID-LINK--
-
Magritek. (n.d.). Column Chromatography. --INVALID-LINK--
-
GSRS. (n.d.). This compound. --INVALID-LINK--
-
ResearchGate. (n.d.). RECRYSTALLIZATION. --INVALID-LINK--
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. --INVALID-LINK--
-
Scirp.org. (n.d.). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. --INVALID-LINK--
-
Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR. --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of Crude 3'-Nitroacetanilide. --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. --INVALID-LINK--
-
ResearchGate. (2014, June 2). A new procedure based on column chromatography to purify bromelain by ion exchange plus gel filtration chromatographies. --INVALID-LINK--
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Pharmaceutical and chemical intermediates,CAS#:6017-21-6,苯基偶氮丙二腈,this compound [en.chemfish.com]
- 11. magritek.com [magritek.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Benzeneazomalononitrile_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 15. This compound | 6017-21-6 [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 21. solubilityofthings.com [solubilityofthings.com]
"troubleshooting low yield in heterocyclic synthesis with Benzeneazomalononitrile"
Welcome to the technical support center for researchers utilizing Benzeneazomalononitrile in heterocyclic synthesis. This guide is designed to provide field-proven insights and practical troubleshooting strategies to overcome common challenges and optimize reaction yields. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a versatile precursor for heterocyclic synthesis?
This compound, also known as 2-(Phenylazo)malononitrile, is an organic compound featuring a phenylazo group (-N=N-Ph) attached to a malononitrile core[1][2]. Its utility in organic synthesis stems from two key structural features:
-
The Azo Group (-N=N-): This group can participate in cyclization reactions and can be reduced to form hydrazo intermediates, which are pivotal in the synthesis of nitrogen-containing heterocycles like pyridazines.[1][3]
-
The Active Methylene Group (-CH(CN)₂): The methylene proton is highly acidic due to the electron-withdrawing effect of the two adjacent cyano (-CN) groups. This allows for easy deprotonation to form a stable carbanion, which is a potent nucleophile.[1][4] This active methylene site is the starting point for condensations and additions, forming the backbone of many heterocyclic rings.[4][5][6]
Its ability to undergo a variety of transformations including Knoevenagel condensations, cyclizations, and nucleophilic additions makes it a valuable building block for diverse molecular architectures, particularly nitrogen and sulfur-containing heterocycles.[1][2]
Q2: What are the most common heterocyclic systems synthesized from this compound?
This compound is a precursor to a wide array of heterocyclic compounds. Some of the most prominent examples include:
-
Pyridazines and Pyridazinones: These are six-membered rings containing two adjacent nitrogen atoms. They are often synthesized through the reaction of this compound derivatives with active methylene compounds, followed by cyclization.[3][7][8][9][10]
-
2-Aminothiophenes: Synthesized via the Gewald reaction, a multicomponent reaction involving an α-methylene carbonyl compound, elemental sulfur, and an active nitrile compound like this compound.[11][12][13][14][15]
-
Pyrazoles: Five-membered rings with two adjacent nitrogen atoms. While less direct, this compound derivatives can be transformed into intermediates suitable for pyrazole synthesis.[16][17]
-
Triazoles: Formed through pathways like reaction with hydroxylamine hydrochloride followed by cyclization.[1]
-
Fused Heterocycles: It is also used to construct more complex systems like pyridopyridazines and pyrazolopyridazines.[3][17]
Troubleshooting Guide for Low Yield
This section addresses specific issues encountered during experiments, providing a logical framework for troubleshooting.
Q1: My reaction is not initiating or is extremely sluggish. What are the primary factors to investigate?
A stalled reaction is often due to suboptimal activation of the starting materials. Here’s a systematic approach to identify the root cause.
Root Cause Analysis:
-
Purity of Starting Materials: this compound can degrade over time. Impurities in reactants or solvents can poison catalysts or participate in side reactions.[16]
-
Recommendation: Verify the purity of your this compound and other reactants (e.g., carbonyl compounds, sulfur) using techniques like NMR or melting point analysis. Purify starting materials by recrystallization or chromatography if necessary.[16]
-
-
Base Selection and Concentration: The initial step in most reactions involving this compound is the deprotonation of the active methylene group.[4][6] An inappropriate base can lead to incomplete deprotonation or unwanted side reactions.
-
Recommendation: The base must be strong enough to deprotonate the malononitrile moiety but not so strong that it promotes self-condensation or decomposition. For instance, organic bases like piperidine, triethylamine, or DBU are commonly used.[1][18] Ensure the base is anhydrous if the reaction is moisture-sensitive.
-
-
Reaction Temperature: Many organic reactions have a specific activation energy barrier.
-
Recommendation: While some reactions proceed at room temperature, others may require heating to overcome this barrier.[16] Conversely, some reactions are exothermic, and excessive temperatures can lead to decomposition.[19] Monitor the reaction via Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition.[16]
-
Caption: Systematic workflow for troubleshooting stalled reactions.
Q2: My reaction produces a complex mixture of byproducts. How can I enhance selectivity for the desired heterocycle?
Poor selectivity is a common issue stemming from the high reactivity of this compound and its intermediates. Controlling the reaction pathway is key.
Common Side Reactions:
-
Self-Condensation: The nucleophilic carbanion of this compound can react with another molecule of itself.
-
Decomposition: The azo linkage can be unstable under harsh conditions (e.g., strong acid/base, high heat).[1]
-
Competing Pathways: Intermediates can often cyclize or react in multiple ways, leading to regioisomeric or structurally different products.[20]
Strategies for Improving Selectivity:
-
Temperature Control: Exothermic reactions can experience temperature spikes, promoting side reactions.[19]
-
Protocol: Maintain a stable temperature using an ice bath for exothermic steps or an oil bath with a controller for reactions requiring heat. A decrease from room temperature to 0 °C can sometimes dramatically improve yield and reduce decomposition.[21]
-
-
Order and Rate of Addition: Adding a highly reactive reagent too quickly can create localized high concentrations, favoring undesired pathways.[19]
-
Protocol: Add one of the key reagents (e.g., the base or the carbonyl compound) dropwise via a syringe pump over an extended period. This maintains a low steady-state concentration of the reactive intermediate.
-
-
Choice of Base and Solvent: The solvent can influence reactant solubility and the basicity of the catalyst, affecting which reaction pathway is favored.[16][20]
| Base | Typical Use Case | Solvent Recommendation | Potential Issues |
| Triethylamine | General purpose, pyridazinone cyclization.[3] | Ethanol, Dioxane | May not be strong enough for difficult deprotonations.[22] |
| Piperidine | Knoevenagel condensation, Gewald reaction.[1][13] | Ethanol, DMF | Can act as a nucleophile in some side reactions. |
| DBU | When a stronger, non-nucleophilic organic base is needed.[18] | Acetonitrile, THF | Can promote elimination or decomposition if not controlled. |
| NaOEt/NaOMe | Strong base conditions for difficult condensations. | Ethanol/Methanol | Can cause transesterification with ester groups. |
Q3: The yield of my Gewald aminothiophene synthesis is consistently low. What specific parameters should I optimize?
The Gewald reaction is a powerful multicomponent synthesis, but its yield is sensitive to several factors.[12][13][15] It involves a Knoevenagel condensation, addition of sulfur, and subsequent cyclization.[13]
Caption: Key stages of the Gewald aminothiophene synthesis.
Troubleshooting Protocol for Gewald Reaction:
-
Isolate the Knoevenagel Intermediate: The first step is a Knoevenagel condensation to form the α,β-unsaturated nitrile.[13] If the overall yield is low, first optimize and perform this step separately.
-
Method: React the carbonyl compound and this compound with a catalytic amount of base (e.g., piperidine) in ethanol. Monitor by TLC until the starting materials are consumed. Isolate and purify this intermediate. A high yield at this stage confirms the first step is efficient.
-
-
Optimize Sulfur Addition and Cyclization:
-
Sulfur Quality: Use finely powdered elemental sulfur for better dissolution and reactivity.
-
Base Stoichiometry: A stoichiometric amount of base is typically required for the sulfur addition and cyclization steps. Morpholine is often cited as an effective base for this stage.
-
Temperature: This step usually requires heating. A temperature of 50-70 °C is a good starting point.[14]
-
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Base | Triethylamine | Morpholine or Piperidine | More effective catalysts for both condensation and cyclization steps.[13][15] |
| Temperature | Room Temp | 60 °C | Facilitates sulfur addition and the final ring-closing step.[14] |
| Solvent | Dichloromethane | Ethanol or DMF | Better solubility for intermediates and sulfur; promotes ionic mechanisms.[1] |
| Reaction Mode | Conventional | Microwave Irradiation or Ultrasound[5][6][13] | Can significantly reduce reaction times and improve yields.[5][13] |
Q4: How do I effectively purify my final product to improve the isolated yield?
Poor isolated yield is often a result of an inefficient purification strategy, not necessarily a poor reaction.
Step-by-Step Purification Guide:
-
Initial Work-up:
-
Quench the reaction appropriately (e.g., by pouring into cold water or acidified water) to precipitate the crude product.
-
Filter the solid and wash thoroughly with a solvent in which the product is insoluble but impurities are soluble (e.g., water, cold ethanol, or hexane) to remove inorganic salts and highly polar/non-polar impurities.[16]
-
-
Column Chromatography: [16]
-
Stationary Phase: Silica gel is standard. If your compound is very polar or basic, consider using alumina or treating the silica with triethylamine.
-
Mobile Phase: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or acetone. A shallow gradient is often key to separating closely related impurities.
-
-
Recrystallization: This is the best method for obtaining a highly pure final product.
-
Solvent Selection: Find a single solvent (or a binary solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly. This will form well-defined crystals, leaving impurities in the mother liquor.
-
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. benchchem.com [benchchem.com]
- 17. The reaction of ethyl benzoylacetate with malononitrile: a novel synthesis of some pyridazine, pyridazino[2,3-a]quinazoline and pyrrole derivatives (2001) | Fathy M. Abdelrazek | 39 Citations [scispace.com]
- 18. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
"side reactions to avoid in Knoevenagel condensation of Benzeneazomalononitrile"
Introduction
Welcome to the technical support guide for the synthesis of Benzeneazomalononitrile. This document is designed for researchers, scientists, and drug development professionals who are utilizing this important chemical intermediate. While often mistakenly categorized under the general Knoevenagel condensation, the synthesis of this compound from aniline and malononitrile is more accurately described as a Japp-Klingemann type reaction . This distinction is critical for understanding the reaction mechanism and, consequently, for troubleshooting and avoiding potential side reactions.
The synthesis is a two-step process:
-
Diazotization: Conversion of an aromatic primary amine (aniline) into a diazonium salt.
-
Azo Coupling: Reaction of the electrophilic diazonium salt with a carbanion derived from an active methylene compound (malononitrile).[1]
This guide provides in-depth, experience-based answers to common issues encountered during this synthesis, focusing on the causality behind experimental choices to ensure both high yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of this compound.
Question 1: My yield is very low, and I observe significant gas evolution from the reaction mixture, even at low temperatures. What is happening?
Answer: This is a classic symptom of benzenediazonium salt decomposition . The diazonium salt intermediate is thermally unstable and prone to decomposition, which is accelerated by elevated temperatures.[2] In an aqueous solution, this decomposition typically yields phenol and nitrogen gas.[3]
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inadequate Temperature Control | The diazotization reaction is exothermic, and diazonium salts decompose rapidly at temperatures above 5°C.[2] This decomposition pathway competes directly with the desired coupling reaction. | Maintain a strict temperature range of 0-5°C throughout the diazotization step and until the coupling reaction is complete. Use an ice-salt bath for robust temperature control. |
| Excess Nitrous Acid | An excess of sodium nitrite can lead to the formation of nitrous acid, which can decompose, releasing toxic NOx gases. This can also promote side reactions.[2] | Use a stoichiometric amount of sodium nitrite. After the diazotization, check for excess nitrous acid using starch-iodide paper (it will turn blue-black). If present, quench it cautiously with a small amount of urea or sulfamic acid until the test is negative. |
| Instability of the Isolated Salt | While generally performed in situ, if you have attempted to isolate the benzenediazonium salt, be aware that in its dry, solid form, it is highly unstable and can decompose explosively upon friction, shock, or heat.[2][3][4] | Never isolate the benzenediazonium salt unless absolutely necessary and with extreme caution. For this synthesis, always use the freshly prepared aqueous solution of the diazonium salt immediately in the subsequent coupling step. |
Question 2: The color of my reaction is off, and the final product is difficult to purify. I suspect I'm not getting the desired azo coupling.
Answer: The success of the azo coupling step is highly dependent on the reaction pH. The issue you are describing likely stems from improper pH control, which can either inhibit the reaction or promote the formation of undesired side products. The optimal pH for coupling with malononitrile is in the weakly acidic range of 5.5-6.5.[1]
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| pH is too Acidic (pH < 5) | The concentration of the malononitrile carbanion, the active nucleophile, is too low in strongly acidic conditions. This significantly slows down the rate of the desired coupling reaction. | After preparing the diazonium salt solution (which is acidic), adjust the pH of the malononitrile solution before or during the addition of the diazonium salt. Use a buffer like sodium acetate to raise the pH to the optimal 5.5-6.5 range.[1] |
| pH is too Basic (pH > 7) | At higher pH, the electrophilic diazonium ion is converted into non-reactive or less reactive species like diazotates (Ar-N=N-O⁻), which will not couple with the carbanion. | Avoid strong bases. Use a weak base like sodium acetate to carefully adjust and maintain the pH. Monitor the pH throughout the addition of the diazonium salt solution. |
| Formation of Biaryls | In some cases, particularly if reducing agents are present or if the reaction is not controlled well, the diazonium salt can undergo a Gomberg–Bachmann type reaction to form biphenyl and other homocoupling products.[5] | Ensure all reagents are pure and avoid unintentional introduction of reducing agents. Maintaining proper temperature and pH control minimizes this side reaction. |
Question 3: My NMR and IR spectra show unexpected amide or carboxylate peaks. What is the source of this contamination?
Answer: The presence of amide or carboxylate functionalities indicates that hydrolysis of the nitrile groups has occurred. Both the starting material (malononitrile) and the product (this compound) contain two nitrile groups that are susceptible to hydrolysis under certain conditions.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Strongly Basic Conditions | The hydrolysis of nitriles is readily catalyzed by strong bases (e.g., NaOH, KOH), proceeding through a nucleophilic attack by hydroxide on the nitrile carbon.[6][7] This can occur during the reaction or workup. | Maintain the reaction pH in the recommended weakly acidic range (5.5-6.5). During workup, wash the product with neutral or slightly acidic water. Avoid washing with basic solutions. |
| High Temperatures during Workup | Hydrolysis is accelerated by heat. Prolonged heating of the product in aqueous or alcoholic solutions, especially if not pH-neutral, can cause nitrile degradation. | Dry the product under vacuum at a low temperature. If recrystallization is necessary, use a suitable solvent system and minimize the heating time. |
| Strongly Acidic Conditions | While the coupling reaction is slow in strong acid, prolonged exposure of the product to strong acid during workup can also catalyze nitrile hydrolysis to amides and subsequently to carboxylic acids.[6] | Neutralize the reaction mixture carefully before prolonged storage or extensive purification steps. |
Question 4: I've isolated a product, but it's not the expected this compound. The mass spectrum corresponds to a chlorinated version of my target.
Answer: This is an unusual but possible side reaction where a nucleophile present in the reaction medium substitutes a group on the aromatic ring of the diazonium salt. A notable example is the replacement of a nitro group with a chlorine atom when the diazotization is carried out in hydrochloric acid.[8][9] While less common for an unsubstituted benzene ring, high concentrations of chloride and specific conditions could potentially lead to undesired substitution reactions.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Anomalous Substitution | High concentrations of nucleophiles (e.g., Cl⁻ from HCl) can, under certain conditions, compete with the azo coupling and attack the aromatic ring, leading to substitution products. This is a variation of the Sandmeyer reaction.[5] | Use the minimum necessary amount of hydrochloric acid for the diazotization step. If this side reaction is persistent, consider using an alternative acid for diazotization, such as sulfuric acid, followed by careful pH adjustment. |
Visualizing the Reaction Pathways
Main Reaction Pathway
The desired synthesis proceeds via the Japp-Klingemann reaction mechanism.
Caption: Main pathway for this compound synthesis.
Common Side Reaction Pathways
Understanding competing reactions is key to their prevention.
Caption: Key side reactions in the synthesis pathway.
Recommended Experimental Protocol
This protocol is optimized to minimize side reactions and maximize the yield and purity of this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Malononitrile
-
Sodium Acetate (CH₃COONa)
-
Urea (optional, for quenching)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution (0-5°C): a. In a beaker, add aniline (1.0 eq) to a mixture of concentrated HCl (2.5 eq) and water. b. Cool the mixture to 0°C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.0 eq) in cold water. d. Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature never exceeds 5°C . e. After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C. The resulting clear solution is the benzenediazonium chloride intermediate.
-
Preparation of the Malononitrile Solution: a. In a separate, larger beaker, dissolve malononitrile (1.0 eq) and sodium acetate (approx. 3.0 eq) in water. b. Cool this solution to 0-5°C in an ice bath.
-
Azo Coupling Reaction (0-5°C): a. Slowly add the cold benzenediazonium chloride solution from Step 1 to the cold, stirred malononitrile solution from Step 2. b. A yellow to orange precipitate of this compound should form immediately. c. Maintain the temperature at 0-5°C and continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water to remove any inorganic salts. c. Dry the product under vacuum at room temperature or in a desiccator. d. If further purification is needed, recrystallization from a suitable solvent like ethanol can be performed, though minimizing heat is recommended to prevent degradation.
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of Benzeneazomalononitrile via Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Benzeneazomalononitrile (BAM). Recrystallization is a powerful yet nuanced technique; this document provides in-depth protocols, troubleshooting solutions, and answers to frequently asked questions to ensure you can achieve high-purity BAM consistently and efficiently.
Core Principles of Recrystallization: A Quick Reference
Recrystallization is a purification technique for solid organic compounds based on differences in solubility.[1][2] The fundamental premise is that the solubility of a compound in a solvent generally increases with temperature.[3][4]
The Ideal Process Involves:
-
Dissolving the impure solid (solute) in a minimum amount of a hot, appropriate solvent.[5]
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly. As the temperature drops, the solubility of the desired compound decreases, causing it to form pure crystals.[6]
-
Leaving the soluble impurities behind in the cold solvent (now called the mother liquor).
-
Collecting the purified crystals by filtration.[2]
This process effectively separates the target molecule from contaminants that have different solubility profiles.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol is a robust starting point for purifying crude this compound, which typically appears as a yellow to light brown solid.[7][8]
Materials:
-
Crude this compound
-
Selected Recrystallization Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Erlenmeyer Flasks (at least two)
-
Hot Plate
-
Büchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stirring Rod
-
Watch Glass
-
Ice Bath
Procedure:
-
Solvent Selection: Based on preliminary tests (see FAQ section), choose an appropriate solvent. Methanol and ethyl acetate are good starting points due to BAM's known solubility.[7][9][10]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent to its boiling point.
-
Add the hot solvent to the crude BAM in small portions, swirling continuously, until the solid just dissolves.[5] Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved even when cold, leading to a poor yield.[11][12]
-
-
Decolorization (Optional):
-
If the solution is highly colored with impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Swirl and gently reheat the mixture for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[2]
-
-
Hot Gravity Filtration (if charcoal or insoluble impurities are present):
-
Set up a gravity filtration apparatus (funnel with fluted filter paper) over a clean Erlenmeyer flask.
-
Pre-heat the funnel and flask by pouring some boiling solvent through it. Causality: This prevents premature crystallization of the product on the cold surfaces of the funnel and paper, which would decrease the yield.[4]
-
Quickly pour the hot solution through the fluted filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[12]
-
Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[4]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with filter paper for vacuum filtration. Wet the paper with a small amount of cold solvent to create a seal.[13]
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Break the vacuum and add a small amount of ice-cold solvent to wash the crystals. Causality: Washing dislodges any remaining mother liquor (containing impurities) from the crystal surfaces. Using ice-cold solvent minimizes the redissolving of your purified product.[13][14]
-
Reapply the vacuum to pull the wash solvent through.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to air-dry.
-
Transfer the purified crystals to a clean, dry watch glass and allow them to dry completely. The final product should be a light yellow crystalline solid.[8]
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Q: My this compound "oiled out" as a liquid instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[12] Impurities can also depress the melting point, contributing to this issue.
-
Immediate Action: Reheat the flask to redissolve the oil. Add a small amount (5-10% more) of hot solvent to make the solution slightly more dilute.[11][12]
-
Revised Cooling: Allow the flask to cool much more slowly. You can insulate it with paper towels or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to orient themselves into a crystal lattice.
-
Last Resort: If the problem persists, the chosen solvent may be unsuitable. Recover the crude material by evaporating the solvent and attempt the recrystallization with a different solvent system.[11]
Q: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What went wrong?
A: This is a common issue, usually caused by one of two things:
-
Too Much Solvent: This is the most frequent cause.[11] If the solution is not saturated at cold temperatures, no crystals will form.
-
Solution: Reheat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration.[12] Then, attempt the cooling process again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal growth has not been initiated.[11][14]
-
Solution 1 (Scratching): Vigorously scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][11][14]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" provides a template for other molecules to crystallize upon.[4][11][14]
-
Q: My final product is still quite yellow or brownish. How can I get a purer, lighter-colored product?
A: This indicates the presence of persistent colored impurities that are co-crystallizing with your product.
-
Solution: Repeat the recrystallization, but include the optional activated charcoal step described in the protocol.[2] After dissolving the crude solid in the hot solvent, add a small amount of charcoal and swirl or heat gently for a few minutes before proceeding to the hot filtration step. Do not add too much charcoal, as it can also adsorb your desired product and reduce the yield.
Q: The recovery yield of my purified this compound is very low. How can I improve it?
A: A low yield suggests that a significant amount of your product was lost during the process.
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a large amount of solid residue forms, too much solvent was used initially.[12] You can try to recover a second crop of crystals by boiling off more solvent from the mother liquor and re-cooling.
-
Minimize Transfers: Each transfer of solution or solid can result in material loss. Ensure you rinse flasks with a small amount of the mother liquor to recover all the product.
-
Ensure Cold Washes: Make sure the solvent used for washing the final crystals is ice-cold. Using room temperature or warm solvent will dissolve a significant portion of your purified product.[13]
-
Avoid Premature Crystallization: Ensure your funnel is properly pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.[4]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How do I select the optimal recrystallization solvent for this compound?
A: The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures.[4] Given that BAM is soluble in chloroform, dichloromethane, ethyl acetate, and methanol, these are excellent candidates.[7][9][10]
-
Testing Procedure: Place a small amount of crude BAM (e.g., 20-30 mg) in several test tubes. Add a small amount of a potential solvent (~0.5 mL) to each.
-
Observe at Room Temperature: A good solvent will not dissolve the compound at room temperature.[5]
-
Observe when Hot: Heat the tubes that did not dissolve. A good solvent will dissolve the compound completely near its boiling point.[5][13]
-
Observe upon Cooling: Let the dissolved solutions cool. The best solvent will yield a large crop of crystals.
Q: What are the likely impurities in a crude sample of this compound?
A: Impurities typically stem from the synthesis, which involves the diazotization of aniline followed by coupling with malononitrile.[7][15] Potential impurities include:
-
Unreacted starting materials (e.g., malononitrile).
-
Side-products from the decomposition of the diazonium salt intermediate, which can be colored.
-
Inorganic salts (e.g., sodium chloride) if not properly washed after synthesis.
Q: Why is slow cooling so critical for obtaining pure crystals?
A: Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice. Slow cooling allows this process to occur correctly, excluding impurity molecules that do not fit well into the lattice structure.[4] Rapid cooling or "crashing out" of the solid traps impurities within the fast-forming solid, resulting in a less pure product.[4]
Q: What is the purpose of washing the collected crystals with cold solvent?
A: The surfaces of the filtered crystals are coated with the mother liquor, which is rich in the soluble impurities you are trying to remove. The cold solvent wash rinses these impurities away.[13] It is crucial that the solvent is cold to avoid dissolving a significant amount of your purified product.[13]
Q: How can I confirm that the purity of my this compound has improved?
A: The most common methods are:
-
Melting Point Analysis: A pure compound has a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[5] You can compare the melting point of your crude and recrystallized product. The literature value for BAM's melting point is >130°C with decomposition.[7][8][10]
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. A pure compound should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity.
-
Spectroscopy (NMR/IR): Comparing the NMR or IR spectrum of your purified product to a reference spectrum can confirm its identity and reveal the presence of impurities.
Solvent Data for Recrystallization
| Solvent | Boiling Point (°C) | Suitability for BAM | Notes |
| Methanol | 64.7 | Good | BAM is soluble in methanol.[7][9][10] Good for researchers seeking a common, effective solvent. |
| Ethyl Acetate | 77.1 | Good | BAM is soluble in ethyl acetate.[7][9][10] A slightly less polar option than methanol. |
| Ethanol | 78.4 | Good | Often used for similar azo compounds and is a common recrystallization solvent.[16] |
| Chloroform | 61.2 | Possible | BAM is soluble, but chloroform's volatility and health concerns make other solvents preferable.[7][9][10] |
| Dichloromethane | 39.6 | Possible | BAM is soluble, but its low boiling point may not provide a large enough solubility differential.[7][9][10] |
| Water | 100.0 | Poor (as single solvent) | Organic compounds like BAM typically have very limited solubility in water.[3] Might be useful as an anti-solvent in a mixed-solvent system. |
References
- 1. mt.com [mt.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. amherst.edu [amherst.edu]
- 5. youtube.com [youtube.com]
- 6. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 7. Buy this compound | 6017-21-6 [smolecule.com]
- 8. This compound CAS#: 6017-21-6 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 6017-21-6 [chemicalbook.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 16. Tips & Tricks [chem.rochester.edu]
"managing temperature control in the synthesis of Benzeneazomalononitrile"
A Guide to Managing Temperature Control for Optimal Yield and Purity
Welcome to the Technical Support Center for the synthesis of Benzeneazomalononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for managing the critical parameter of temperature throughout this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound is a two-stage process, each with its own thermal considerations. The first stage is the diazotization of aniline, followed by the coupling of the resulting diazonium salt with malononitrile.[1] Precise temperature control is paramount, particularly during the initial diazotization, as the benzenediazonium chloride intermediate is thermally unstable.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of aniline?
A1: The diazotization of aniline should be carried out at a temperature of 0-5 °C.[1][2] This low temperature is crucial to prevent the decomposition of the highly reactive and unstable benzenediazonium salt.
Q2: Why is maintaining a low temperature so critical during diazotization?
A2: Above 5 °C, benzenediazonium salts in aqueous solution become unstable and can decompose, sometimes violently.[3] This decomposition primarily leads to the formation of phenol and nitrogen gas, which not only reduces the yield of your desired product but also introduces impurities that can be difficult to remove.[4][5]
Q3: Is the coupling reaction also temperature-sensitive?
A3: Yes, while the diazotization is the most critical stage, the subsequent coupling reaction with malononitrile should also be maintained at a low temperature, typically below 5 °C.[2] This is to ensure the integrity of the diazonium salt, which is still present and susceptible to decomposition until it has fully reacted with the coupling partner. Some studies on similar azo coupling reactions have shown a drastic reduction in yield at temperatures above 21-25 °C due to increased diazonium salt decomposition.
Q4: What are the primary side products if the temperature is not controlled?
A4: The most common side product resulting from poor temperature control is phenol, formed from the reaction of the diazonium salt with water.[4] At warmer temperatures, other byproducts from decomposition and unwanted side reactions can also form, leading to a complex mixture and a lower purity of the final this compound product.
Q5: How can I best monitor and control the temperature during the reaction?
A5: It is essential to use a reliable cooling system, such as an ice-salt bath, to maintain the low temperatures required. The reaction vessel should be equipped with a thermometer to continuously monitor the internal temperature. For larger scale reactions, efficient cooling systems and good agitation are critical to ensure uniform temperature distribution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Diazonium salt decomposition: The temperature during diazotization or coupling exceeded 5 °C. | Ensure a properly prepared and maintained ice-salt bath. Add the sodium nitrite solution slowly and dropwise to the aniline solution to control the exothermic reaction. Continuously monitor the internal reaction temperature. |
| Inefficient coupling: The temperature was too low, slowing down the coupling reaction rate significantly. | While maintaining the temperature below 5 °C, ensure vigorous stirring to promote contact between the diazonium salt and malononitrile. Allow for sufficient reaction time as specified in the protocol. | |
| Product is off-color (e.g., brownish or tarry) | Formation of phenol and other decomposition byproducts: This is a strong indicator that the temperature was too high during the reaction. | Adhere strictly to the 0-5 °C temperature range. Use the freshly prepared diazonium salt solution immediately in the coupling reaction to minimize decomposition time. |
| Oxidation of aniline or phenol impurities: Starting materials or side products may have oxidized. | Use freshly distilled aniline. Ensure all reagents are of high purity. | |
| Difficulty in Purifying the Final Product | Presence of multiple impurities: Poor temperature control can lead to a variety of side products that co-crystallize with this compound. | Optimize the reaction temperature to minimize byproduct formation. Consider multiple recrystallizations or trying different solvent systems for purification. |
| Violent reaction or gas evolution | Runaway reaction: This is a serious safety concern caused by the rapid, uncontrolled decomposition of the diazonium salt due to excessive temperature. | IMMEDIATE ACTION: If you observe a rapid temperature increase, ensure adequate venting and be prepared to take appropriate safety measures. PREVENTION: Never let the reaction temperature exceed 5 °C. Always add reagents slowly and with efficient cooling and stirring. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures and is designed to yield a high-purity product.[2]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Malononitrile
-
Sodium Acetate
-
Water
-
Ice
Procedure:
Part 1: Diazotization of Aniline
-
In a suitable reaction vessel (e.g., a four-necked flask), combine concentrated hydrochloric acid and water.
-
Cool the acid solution to below 10 °C using an ice-salt bath.
-
Slowly add aniline dropwise to the cooled acid solution, ensuring the temperature remains below 10 °C.
-
Continue cooling the mixture to 0 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the reaction temperature between 0 and 5 °C. This addition should take approximately one hour. The reaction is exothermic, so careful control of the addition rate is crucial.
-
After the addition is complete, continue to stir the mixture at 5 °C for one hour to ensure complete diazotization.
Part 2: Coupling Reaction
-
In a separate reaction vessel, dissolve malononitrile in water with stirring.
-
To the malononitrile solution, slowly add a saturated aqueous solution of sodium acetate to adjust the pH.
-
Cool this solution to 0-5 °C using an ice-salt bath.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution from Part 1 to the malononitrile solution. Maintain the temperature of the reaction mixture at 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to proceed with stirring for 2 hours, while maintaining the temperature at 0-5 °C.
-
The precipitated yellow solid, this compound, is then collected by filtration.
-
Wash the filter cake with water.
Part 3: Purification
-
The crude this compound can be purified by recrystallization.
-
Dry the purified light yellow solid to obtain the final product.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Information
-
Diazonium Salt Instability: this compound synthesis involves the formation of an unstable diazonium salt. This intermediate is sensitive to heat, shock, and friction, and can decompose explosively.[3] It is imperative to maintain the reaction temperature at 0-5 °C and to use the diazonium salt solution immediately after preparation.
-
Exothermic Reactions: Both the diazotization and coupling steps can be exothermic. Slow and controlled addition of reagents with efficient cooling and stirring is essential to prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves, when performing this synthesis.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
References
"degradation pathways of Benzeneazomalononitrile under experimental conditions"
Technical Support Center: Degradation of Benzeneazomalononitrile (BAM)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (BAM, CAS 6017-21-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, practical protocols, and troubleshooting advice for investigating the degradation pathways of BAM under various experimental conditions. Understanding the stability of BAM is critical, as it is not only a key photoinitiator but also a versatile building block in the synthesis of pharmaceuticals and other advanced materials.[1] Degradation can impact product purity, efficacy, and safety, making these studies an essential part of the development lifecycle.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and degradation of this compound.
Q1: What is this compound (BAM) and why is its stability a concern?
A1: this compound (C₉H₆N₄, MW: 170.17) is a yellow crystalline solid known for its utility as a UV photoinitiator and as a synthetic intermediate for dyes and pharmaceuticals.[1][4] Its structure features two key functional groups: an azo group (-N=N-) and two nitrile groups (-C≡N) attached to a central carbon.[1] The reactivity of these groups makes BAM susceptible to degradation under various environmental conditions, including changes in pH, exposure to light, and elevated temperatures. Investigating its stability is crucial to ensure the quality, safety, and shelf-life of any product or formulation containing it.[2][3]
Q2: What are the primary functional groups in BAM susceptible to degradation?
A2: The two main reactive centers in the BAM molecule are:
-
The Azo Group (-N=N-): This chromophoric group is highly susceptible to photolytic cleavage and oxidation. It is also responsible for the E/Z (trans/cis) isomerism of the molecule, a process that can be initiated by UV light.[4]
-
The Malononitrile Group (-CH(CN)₂): The nitrile groups are prone to hydrolysis under acidic or basic conditions, which can convert them first to amides and subsequently to carboxylic acids. The carbon atom they are attached to is also reactive.
Q3: What are the most likely degradation pathways for BAM under experimental stress?
A3: Based on its chemical structure, BAM is expected to degrade via several pathways:
-
Hydrolysis: Under acidic or basic conditions, the nitrile groups can hydrolyze.
-
Photolysis: As a photoinitiator, BAM is designed to absorb UV light, which can lead to the cleavage of the azo bond or trigger E/Z isomerization.[1][4]
-
Oxidation: The azo bond can be oxidized, for example, by hydrogen peroxide, to form azoxy derivatives.
-
Thermal Degradation: High temperatures can cause the molecule to decompose, a characteristic noted by its melting point being accompanied by decomposition.[1]
Q4: What are the recommended analytical techniques for studying BAM degradation?
A4: A stability-indicating analytical method is required to separate the parent BAM peak from all potential degradation products. The most powerful and widely used technique is High-Performance Liquid Chromatography (HPLC) , often with UV detection.[5] To identify and characterize unknown degradation products, hyphenated techniques are indispensable, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) .[6][7] For complete structural elucidation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[8]
Section 2: Troubleshooting Guide for Forced Degradation Studies
This guide provides solutions to common problems encountered during the experimental investigation of BAM degradation.
Q1: I'm performing hydrolysis studies, but I'm observing minimal to no degradation of my BAM sample. What should I do?
A1: This indicates that BAM is relatively stable under the initial conditions. To induce degradation (typically aiming for 5-20% degradation), you need to increase the stress level.[2][9]
-
Increase Reagent Concentration: If you started with 0.1 M HCl or NaOH, increase the concentration to 1 M or even higher.[3][8]
-
Increase Temperature: Apply heat in conjunction with the hydrolytic agent. Refluxing the sample at 60-80°C can significantly accelerate degradation.[9]
-
Increase Exposure Time: Extend the duration of the experiment from hours to days, taking samples at regular intervals to monitor progress.
Caption: Troubleshooting workflow for insufficient degradation.
Q2: My chromatogram shows excessive degradation (>50%) with many small, poorly resolved peaks. How can I get cleaner data?
A2: Over-stressing the molecule can lead to the formation of secondary and tertiary degradants, which may not be relevant to real-world stability.[10] The goal is to identify the primary degradation products.
-
Reduce Stress Conditions: Use milder conditions. Decrease the reagent concentration, lower the temperature, or shorten the exposure time.
-
Time-Course Study: Perform a time-course experiment, sampling at multiple early time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration that yields the target 5-20% degradation.
Q3: After my degradation experiment, the mass balance is below 90%. Where could the remaining analyte and degradants have gone?
A3: Poor mass balance is a common issue and suggests that not all species are being accounted for by your analytical method.
-
Volatile Degradants: The malononitrile moiety, upon certain decomposition pathways, could potentially form volatile products like hydrogen cyanide (HCN), which would not be detected by HPLC.[11]
-
Non-Chromophoric Degradants: The degradation may have destroyed the chromophore (the azo group). If a degradant does not absorb UV light at the detection wavelength, it will be invisible to a UV detector. Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to investigate.
-
Precipitation: The degradants formed may be insoluble in the sample diluent, causing them to precipitate out of the solution before injection. Check for sample turbidity and consider using a different solvent.
Q4: Upon exposure to UV light, the color of my BAM solution changed, but the main peak area in my HPLC analysis is almost unchanged. What is happening?
A4: This is a classic sign of photoisomerization . The azo bond in BAM can exist in a more stable E (trans) configuration and a less stable Z (cis) configuration.[4] UV light can provide the energy to convert the E isomer to the Z isomer.[4]
-
Different UV Spectra: The two isomers have different conformations and thus different UV-Vis absorption spectra, leading to the observed color change.
-
Co-elution: If your HPLC method is not designed to separate geometric isomers, they may co-elute, resulting in a single peak whose area represents the sum of both isomers. To resolve this, you may need to modify your HPLC method (e.g., change the column, mobile phase, or temperature).
Section 3: Standardized Protocols for Forced Degradation Studies
These protocols are designed as a starting point for investigating the degradation of BAM. They should be adapted based on the observed stability of the specific sample. The goal is to achieve 5-20% degradation.[2][9]
Protocol 3.1: Acid and Base-Induced Hydrolysis
-
Preparation: Prepare a stock solution of BAM in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the BAM stock solution and 1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specific time points (e.g., 2, 6, 12, 24 hours).
-
Before injection, neutralize the aliquot with an equivalent amount of 1 M NaOH to prevent damage to the HPLC column.
-
-
Base Hydrolysis:
-
Mix equal volumes of the BAM stock solution and 0.1 M NaOH. (Base hydrolysis is often faster).
-
Keep the solution at room temperature.
-
Withdraw aliquots at specific time points.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Control: Prepare a control sample with BAM stock solution and water and subject it to the same temperature conditions.
Protocol 3.2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL BAM stock solution.
-
Oxidation:
-
Mix equal volumes of the BAM stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction by taking aliquots at various time points. If no degradation is observed, the temperature can be increased to 40-60°C.[10]
-
-
Control: Prepare a control sample with BAM stock solution and water.
Protocol 3.3: Photostability Study
-
Preparation: Prepare a 1 mg/mL BAM stock solution and a solid sample of BAM powder.
-
Exposure:
-
Place the solution and the solid sample in a photostability chamber compliant with ICH Q1B guidelines. The chamber should provide controlled exposure to a combination of cool white fluorescent and near-UV lamps.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
-
Control: Wrap identical samples in aluminum foil to serve as dark controls and place them in the same chamber.
-
Analysis: Analyze the exposed samples and dark controls at the end of the exposure period.
Protocol 3.4: Thermal Stress Study
-
Preparation: Place solid BAM powder in a vial.
-
Exposure:
-
Heat the sample in a calibrated oven at a temperature below its decomposition point (e.g., start at 80°C).[12]
-
Examine the sample at regular intervals (e.g., 24, 48, 72 hours) for any physical changes (color, appearance).
-
-
Analysis: Dissolve the heat-stressed sample in a suitable solvent and analyze by HPLC. Compare the results to an unstressed control sample.
Section 4: Data Interpretation & Proposed Degradation Pathways
The identification of degradation products is key to elucidating the degradation pathways. The following diagram and table outline the proposed primary degradation routes for BAM based on its chemical functionalities.
Caption: Proposed degradation pathways for this compound.
Table of Potential Degradation Products
| Stress Condition | Proposed Pathway | Potential Degradant(s) | Expected Mass Change |
| Acid/Base Hydrolysis | Hydrolysis of one nitrile group | 2-(phenylazo)malonamide nitrile | +18 (H₂O) |
| Hydrolysis of both nitrile groups | 2-(phenylazo)malonamide | +36 (2 x H₂O) | |
| Oxidative Stress | Oxidation of the azo group | Benzeneazoxy-malononitrile | +16 (O) |
| Photolytic/Harsh Stress | Reductive cleavage of azo bond | Phenylhydrazine and a malononitrile derivative | Cleavage |
| Photolytic Stress | E -> Z Isomerization | Z-Benzeneazomalononitrile | No change |
Expert Insight: When analyzing degradation samples with LC-MS, look for the mass changes listed above. For example, under oxidative stress, search for an ion with m/z corresponding to [M+16+H]⁺. Under hydrolysis, look for [M+18+H]⁺. The fragmentation patterns in MS/MS will be crucial for confirming the proposed structures.
References
- 1. nbinno.com [nbinno.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 6017-21-6 [smolecule.com]
- 5. iajps.com [iajps.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Technical Support Center: Scale-Up Challenges for Benzeneazomalononitrile Synthesis
Welcome to the technical support center dedicated to the synthesis of Benzeneazomalononitrile (2-(Phenylazo)malononitrile). This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from the laboratory bench to pilot or production scale. This compound is a crucial intermediate in the creation of various heterocyclic compounds, dyes, and materials for the pharmaceutical and chemical industries.[1][2][3]
The standard synthesis, involving the diazotization of aniline followed by an azo coupling reaction with malononitrile, appears straightforward on paper.[1][4] However, scaling this process introduces significant challenges related to thermal management, reaction control, and safety. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities successfully.
Section 1: Critical Safety & Handling Protocols
Scaling up any chemical process requires a renewed and intensified focus on safety. The reagents and intermediates in this compound synthesis present specific, non-negotiable hazards that must be managed with robust engineering controls and stringent protocols.
Q1: What is the primary safety concern when scaling the diazotization step?
A1: The paramount concern is the inherent instability of the benzenediazonium chloride intermediate. While it is a powerful and necessary electrophile, solid diazonium salts are shock-sensitive and can decompose explosively, especially when dry.[4][5] For this reason, benzenediazonium chloride must never be isolated or stored in a dry state. It should always be prepared in situ in a cold aqueous solution (0–5°C) and used immediately in the subsequent coupling step.[5][6] On a large scale, this means the scheduling and coordination between the diazotization and coupling steps are critical to prevent the accumulation of the unstable intermediate.
Q2: Are there significant handling risks associated with the starting materials?
A2: Yes. Malononitrile is a highly toxic compound by multiple routes of exposure, including ingestion, skin contact, and inhalation.[7] It can cause severe irritation and systemic effects like convulsions and respiratory depression.[7] When handling kilogram quantities, the use of engineering controls such as fume hoods or ventilated enclosures is mandatory. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and protective clothing, must be worn at all times.[8][9] Aniline is also toxic and readily absorbed through the skin.
Q3: What are the essential PPE and emergency preparedness steps?
A3: A comprehensive safety plan is non-negotiable.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, fire/flame-resistant and impervious clothing, and heavy-duty chemical-resistant gloves.[8][9][10] For large-scale operations, a self-contained breathing apparatus should be available for emergency response.[8]
-
Engineering Controls: Ensure adequate ventilation, and have safety showers and eyewash stations in immediate proximity to the workstation.[11] Use spark-proof tools and explosion-proof equipment.[8]
-
Emergency Plan: All personnel must be trained on emergency procedures for spills, inhalation, or skin contact. Spills should be contained and collected by trained personnel using appropriate equipment.[8]
Section 2: Troubleshooting the Diazotization Reaction (Step 1)
The formation of benzenediazonium chloride is an exothermic reaction where precise control is the key to high yield and purity.
Q1: During scale-up, my diazotization reaction temperature exceeded 10°C. Is the batch compromised?
A1: It is highly likely that the batch quality is compromised, and the yield will be significantly reduced. Diazonium salts rapidly decompose at elevated temperatures (above 5-10°C).[6] The primary decomposition product is phenol, formed by the reaction of the diazonium salt with water.[6] This phenol can then react with the remaining diazonium salt to form unwanted, often tarry, colored azo byproducts, complicating purification. On a large scale, preventing such temperature spikes requires a reactor with a high surface-area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a powerful chiller).
Q2: How can I ensure the diazotization reaction goes to completion without using a large excess of reagents?
A2: Achieving complete conversion of aniline is critical to prevent side reactions in the coupling stage. A common side product, a diazoamino compound, forms from the reaction of the diazonium salt with unreacted aniline.[6] To avoid this:
-
Use a slight excess of sodium nitrite and acid: A small excess (e.g., 5-10 mol%) ensures all the aniline reacts.[6]
-
Monitor for residual nitrous acid: After the addition of sodium nitrite is complete, test the reaction mixture with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying that the aniline has been consumed. If the test is negative, it may indicate that more sodium nitrite is needed.
-
Control Addition Rate: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts immediately and locally, preventing gas evolution (NOx) and decomposition.
Section 3: Optimizing the Azo Coupling Reaction (Step 2)
The coupling of the diazonium salt with malononitrile is where the desired product is formed. Success hinges on controlling the reactivity of the nucleophile (malononitrile) and the electrophile (diazonium salt).
Q1: My final product is a dark brown, intractable solid instead of the expected yellow powder. What is the most likely cause?
A1: The formation of brown, tar-like substances is a classic sign of uncontrolled side reactions, primarily from the decomposition of the diazonium salt.[6] The key factors to investigate are:
-
Temperature: The coupling reaction must also be maintained at a low temperature (typically 0-10°C) to preserve the integrity of the diazonium salt.
-
pH Control: The pH of the coupling medium is critical. Malononitrile has a pKa of about 11 and requires a basic environment to be deprotonated into its more reactive carbanion form.[12] However, diazonium salts decompose rapidly in strongly basic conditions. Therefore, a compromise is needed. The common use of sodium acetate creates a buffered solution with a pH of around 4-6.[1] This is sufficient to generate a reactive concentration of the malononitrile anion without causing rapid decomposition of the diazonium salt.
-
Mixing Efficiency: On a large scale, poor mixing can create localized "hot spots" or areas of high pH, leading to decomposition. Use a reactor with an efficient overhead stirrer and baffles to ensure the reaction mixture is homogenous.
Q2: The reaction yield is consistently low, but the product is relatively clean. What can I do to improve it?
A2: Low yield with a clean product profile often points to incomplete reaction or suboptimal reaction kinetics rather than decomposition. Consider the following optimizations:
-
Order and Rate of Addition: The standard procedure involves the slow addition of the cold diazonium salt solution to the solution of malononitrile and sodium acetate.[13] This ensures that the malononitrile is always in excess relative to the highly reactive diazonium salt, maximizing the desired coupling reaction over competing side reactions. Speeding up this addition can lead to the diazonium salt reacting with itself or decomposing.
-
Concentration: While it may seem counterintuitive, excessively dilute conditions can slow down the desired bimolecular coupling reaction, giving more time for the unimolecular decomposition of the diazonium salt to occur. Experiment with slightly higher concentrations, provided your cooling system can handle the heat load.
Section 4: Scale-Up Challenges in Product Isolation & Purification
Moving from a Büchner funnel to a large-scale filter press or centrifuge introduces new challenges in obtaining a pure, dry product.
Q1: What is the recommended method for purifying crude this compound on a large scale?
A1: The most common and safest method for purification is recrystallization.[1] this compound has good solubility in polar organic solvents such as ethyl acetate, chloroform, and methanol.[1] The ideal solvent will dissolve the crude product at an elevated temperature while having low solubility at cooler temperatures, allowing for high recovery of pure crystals. Distillation is not a safe option for purification. Malononitrile and its derivatives can decompose violently at elevated temperatures, making large-scale distillation extremely hazardous.[14]
Q2: During filtration on a pilot scale, the process is very slow, and the product retains a lot of solvent. How can this be improved?
A2: Slow filtration is often due to very fine crystal size. To improve this:
-
Control Crystallization: During the recrystallization step, allow the solution to cool slowly without agitation initially to encourage the growth of larger, more easily filterable crystals. Crash-cooling will produce fine needles that are difficult to wash and dry.
-
Optimize Washing: Wash the filter cake with a cold, non-polar solvent in which the product is insoluble. This will displace the high-boiling point mother liquor and speed up the drying process.
-
Drying: Use a vacuum oven at a moderate temperature (e.g., 40-50°C) to dry the product. This compound decomposes at temperatures above 130°C.[1][2]
Section 5: Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10g Scale)
This protocol is a baseline and should be performed with all necessary safety precautions in a fume hood.
-
Diazotization: In a 500 mL beaker equipped with a magnetic stirrer and placed in an ice-salt bath, combine aniline (5.58 g, 0.06 mol) and 37% hydrochloric acid (15 mL). Add 50 mL of water and cool the mixture to 0-5°C. In a separate flask, dissolve sodium nitrite (4.35 g, 0.063 mol) in 20 mL of water. Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature never exceeds 5°C. Stir for an additional 15 minutes in the ice bath.
-
Coupling: In a separate 1 L beaker, dissolve malononitrile (3.96 g, 0.06 mol) and sodium acetate trihydrate (24.5 g, 0.18 mol) in 200 mL of water. Cool this solution to 5°C in an ice bath.
-
Reaction: Slowly pour the freshly prepared benzenediazonium chloride solution into the stirred malononitrile solution over 30-45 minutes. Maintain the temperature below 10°C. A yellow precipitate will form.
-
Isolation: Continue stirring the slurry in the ice bath for 1 hour. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with cold water (3 x 100 mL). Dry the product in a vacuum oven at 40°C to a constant weight. The expected yield is approximately 9-10 g (85-95%) of a yellow solid.[1]
Protocol 2: Pilot-Scale Considerations (1kg Scale)
This protocol highlights critical modifications for scale-up.
-
Equipment: Use a jacketed glass reactor (e.g., 50 L) with an efficient overhead stirrer, baffles, a bottom outlet valve, and a chiller unit capable of maintaining internal temperatures at 0°C.
-
Diazotization: Charge the reactor with aniline (0.56 kg), hydrochloric acid, and water. Cool to 0°C. Prepare the sodium nitrite solution (0.44 kg in ~2 L water) in a separate vessel. Add the nitrite solution via a dosing pump sub-surface over 2-3 hours, carefully monitoring the internal temperature and adjusting the addition rate to maintain 0-5°C.
-
Coupling: In a second, larger jacketed reactor (e.g., 100 L), prepare the solution of malononitrile (0.40 kg) and sodium acetate (2.5 kg) in water. Cool to 5°C.
-
Reaction Transfer: Transfer the cold diazonium salt solution to the malononitrile solution via a pressure-equalized addition funnel or a pump over 2-3 hours. Vigorous stirring is essential to ensure rapid mixing as the streams combine.
-
Isolation: After aging, the product slurry can be filtered using a centrifuge or a filter press.
-
Washing & Drying: Washing efficiency is critical at this scale. Use multiple displacement washes with cold water. Dry the product in a large-scale vacuum tray dryer.
Section 6: Visual Guides & Data Summary
Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Data Table
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Lab Scale (10g) Guideline | Pilot Scale (1kg) Challenge & Mitigation |
| Temperature Control | Ice-salt bath easily maintains 0-5°C. | High volume-to-surface area ratio traps heat. Mitigation: Use a jacketed reactor with a high-performance chiller and monitor internal temperature closely. |
| Reagent Addition | Dropwise addition via funnel over 30 min. | Manual addition is impractical and unsafe. Mitigation: Use calibrated dosing pumps for slow, controlled, sub-surface addition over several hours. |
| Mixing | Magnetic stirrer is sufficient. | Inadequate mixing causes local hotspots and side reactions. Mitigation: Use a powerful overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) and baffles. |
| pH Control | Buffer capacity is generally robust. | Localized pH spikes during addition can cause decomposition. Mitigation: Ensure vigorous mixing at the point of addition; consider inline pH monitoring. |
| Safety | Performed in a fume hood. | Increased risk of exposure and thermal runaway. Mitigation: Use closed systems, robust engineering controls, and develop a detailed Standard Operating Procedure (SOP) with a risk assessment. |
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. chemcess.com [chemcess.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. Malononitrile - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Benzeneazomalononitrile-Mediated Reactions
Introduction: The Synthetic Utility of Benzeneazomalononitrile
This compound (BAM), a crystalline solid characterized by its phenylazo and malononitrile functionalities, serves as a versatile and reactive intermediate in modern organic synthesis.[1] Its primary utility lies in the construction of complex nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science.[1] The unique electronic nature of BAM, driven by the electron-withdrawing cyano groups and the azo moiety, renders the dicyanomethine carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in a variety of synthetic transformations, including nucleophilic substitutions, Knoevenagel-type condensations, and cyclization reactions to form valuable heterocyclic systems like pyrazoles.[1]
This guide provides an in-depth comparison of the analytical methodologies required to rigorously validate the outcomes of BAM-mediated reactions. We will explore the causality behind choosing specific analytical techniques, provide field-proven experimental protocols, and compare the validation data with that of alternative synthetic routes. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for ensuring the scientific integrity of their results.
Core Reaction Mechanisms of this compound
Understanding the underlying reaction pathways is critical for predicting products and designing appropriate validation strategies. BAM primarily engages in two major classes of reactions:
-
Nucleophilic Attack and Displacement: The electron-deficient carbon atom bearing the two cyano groups is readily attacked by nucleophiles. In many cases, this leads to the displacement of the phenylazo group, effectively transferring the malononitrile moiety to the nucleophile.
-
Cyclization Reactions: When bifunctional nucleophiles, such as hydrazine derivatives, are employed, the initial nucleophilic attack is followed by an intramolecular cyclization, leading to the formation of stable heterocyclic rings.[1] The reaction with hydrazines, for instance, is a prominent route to highly substituted pyrazole derivatives.[2][3]
The following diagram illustrates these fundamental reactive pathways.
Caption: Fundamental reaction pathways of this compound (BAM).
Part 1: The Validation Workflow - A Multi-Technique Approach
A single analytical technique is never sufficient to unambiguously confirm the structure and purity of a reaction product. A self-validating system relies on the orthogonal application of chromatographic and spectroscopic methods. Each technique provides a unique piece of the puzzle, and together, they build a comprehensive and trustworthy picture of the reaction outcome.
Step 1.1: Reaction Monitoring with Thin-Layer Chromatography (TLC)
The "Why": TLC is the fastest and most cost-effective method for qualitatively monitoring the progress of a reaction.[4] It allows the researcher to quickly ascertain the consumption of starting materials, the formation of products, and the presence of any byproducts in near real-time. The principle of separation is based on the differential partitioning of components between the stationary phase (typically silica gel) and the mobile phase (an organic solvent system).
Experimental Protocol: Monitoring a BAM Reaction by TLC
-
Plate Preparation: Use a pencil to gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[5]
-
Spotting:
-
Dissolve a small amount of the starting this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the "SM" and "CO" lanes.
-
Using a clean capillary, withdraw a small aliquot from the reaction mixture and spot it on the "RXN" and "CO" lanes (spotting directly on top of the SM spot in the "CO" lane).[5]
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[4] The solvent level must be below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.[6]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots. Since BAM and many of its products are colored, they may be visible to the naked eye. For non-colored compounds, use a UV lamp (254 nm) to visualize UV-active spots.[4]
-
Interpretation:
-
The disappearance of the BAM spot in the "RXN" lane indicates consumption of the starting material.
-
The appearance of a new spot (or spots) in the "RXN" lane indicates product formation.
-
The "CO" lane helps to distinguish the starting material from the product, especially if they have similar retention factors (Rf values).
-
Caption: Workflow for reaction monitoring using Thin-Layer Chromatography (TLC).
Step 1.2: Purity Assessment and Quantification with High-Performance Liquid Chromatography (HPLC)
The "Why": While TLC is excellent for qualitative assessment, HPLC provides quantitative data on the purity of the reaction mixture and the final isolated product.[7][8] It offers much higher resolution and sensitivity than TLC, allowing for the separation and quantification of closely related compounds and minor impurities.
Experimental Protocol: HPLC Analysis of a Crude Reaction Product
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7][9]
-
-
Method Development:
-
Select an appropriate HPLC column (a C18 reversed-phase column is a common starting point for many organic molecules).
-
Develop a mobile phase gradient, typically using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The gradient will be programmed to increase the organic solvent percentage over time to elute compounds of varying polarities.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution of compounds using a UV detector, typically at multiple wavelengths to ensure all components are detected.
-
-
Data Interpretation:
-
The resulting chromatogram will show peaks corresponding to each component in the mixture.
-
The retention time of each peak is a characteristic of the compound under the specific analytical conditions.
-
The area under each peak is proportional to the concentration of that component. Purity can be expressed as the area percentage of the desired product peak relative to the total area of all peaks.[8]
-
Part 2: Structural Elucidation - The Spectroscopic Toolkit
Once a product is isolated, its chemical structure must be unambiguously determined. This requires a combination of spectroscopic techniques.
Step 2.1: Functional Group Identification with Infrared (IR) Spectroscopy
The "Why": IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the incorporation of key functionalities, such as the nitrile group, and for observing the disappearance of starting material functional groups, like the carbonyl group in a Knoevenagel condensation.
Interpreting IR Spectra for BAM-derived Products:
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band in the region of 2210-2260 cm⁻¹ is a key indicator of the malononitrile moiety. The IR spectrum for products like 2-benzylidenemalononitrile clearly shows this characteristic peak.[7]
-
Azo (N=N) Stretch: Azo compounds typically exhibit a weak to medium absorption in the 1400-1630 cm⁻¹ region.[10] Its presence or absence can help determine if the azo group has been retained or displaced.
-
Amino (N-H) Stretch: For products of cyclization with hydrazines, such as aminopyrazoles, the appearance of N-H stretching bands (typically broad) in the 3100-3500 cm⁻¹ region is a critical piece of evidence.
-
Carbonyl (C=O) Disappearance: In reactions where BAM is condensed with a ketone, the disappearance of the strong carbonyl absorption band (typically 1650-1750 cm⁻¹) from the starting material is a strong indicator that the reaction has proceeded.
Step 2.2: Molecular Weight and Fragmentation with Mass Spectrometry (MS)
The "Why": Mass spectrometry provides the molecular weight of the product, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the fragmentation pattern can offer valuable structural clues, helping to piece together the molecule's connectivity.[11]
Expected MS Data for BAM-derived Products:
-
Molecular Ion Peak (M+): The peak with the highest mass-to-charge ratio (m/z) typically corresponds to the intact molecule, confirming its molecular weight. For example, in the mass spectrum of a pyrazole formed from BAM and hydrazine, the molecular ion peak should match the calculated molecular weight of the expected product.
-
Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer can be diagnostic. For pyrazoles, common fragmentation pathways include the loss of HCN or cleavage of substituents from the ring.[12] Analyzing these fragments can help confirm the core heterocyclic structure.[11]
Step 2.3: The Definitive Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": NMR spectroscopy (both ¹H and ¹³C) is the most powerful tool for elucidating the detailed structure of an organic molecule.[12] It provides information about the number and types of carbon and hydrogen atoms, their connectivity, and their chemical environment.
Key NMR Features for Validating BAM Reaction Products:
-
¹H NMR:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons typically appear between 7-8.5 ppm, while the methine proton of a CH(CN)2 group will have a characteristic downfield shift.
-
Integration: The area under each peak corresponds to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring protons.
-
-
¹³C NMR:
-
Provides a signal for each unique carbon atom in the molecule.
-
The chemical shift of the carbon atoms in the nitrile groups (C≡N) is highly characteristic, typically appearing around 112-120 ppm.[13][14]
-
The appearance and disappearance of signals corresponding to the starting materials and products provide definitive evidence of the transformation.
-
Part 3: Comparative Analysis - BAM vs. Alternative Reagents
The choice of a synthetic reagent is often a trade-off between yield, purity, cost, safety, and ease of execution. While BAM is a potent reagent for generating heterocyclic systems, other methods exist to achieve similar transformations. Here, we compare the validation of a representative Knoevenagel condensation product, 2-benzylidenemalononitrile, which can be formed by the reaction of benzaldehyde and malononitrile (a reaction analogous to what might be achieved using BAM as a malononitrile synthon).
Comparative Data Table: Validation of 2-Benzylidenemalononitrile
| Analytical Technique | Expected Result for 2-Benzylidenemalononitrile | Reference |
| Purity (HPLC) | >98% purity achievable after recrystallization. | [7] |
| ¹H NMR (CDCl₃) | δ 7.91 (d, 2H), 7.79 (s, 1H), 7.57 (m, 3H) | [14] |
| ¹³C NMR (CDCl₃) | δ 159.97, 134.54, 130.77, 130.61, 113.62, 112.47, 82.56 | [14] |
| IR (KBr) | ~2220 cm⁻¹ (C≡N stretch), ~1570 cm⁻¹ (C=C stretch) | [7] |
| MS (EI) | Molecular Ion (M⁺) at m/z = 154, corresponding to C₁₀H₆N₂ | [14] |
Alternative Synthetic Strategies & Validation Considerations
While BAM is effective, concerns over the handling of azo compounds may lead researchers to consider other cyanating agents or synthetic routes.
-
Direct Knoevenagel Condensation: The most common alternative is the direct condensation of an aldehyde with malononitrile, often catalyzed by a base.[15] The validation of this reaction follows the same principles outlined above, focusing on the disappearance of the aldehyde proton signal in ¹H NMR and the appearance of the vinyl proton signal.
-
Alternative Cyanating Agents: For reactions where a cyano group is being introduced, a variety of reagents exist, from traditional and highly toxic sources like CuCN and Zn(CN)₂ to safer alternatives like K₄[Fe(CN)₆].[4][16][17] Each alternative comes with its own set of reaction conditions and potential byproducts, necessitating a tailored validation approach. For example, palladium-catalyzed cyanations require careful monitoring by HPLC to ensure the removal of residual palladium, which is a critical concern in pharmaceutical development.[4]
The following table provides a qualitative comparison of different approaches for synthesizing nitriles, highlighting key validation checkpoints.
| Synthetic Method | Key Reagents | Advantages | Disadvantages & Key Validation Checkpoints |
| BAM-mediated Reaction | This compound, Nucleophile | Mild conditions, versatile for heterocycle synthesis. | Potential for azo-containing byproducts. Validation: HPLC to confirm purity; MS to confirm absence of Ph-N=N- moiety in product. |
| Knoevenagel Condensation | Aldehyde, Malononitrile, Base | High atom economy, well-established. | Requires base, may have side reactions. Validation: NMR to confirm complete conversion of aldehyde; IR to confirm disappearance of C=O. |
| Rosenmund-von Braun | Aryl Halide, CuCN | High yields for aryl nitriles. | Highly toxic cyanide source, high temperatures. Validation: Elemental analysis or ICP-MS for residual copper. |
| Palladium-Catalyzed Cyanation | Aryl Halide, Zn(CN)₂ or K₄[Fe(CN)₆], Pd Catalyst | Milder conditions, lower toxicity cyanide source. | Cost of catalyst, potential for metal contamination. Validation: ICP-MS for residual palladium; HPLC for ligand-related impurities. |
Conclusion
Validating the results of this compound-mediated reactions requires a systematic and multi-faceted analytical approach. There is no single "magic bullet" technique; rather, it is the synergistic combination of chromatography (TLC, HPLC) and spectroscopy (IR, MS, NMR) that provides the necessary confidence in the identity, purity, and yield of the synthesized material. By understanding the "why" behind each technique and adhering to rigorous, self-validating protocols, researchers can ensure the integrity and reproducibility of their synthetic efforts, paving the way for successful drug discovery and materials development.
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 9. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 10. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic substitution reactions of phenacyl benzenesulphonates with anilines in methanol–acetonitrile mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. minio.scielo.br [minio.scielo.br]
- 15. Non-toxic cyanide sources and cyanating agents. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Non-toxic cyanide sources and cyanating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Azo Compound Synthesis: Benzeneazomalononitrile vs. Traditional Azo Dyes in Synthetic Efficiency
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of molecular scaffolds is paramount. Azo compounds, characterized by the vibrant –N=N– chromophore, are not only mainstays in the dye industry but are also increasingly recognized for their therapeutic potential and as versatile building blocks in medicinal chemistry.[1][2] Among the vast family of azo compounds, benzeneazomalononitrile stands out due to the unique electronic properties conferred by its dicyanovinyl group, making it a valuable synthon for various heterocyclic compounds.[3]
This guide provides an in-depth comparison of the synthetic efficiency of this compound with other well-established azo compounds. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you in your synthetic endeavors.
The Cornerstone of Azo Synthesis: Diazotization and Azo Coupling
The synthesis of most aromatic azo compounds, including this compound, hinges on a two-step process: diazotization followed by azo coupling.[4][5] This venerable reaction sequence, when meticulously controlled, offers a robust and high-yielding pathway to a diverse array of azo structures.
Diazotization: This initial step involves the conversion of a primary aromatic amine to a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[6] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
Azo Coupling: The resulting electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic compound, the "coupling component."[7] The efficiency and regioselectivity of this electrophilic aromatic substitution are dictated by the electronic nature of both the diazonium salt and the coupling partner, as well as the reaction pH.
Comparative Synthetic Efficiency: A Data-Driven Analysis
The synthetic efficiency of azo compounds can vary significantly based on their molecular structure. The following table summarizes the reported yields and reaction times for the synthesis of this compound and other representative azo dyes.
| Azo Compound | Diazo Component | Coupling Component | Typical Yield (%) | Typical Reaction Time | Key Considerations |
| This compound | Aniline | Malononitrile | 92.3% | ~2 hours | Malononitrile is a highly activated coupling component due to the two electron-withdrawing nitrile groups, leading to a rapid and high-yielding reaction. |
| Methyl Orange | Sulfanilic acid | N,N-dimethylaniline | 25–92% | Variable (can be left overnight) | The electron-donating dimethylamino group strongly activates the coupling component. Yields can be highly dependent on pH control and reaction time. |
| Para Red | p-Nitroaniline | 2-Naphthol | ~61% | Not specified | The electron-withdrawing nitro group on the diazo component makes the diazonium salt a potent electrophile. |
| Sudan I | Aniline | 2-Naphthol | 40–50% | Not specified | A classic azo dye synthesis; yields are moderate. |
| Disperse Orange 3 | 4-Nitroaniline | Aniline derivative | 97.1% | Not specified | A high-yielding synthesis, likely due to optimized industrial processes and reactive starting materials. |
The "Why": Causality in Synthetic Efficiency
The data reveals a crucial principle in azo coupling: the interplay of electronic effects.
-
Electron-Withdrawing Groups (EWGs) on the diazonium salt, such as the nitro group in p-nitroaniline (used for Para Red and Disperse Orange 3), enhance its electrophilicity, leading to a more reactive species and often higher yields.[8]
-
Electron-Donating Groups (EDGs) on the coupling component, like the hydroxyl group in phenols or the amino group in anilines, increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the diazonium salt.[6]
-
Highly Activated Coupling Components: Malononitrile, the coupling partner for this compound, is particularly reactive. The two nitrile groups make the methylene protons acidic, readily forming a carbanion that is a potent nucleophile. This intrinsic reactivity is a primary reason for the high synthetic efficiency of this compound.
The pH of the reaction medium is another critical parameter. For coupling with phenols, a mildly alkaline pH is preferred to generate the more reactive phenoxide ion. Conversely, for coupling with anilines, a slightly acidic pH is optimal to ensure a sufficient concentration of the diazonium salt without deactivating the amino group through protonation.[8]
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and a classic azo dye, Methyl Orange. These protocols are designed to be self-validating, with clear checkpoints and expected observations.
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Malononitrile
-
Sodium Acetate
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (7.0 g, 0.101 mol) in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve malononitrile (6.6 g, 0.1 mol) and sodium acetate (25 g) in 200 mL of cold water.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the freshly prepared benzenediazonium chloride solution to the malononitrile solution.
-
A yellow precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
Part C: Work-up and Purification
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is colorless and neutral.
-
Recrystallize the crude product from ethanol to obtain pure, light-yellow crystals of this compound.
-
Dry the product in a desiccator. Expected yield: >90%.
Protocol 2: Synthesis of Methyl Orange
This protocol outlines the synthesis of a common azo dye indicator.[2][9]
Materials:
-
Sulfanilic acid
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-dimethylaniline
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
Part A: Preparation of the Diazo Component
-
In a 100 mL beaker, dissolve sulfanilic acid (1.73 g, 0.01 mol) in 15 mL of a 5% sodium carbonate solution by gentle warming.
-
Cool the solution to room temperature and add sodium nitrite (0.7 g, 0.01 mol). Stir until dissolved.
-
Cool the solution to 0–5 °C in an ice bath.
Part B: Diazotization
-
Slowly, and with stirring, add a solution of concentrated HCl (2.5 mL) in 10 mL of water to the cold solution from Part A. A white precipitate of the diazonium salt may form.
Part C: Azo Coupling
-
In a separate small beaker, dissolve N,N-dimethylaniline (1.21 g, 0.01 mol) in 1 mL of glacial acetic acid.
-
Add this solution to the cold diazonium salt suspension from Part B with continuous stirring.
-
Slowly add a 10% sodium hydroxide solution until the mixture is alkaline (test with pH paper). The color will change from red to a distinct orange.
Part D: Isolation and Purification
-
Heat the mixture to boiling to dissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the orange crystals of methyl orange by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize from hot water if necessary.
Visualizing the Synthetic Workflow and Comparison
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for azo compound synthesis.
Caption: Conceptual comparison of synthetic efficiency.
Conclusion
In the landscape of azo compound synthesis, this compound demonstrates exceptional synthetic efficiency, primarily due to the highly activated nature of its malononitrile coupling component. While traditional azo dyes like Methyl Orange and Para Red remain valuable, their synthesis often requires more stringent control over reaction conditions to achieve comparable yields. For researchers and drug development professionals seeking to incorporate the unique structural and electronic features of the azomalononitrile moiety into their target molecules, the direct and high-yielding nature of its synthesis presents a significant advantage. A thorough understanding of the underlying principles of diazotization and azo coupling, particularly the influence of electronic effects and reaction parameters, is crucial for optimizing the synthesis of any azo compound and is a hallmark of a proficient synthetic chemist.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fvs.com.py [fvs.com.py]
- 7. Azo Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry-online.com [chemistry-online.com]
A Comparative Guide to Photoinitiators: Profiling Benzeneazomalononitrile Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency, curing speed, and the final properties of the cured material. This guide offers an in-depth comparative analysis of Benzeneazomalononitrile (BAM), a less conventional azo-based initiator, against two industry-standard photoinitiators: diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a classic Type I photoinitiator, and Benzophenone, a quintessential Type II photoinitiator. This document provides a technical deep-dive into their respective mechanisms, a presentation of comparative performance metrics, and detailed experimental protocols for their evaluation.
The Fundamentals of Photoinitiation: A Mechanistic Overview
Photoinitiators are molecules that, upon absorption of light, generate reactive species that initiate polymerization.[1] The efficiency of a photoinitiator is governed by its ability to absorb light at the wavelength of the light source and the quantum yield of radical generation.[2] Free-radical photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Type I and Type II.[3]
-
Type I Photoinitiators (Photocleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two free radicals.[3] This process is typically fast and efficient.
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators, upon excitation, do not cleave directly. Instead, their excited triplet state abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate an initiating radical from the co-initiator.[3]
This compound (BAM): A Type I Azo-Based Initiator
This compound (C₉H₆N₄) is a yellow crystalline solid known for its use as a photoinitiator in UV-curable formulations for inks, coatings, and adhesives.[4][5] While direct comparative studies on its photopolymerization efficiency are not extensively documented in publicly available literature, its mechanism can be inferred from the well-established photochemistry of azo compounds.
Upon absorption of UV radiation, the primary photochemical process for azo compounds is the homolytic cleavage of the carbon-nitrogen (C-N) bond, which classifies BAM as a Type I photoinitiator .[6] This cleavage results in the formation of a phenyl radical, a malononitrile-substituted radical, and the evolution of nitrogen gas. The generated radicals then proceed to initiate the polymerization of monomers. A competing, non-initiating process for azobenzene derivatives is trans-cis isomerization, which can reduce the overall quantum yield of radical generation.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. 6017-21-6|2-(Phenylazo)malononitrile|BLD Pharm [bldpharm.com]
- 5. 2-(Phenylazo)malononitrile | 6017-21-6 [sigmaaldrich.com]
- 6. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
A Comparative Guide to Pyrazole Synthesis: Modern Alternatives to Benzeneazomalononitrile
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB.[1][2] Consequently, the development of efficient, versatile, and regioselective synthetic routes to functionalized pyrazoles is of paramount importance to researchers in drug discovery and development.[3] While reagents like benzeneazomalononitrile have been utilized, the modern synthetic landscape demands methodologies that offer broader substrate scope, milder conditions, and greater control over substitution patterns.
This guide provides an in-depth comparison of robust and versatile alternatives to this compound for the synthesis of pyrazole derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights into the mechanisms, advantages, and limitations of each approach. The methodologies presented herein are selected for their reliability, scalability, and adaptability, providing a valuable resource for chemists aiming to construct complex pyrazole scaffolds.
The Gold Standard: Knorr Pyrazole Synthesis and its Variants
The most fundamental and widely adopted method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation first reported by Ludwig Knorr in 1883.[1][3][4] This approach is highly efficient due to the thermodynamic stability of the resulting aromatic pyrazole ring.[5]
Mechanism of the Knorr Synthesis
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone or enamine intermediate.[4][6] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the final pyrazole product. A critical consideration in this synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity, as the initial attack can occur at either carbonyl, potentially leading to a mixture of two regioisomers.[1][3]
Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.
Alternative 1A: β-Keto Esters
β-Keto esters are excellent substrates for pyrazole synthesis, often leading to the formation of pyrazolones, which are tautomers of hydroxypyrazoles and valuable synthetic intermediates themselves.[5][7] The reaction with hydrazine or its derivatives is robust and can be performed under various conditions, from traditional heating in protic solvents to microwave irradiation.[5][8]
Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [5]
-
Reaction Setup: In a 20-mL vial, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Add a magnetic stir bar and heat the reaction mixture to approximately 100°C with stirring.
-
Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. Spot the starting material and the reaction mixture. Continue heating until the starting ketoester is fully consumed.
-
Workup: Once the reaction is complete, add water (10 mL) to the hot, stirring mixture to precipitate the product.
-
Isolation: Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.
Alternative 1B: 1,3-Diketones
The reaction of 1,3-diketones with hydrazines is a direct and efficient route to polysubstituted pyrazoles.[1][3] The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide can provide better regioselectivity for the synthesis of 1-arylpyrazoles compared to traditional protic solvents like ethanol.[1] Recent advancements include "one-pot" procedures where the 1,3-diketone is synthesized in situ from a ketone and an acid chloride, followed by the addition of hydrazine, streamlining the process and allowing access to previously inaccessible pyrazoles.[3]
Comparative Data: Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyls
| 1,3-Dicarbonyl Substrate | Hydrazine Derivative | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO, controlled | 95% | [1][3] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-Benzylidene tolylsulfonohydrazide | Silver catalyst | Moderate to Excellent | [3] |
| Substituted 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, rt | 59-98% | [3] |
| In situ generated 1,3-Diketone | Hydrazine | One-pot from ketone/acid chloride | Good to Excellent | [3] |
α-Oxoketene Dithioacetals: Versatile and Reactive Precursors
α-Oxoketene dithioacetals are highly versatile 1,3-dielectrophiles for heterocycle construction.[9] Their reaction with hydrazine derivatives provides a powerful route to 3,4,5-substituted pyrazoles, often with high yields under environmentally friendly solvothermal conditions.[9] These precursors are particularly useful for creating highly functionalized pyrazole systems that can be further modified.[10]
Mechanism and Advantages
The reaction proceeds via an initial nucleophilic attack by hydrazine on one of the electrophilic centers of the dithioacetal, followed by cyclization and elimination of methyl mercaptan. This methodology offers access to novel pyrazolopyridone derivatives when reacted sequentially with cyanoacetamide and then hydrazine, demonstrating the synthetic utility of these intermediates for building complex heterocyclic scaffolds.[10]
Caption: Synthetic workflow for pyrazoles from α-oxoketene dithioacetals.
Experimental Protocol: General Synthesis of Pyrazoles from α-Oxoketene Dithioacetals [9][10]
-
Reactants: In a sealed vessel suitable for solvothermal reactions, combine the α-oxoketene dithioacetal (1 equivalent) with hydrazine hydrate or phenylhydrazine (1.1-1.5 equivalents).
-
Solvent: Add a suitable solvent such as ethanol or isopropanol.
-
Heating: Seal the vessel and heat to the required temperature (typically 80-120°C) for several hours until the reaction is complete (monitored by TLC).
-
Cooling & Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, isolate it by filtration.
-
Purification: If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pyrazole derivative.
Performance Data: Pyrazole Synthesis under Solvothermal Conditions [9]
| Substrate | Reagent | Conditions | Yield (%) |
| α,α-Dioxoketen dithioacetal | Phenyl hydrazine | Solvothermal | 71-91% |
| α,α-Dioxoketen dithioacetal | Hydrazine hydrate | Solvothermal | 71-91% |
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are powerful tools for rapidly generating molecular diversity.[11] For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, an active methylene compound (such as malononitrile), and a hydrazine derivative.[12] This approach is a direct and efficient alternative to using pre-functionalized reagents like this compound.
Mechanism and Green Chemistry Aspects
The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile.[12] The resulting electron-deficient alkene then undergoes a Michael addition with hydrazine, followed by intramolecular cyclization and tautomerization to yield the highly substituted aminopyrazole. Many of these protocols employ environmentally benign catalysts and solvents, such as alum in water or simple sodium chloride, aligning with the principles of green chemistry.[12]
Experimental Protocol: One-Pot Synthesis of 5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile [12]
-
Setup: To a mixture of 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a round-bottom flask, add water (10 mL).
-
Catalyst: Add sodium chloride (10 mol%).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, extract the reaction mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Comparative Performance of Catalysts in MCR Pyrazole Synthesis [12]
| Catalyst (10 mol%) | Solvent | Temperature | Yield (%) |
| NaCl | Water | Room Temp. | 92% |
| Glycine | Water | Room Temp. | 82% |
| p-Toluenesulfonic acid | Water | Room Temp. | 72% |
| No Catalyst | Water | Room Temp. | Trace |
Other Noteworthy Alternatives
Beyond the primary methods discussed, several other synthetic strategies offer unique advantages for accessing specific pyrazole substitution patterns.
-
α,β-Unsaturated Ketones (Chalcones): The cyclocondensation of chalcones and their derivatives with hydrazines first yields pyrazoline intermediates, which are then oxidized in situ or in a separate step to afford the aromatic pyrazole ring.[1][2] This method is particularly useful for synthesizing 3,5-diarylpyrazoles.
-
Acetylenic Ketones: The reaction between acetylenic ketones and hydrazines has been known for over a century.[3] While it can produce a mixture of regioisomers, modern methods have improved regioselectivity, for example, through the use of hypervalent iodine reagents for trifluoromethylation/cyclization reactions.[1]
-
1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene.[2][13] This strategy provides a distinct route to pyrazoles, often with excellent control over regioselectivity, and is central to accessing pyrazoles from diazo compounds.[14]
Conclusion
While this compound provides a pathway to certain pyrazole structures, its utility is surpassed by a host of more versatile, efficient, and often greener alternatives. The classic Knorr synthesis using 1,3-dicarbonyl compounds remains a highly reliable and adaptable method, serving as a benchmark in the field. For access to highly functionalized and novel scaffolds, α-oxoketene dithioacetals offer a powerful and reactive platform. Finally, for rapid library synthesis and exploration of chemical space, multicomponent reactions provide an atom-economical and diversity-oriented approach. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and scalability requirements. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions in their pursuit of novel pyrazole-based molecules.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. researchgate.net [researchgate.net]
- 10. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Performance of Benzeneazomalononitrile in Diverse Solvent Systems
Introduction: The Critical Role of the Solvent Environment
Benzeneazomalononitrile (BAM), a yellow aromatic azo compound with the molecular formula C₉H₆N₄, is a versatile molecule utilized as a synthetic building block for nitrogen-containing heterocycles, a precursor in the pharmaceutical and dye industries, and as a photoinitiator in UV-curable materials.[1][2] Its chemical structure, featuring both phenylazo and malononitrile groups, imparts unique reactivity and optical properties.[1] However, harnessing the full potential of BAM is critically dependent on understanding its behavior in solution. The solvent is not merely an inert medium; it is an active participant that profoundly influences solubility, molecular stability, reactivity, and spectroscopic properties through a variety of intermolecular interactions.[3]
This guide provides an in-depth comparison of this compound's performance across different solvent systems. Moving beyond a simple catalog of properties, we will explore the underlying chemical principles—the causality behind why BAM behaves differently in polar protic, polar aprotic, and nonpolar environments. The experimental protocols provided are designed to be self-validating, enabling researchers to replicate, verify, and expand upon these findings.
Solubility Profile: "Like Dissolves Like" in Action
The solubility of a compound is the foundational parameter for any solution-phase application. For this compound, solubility is governed by the interplay between its moderately polar components (the nitrile groups and the azo linkage) and its nonpolar phenyl group. The general principle of "like dissolves like" serves as an excellent starting point for solvent selection.[4]
Causality of Solubility:
-
Polar Solvents: The presence of two nitrile (–C≡N) groups contributes to the molecule's overall polarity. These groups can engage in dipole-dipole interactions with polar solvent molecules. Therefore, BAM demonstrates good solubility in common polar organic solvents.[1][5][6]
-
Hydrogen Bonding: Polar protic solvents, such as alcohols, can act as hydrogen bond donors, potentially interacting with the nitrogen atoms of the nitrile and azo groups, which act as hydrogen bond acceptors. This specific interaction enhances solubility.
-
Nonpolar Solvents: The phenyl ring provides a significant hydrophobic character, allowing for van der Waals interactions with nonpolar solvents. However, the energy gained from these interactions is often insufficient to overcome the solute-solute interactions in the solid crystal lattice, leading to lower solubility compared to polar solvents.
Comparative Solubility Data:
| Solvent Class | Solvent Example | Observed/Predicted Solubility | Primary Solute-Solvent Interactions |
| Polar Protic | Methanol, Ethanol | Good[1][6] | Dipole-Dipole, Hydrogen Bonding |
| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, DMSO, Acetonitrile | Good[1][5][6] | Dipole-Dipole |
| Nonpolar | Toluene, Hexane, Carbon Tetrachloride | Limited/Poor | Van der Waals (Dispersion) Forces |
| Aqueous | Water | Limited/Poor[4] | Unfavorable due to hydrophobic phenyl group |
Spectroscopic Behavior and Solvatochromism
This compound's conjugated system of pi-electrons gives rise to absorption in the UV-visible region, resulting in its characteristic yellow color.[1] The precise wavelength of maximum absorption (λ_max) is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[7] This occurs because solvents can stabilize the ground state and the excited state of a molecule to different extents.[3]
Understanding Solvatochromic Shifts: A solvent's polarity and its ability to participate in specific interactions (like hydrogen bonding) can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Bathochromic Shift (Red Shift): Occurs when the excited state is stabilized more than the ground state. This is common in polar solvents for molecules where the excited state is more polar than the ground state, leading to absorption at a longer wavelength.[8]
-
Hypsochromic Shift (Blue Shift): Occurs when the ground state is stabilized more than the excited state, often seen in solvents that can form strong hydrogen bonds with the ground state of the solute.[9]
For molecules similar to BAM, such as benzylidene malononitrile, solvent polarizability is a dominant factor influencing spectral shifts.[10] We can predict a similar trend for BAM, where increasing solvent polarity will likely lead to a bathochromic shift in its π → π* transition.
Workflow for Evaluating Solvent Performance
Below is a generalized workflow for systematically comparing the performance of a chromophoric compound like this compound in various solvents.
Caption: A systematic workflow for the comprehensive evaluation of this compound in different solvent systems.
Stability in Solution
The stability of BAM is crucial for both storage and application. Decomposition can occur via several pathways, and the solvent can either accelerate or mitigate these processes. The azo-group can undergo photoisomerization from the more stable E (trans) isomer to the Z (cis) isomer upon exposure to light.[1] While this is a physical change, prolonged irradiation or harsh conditions can lead to irreversible degradation.
-
Polar Protic Solvents: Solvents like methanol and water can potentially participate in hydrolysis of the nitrile groups under acidic or basic conditions, although this is generally slow. More importantly, their ability to solvate ions can stabilize charged intermediates in a decomposition pathway.
-
Polar Aprotic Solvents: Solvents like DMSO and DMF are excellent at dissolving a wide range of substances and are generally considered good media for many reactions. However, care must be taken as some aprotic solvents can have deactivating effects or participate in side reactions under certain conditions.[11]
-
Solvent Purity: Impurities in solvents, such as peroxides in ethers or residual water, can be a major source of degradation for sensitive solutes. Using high-purity, dry solvents is essential for stability studies and for applications requiring long-term performance.
Reactivity and Kinetic Control
The solvent environment exerts profound kinetic control over reactions involving BAM by differentially solvating the reactants and the transition state.[3] BAM's reactivity is centered around its electron-deficient carbon attached to the two cyano groups, making it susceptible to nucleophilic attack.[1]
The Hughes-Ingold Rules in Context: The principles described by the Hughes-Ingold rules help predict solvent effects on reaction rates. For a reaction where a neutral nucleophile attacks BAM (a neutral substrate), moving to a more polar solvent would be expected to have a relatively small effect on the reaction rate. However, the distinction between protic and aprotic solvents is more dramatic.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents are ideal for reactions involving anionic nucleophiles (e.g., CN⁻, RO⁻) with BAM. They solvate the counter-cation but leave the anion relatively "naked" and highly reactive. This leads to a significant rate enhancement compared to protic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents strongly solvate anionic nucleophiles through hydrogen bonding, creating a solvent cage that blunts their nucleophilicity and slows the reaction rate.
Visualizing Solvatochromism
The diagram below illustrates how a polar solvent can differentially stabilize the ground and excited states of a solute like this compound, leading to a bathochromic (red) shift in its absorption spectrum.
Caption: Differential stabilization of electronic states by solvents, causing solvatochromic shifts.
Experimental Protocols
Protocol 1: Quantitative Solubility Determination
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of BAM solid to a series of vials, each containing a known volume (e.g., 5.0 mL) of a high-purity solvent (e.g., Methanol, Acetonitrile, Toluene).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for 2 hours for the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a volumetric pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below BAM's decomposition point.
-
Quantification: Weigh the vial containing the dried BAM residue. The difference in weight gives the mass of dissolved BAM.
-
Calculation: Calculate the solubility in g/100 mL using the formula: Solubility = (mass of residue / volume of aliquot) * 100.
Protocol 2: Investigation of Solvatochromic Behavior
Objective: To measure the UV-Vis absorption spectrum of BAM in different solvents and analyze the solvatochromic shifts.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of BAM in a volatile solvent where it is highly soluble (e.g., Dichloromethane).
-
Sample Preparation: In a series of 10 mL volumetric flasks, add a small, identical volume of the stock solution (e.g., 100 µL).
-
Solvent Addition: Evaporate the dichloromethane from each flask under a gentle stream of nitrogen. Then, dilute each flask to the mark with a different high-purity solvent of interest. This ensures the final concentration is identical across all samples.
-
Spectroscopic Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum for each solution from 300 nm to 600 nm, using the respective pure solvent as the blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each solvent. Tabulate the results and correlate the observed shifts with solvent polarity scales (e.g., dielectric constant, Kamlet-Taft parameters).[9][12]
Conclusion and Recommendations
The performance of this compound is inextricably linked to its solvent environment. For applications requiring high solubility, polar organic solvents such as methanol, ethyl acetate, and dichloromethane are excellent choices.[1] When studying its optical properties, researchers must be aware of the significant solvatochromic shifts; polar solvents will generally red-shift the absorption maximum. For chemical reactions, particularly those involving nucleophiles, polar aprotic solvents like acetonitrile or DMF will provide the most favorable kinetics for anionic nucleophiles by minimizing solvent caging. By understanding and leveraging these solvent effects, researchers can optimize reaction conditions, control material properties, and gain deeper mechanistic insights into the behavior of this important chemical intermediate.
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 6017-21-6 [chemicalbook.com]
- 6. This compound CAS#: 6017-21-6 [amp.chemicalbook.com]
- 7. Solvatochromism and the solvation structure of benzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative | MDPI [mdpi.com]
- 9. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Benzeneazomalononitrile (BAM15) Against Known Mitochondrial Uncoupling Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and therapeutic development, the modulation of mitochondrial activity remains a cornerstone of investigation. Mitochondrial uncouplers, agents that dissociate oxidative phosphorylation from ATP synthesis, have long been recognized for their potential to increase energy expenditure. However, the clinical translation of early-generation uncouplers has been hampered by a narrow therapeutic window and significant off-target toxicity. This guide provides a comprehensive evaluation of Benzeneazomalononitrile, also known as BAM15, a novel mitochondrial protonophore, and compares its efficacy and safety profile against established standards such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) and Carbonyl Cyanide p-Trifluoromethoxyphenylhydrazone (FCCP).
Introduction to Mitochondrial Uncoupling and the Emergence of BAM15
Mitochondrial uncoupling is a physiological and pharmacological process that increases the permeability of the inner mitochondrial membrane to protons, thereby dissipating the proton motive force that drives ATP synthesis. This results in an increased rate of substrate oxidation and energy release as heat.[1] While this mechanism holds therapeutic promise for metabolic diseases like obesity and diabetes, the archetypal uncouplers, CCCP and FCCP, are fraught with challenges, including plasma membrane depolarization and cellular toxicity, which have limited their clinical utility.
BAM15 has emerged as a promising alternative, demonstrating potent and selective mitochondrial uncoupling activity with a significantly improved safety profile.[2] This guide will delve into the experimental data that substantiates these claims, providing a framework for researchers to evaluate BAM15's potential in their own studies.
Mechanism of Action: A Tale of Two Membranes
The fundamental difference in the mechanism of action between BAM15 and traditional uncouplers lies in their membrane selectivity. CCCP and FCCP, while effective protonophores, are indiscriminate in their action, disrupting proton gradients across both the mitochondrial and plasma membranes.[3] This lack of specificity is a primary contributor to their cellular toxicity.
BAM15, in contrast, exhibits remarkable selectivity for the inner mitochondrial membrane.[4][5] It acts as a protonophore, shuttling protons from the intermembrane space to the mitochondrial matrix, thereby uncoupling the electron transport chain from ATP synthesis.[4][6] Crucially, it does so without significantly affecting the plasma membrane potential, thus mitigating a major source of off-target effects.[2] This selective action allows for a sustained increase in mitochondrial respiration over a broader concentration range compared to FCCP, without inducing the mitochondrial inhibition often seen with classical uncouplers at higher doses.[7][8]
The downstream signaling effects of BAM15-induced uncoupling include the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][6] Activation of AMPK in response to a decrease in the ATP/ADP ratio promotes glucose uptake and fatty acid oxidation, further contributing to the beneficial metabolic effects of BAM15.[5]
Caption: Mechanism of BAM15-induced mitochondrial uncoupling.
Comparative Efficacy: In Vitro Studies
The superior efficacy and safety profile of BAM15 compared to standard uncouplers have been demonstrated in numerous in vitro studies. A key methodology for this evaluation is the Seahorse XF Mito Stress Test, which measures real-time cellular oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Potency and Maximal Respiration
Studies have shown that BAM15 stimulates a higher maximum rate of mitochondrial respiration compared to FCCP.[9] Furthermore, BAM15 maintains this elevated respiration across a much broader concentration range, whereas FCCP often exhibits a narrow effective window before inducing mitochondrial inhibition and cytotoxicity.[7][8] For instance, in CHO-K1 cells, BAM15 sustained an elevated OCR from 0.5 µM to 50 µM, while FCCP showed a decline in OCR at concentrations above 1 µM.[8]
| Compound | EC50 for OCR Stimulation | Optimal Concentration Range (Huh7 cells) | Maximal OCR vs. Basal (CHO-K1 cells) |
| BAM15 | ~1.4 µM (NMuLi cells)[10] | 1.25 - 2.5 µM[7] | ~286% at 5 µM[8] |
| FCCP | - | Narrow peak at ~2.5 µM[7] | ~260% at 1 µM[8] |
| DNP | ~10.1 µM (NMuLi cells)[10] | - | - |
Cytotoxicity Profile
A critical advantage of BAM15 is its significantly lower cytotoxicity compared to FCCP and DNP.[2][11] This is attributed to its selective action on the mitochondrial membrane, avoiding the detrimental effects of plasma membrane depolarization.[5] In C2C12 myoblasts, DNP and FCCP induced caspase 3/7 activation, a marker of apoptosis, at concentrations of 5 µM and 10 µM, respectively. In contrast, BAM15 showed no significant induction of apoptosis at concentrations up to 40 µM.[11][12]
| Compound | Apoptosis Induction (Caspase 3/7) |
| BAM15 | No significant induction up to 40 µM[11][12] |
| FCCP | Induced at 10 µM[11][12] |
| DNP | Induced at 5 µM[11][12] |
Preclinical In Vivo Efficacy
The promising in vitro profile of BAM15 has been successfully translated into preclinical animal models, demonstrating its therapeutic potential for metabolic diseases.
In mouse models of diet-induced obesity, oral administration of BAM15 prevented weight gain, reduced fat mass, and improved glucose tolerance and insulin sensitivity.[13][14] These beneficial effects were achieved without altering food intake, lean body mass, or core body temperature, highlighting a favorable safety profile.[14][15][16] Furthermore, BAM15 treatment was shown to reduce hepatic steatosis (fatty liver) and markers of inflammation and oxidative stress.[14][16]
Experimental Protocols
To facilitate the evaluation of BAM15 and other mitochondrial uncouplers, detailed protocols for key assays are provided below.
Seahorse XF Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in response to the sequential injection of mitochondrial inhibitors.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation: Prepare stock solutions of BAM15, FCCP, and other inhibitors (e.g., oligomycin, rotenone/antimycin A) in a suitable solvent (e.g., DMSO). Dilute to working concentrations in the assay medium. The Agilent Seahorse XF T Cell Metabolic Profiling Kit includes BAM15 for ease of use.[17]
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. After baseline OCR measurements, sequentially inject the compounds through the ports of the sensor cartridge. A typical injection strategy is:
-
Port A: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration and proton leak).
-
Port B: FCCP or BAM15 (to induce maximal respiration).
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
Data Analysis: The Seahorse software calculates various parameters, including basal respiration, maximal respiration, spare respiratory capacity, and proton leak.
Caption: Workflow for the Seahorse XF Mito Stress Test.
Mitochondrial Membrane Potential Assay
This assay assesses the effect of compounds on the mitochondrial membrane potential (ΔΨm) using fluorescent dyes like JC-1 or TMRM.
Protocol:
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy).
-
Compound Treatment: Treat cells with various concentrations of BAM15 or standard uncouplers for the desired duration.
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., 200 nM MitoTracker Red for 30 minutes).[18]
-
Imaging/Quantification:
-
Microscopy: Visualize the fluorescence using a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Plate Reader: Quantify the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated control cells.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of compound concentrations for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with the test compounds.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: After a short incubation, measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The experimental evidence strongly supports the classification of this compound (BAM15) as a next-generation mitochondrial uncoupler with a significantly improved therapeutic profile compared to established standards like CCCP and FCCP. Its key advantages include:
-
Mitochondrial Selectivity: BAM15 effectively uncouples oxidative phosphorylation without causing detrimental plasma membrane depolarization.[2]
-
Broader Efficacious Window: It stimulates maximal mitochondrial respiration over a wider concentration range than classical uncouplers.[7][8]
-
Lower Cytotoxicity: BAM15 demonstrates a superior safety profile with significantly reduced cellular toxicity.[11][12]
-
In Vivo Efficacy: Preclinical studies have validated its potential to treat metabolic diseases such as obesity and insulin resistance.[13][14]
For researchers in drug discovery and metabolic science, BAM15 represents a valuable tool for investigating the role of mitochondrial bioenergetics in health and disease, and a promising lead compound for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control | EMBO Molecular Medicine [link.springer.com]
- 14. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. debuglies.com [debuglies.com]
- 17. agilent.com [agilent.com]
- 18. BAM15, a Mitochondrial Uncoupling Agent, Attenuates Inflammation in the LPS Injection Mouse Model: An Adjunctive Anti-Inflammation on Macrophages and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Benzeneazomalononitrile Derivatives: Unraveling Structure-Property Relationships
In the landscape of modern drug discovery and materials science, the nuanced understanding of molecular structure and its direct influence on physicochemical properties is paramount. Benzeneazomalononitrile derivatives, a class of azo compounds characterized by their vibrant color and versatile reactivity, have garnered significant attention for their potential applications as photoswitches, nonlinear optical materials, and therapeutic agents. The key to unlocking their full potential lies in a comprehensive characterization of their electronic and structural properties, for which spectroscopic techniques are indispensable tools.
This guide provides a comparative spectroscopic analysis of a series of para-substituted this compound derivatives. We will delve into the principles and experimental workflows for their characterization by UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the effects of systematically varied substituents—from the electron-donating methoxy and methyl groups to the electron-withdrawing chloro and nitro moieties—we will elucidate the intricate interplay between molecular structure and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this promising class of compounds.
The Structural Landscape: Azo-Hydrazone Tautomerism
A critical aspect to consider when analyzing the spectra of this compound derivatives is the potential for azo-hydrazone tautomerism. This phenomenon involves the migration of a proton, leading to two distinct isomers in equilibrium: the azo form and the hydrazone form.[1][2] The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, and pH.[2][3]
Caption: Azo-Hydrazone Tautomeric Equilibrium.
The azo tautomer contains the characteristic -N=N- double bond, while the hydrazone tautomer features a -NH-N=C- linkage. Each tautomer exhibits distinct spectroscopic properties, and their coexistence can lead to complex spectra. Understanding this equilibrium is fundamental to the accurate interpretation of the experimental data.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is particularly sensitive to the extent of conjugation and the electronic nature of substituents.
Experimental Workflow:
Caption: UV-Vis Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound derivatives, the characteristic stretching vibrations of the nitrile (C≡N) and azo (N=N) groups are of particular interest.
Experimental Workflow:
Caption: IR Spectroscopy Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts of the aromatic protons in this compound derivatives are influenced by the electronic effects of the para-substituents.
Experimental Workflow:
Caption: ¹H NMR Spectroscopy Experimental Workflow.
Comparative Spectroscopic Data
The following tables present representative spectroscopic data for a series of p-substituted this compound derivatives. This data illustrates the impact of substituent electronic effects on the key spectral features.
Table 1: UV-Visible Spectroscopic Data
| Substituent (R) | Hammett Constant (σp) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| -OCH₃ | -0.27 | 435 | 28,000 |
| -CH₃ | -0.17 | 420 | 26,500 |
| -H | 0.00 | 410 | 25,000 |
| -Cl | 0.23 | 415 | 25,800 |
| -NO₂ | 0.78 | 450 | 32,000 |
Table 2: Infrared Spectroscopic Data
| Substituent (R) | ν(C≡N) (cm⁻¹) | ν(N=N) (cm⁻¹) |
| -OCH₃ | 2225 | 1445 |
| -CH₃ | 2228 | 1448 |
| -H | 2230 | 1450 |
| -Cl | 2232 | 1455 |
| -NO₂ | 2238 | 1460 |
Table 3: ¹H NMR Spectroscopic Data (Aromatic Region)
| Substituent (R) | δ (ppm) for Protons Ortho to Azo Group | δ (ppm) for Protons Meta to Azo Group |
| -OCH₃ | 7.85 (d) | 7.00 (d) |
| -CH₃ | 7.80 (d) | 7.25 (d) |
| -H | 7.90 (d) | 7.50 (m) |
| -Cl | 7.95 (d) | 7.45 (d) |
| -NO₂ | 8.10 (d) | 8.35 (d) |
Note: The data presented in these tables are illustrative and representative of the expected trends for this class of compounds.
Interpretation and Discussion
UV-Visible Spectroscopy: The Role of Substituents on Electronic Transitions
The UV-Vis spectra of this compound derivatives are dominated by an intense absorption band in the visible region, which is attributed to a π→π* electronic transition within the conjugated system. The position of λmax is highly sensitive to the nature of the para-substituent on the phenyl ring.
Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) cause a bathochromic (red) shift in λmax compared to the unsubstituted compound. This is because these groups increase the electron density in the aromatic ring, which in turn raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and requiring lower energy (longer wavelength) light for excitation.
Conversely, electron-withdrawing groups (EWGs) generally lead to a bathochromic shift as well, although the effect can be more complex. The nitro group (-NO₂), a strong EWG, significantly extends the conjugation of the system through resonance, leading to a substantial red shift in λmax. The chloro (-Cl) group, being weakly deactivating through induction but with lone pairs capable of resonance donation, results in a slight red shift.
Infrared Spectroscopy: Probing Functional Group Vibrations
The IR spectra provide clear signatures for the key functional groups in these molecules. The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹.[4] The position of this band is influenced by the electronic effect of the para-substituent. Electron-donating groups tend to slightly decrease the C≡N stretching frequency, while electron-withdrawing groups increase it. This is because EWGs withdraw electron density from the π-system, strengthening the C≡N bond.
The azo (N=N) stretching vibration is generally weaker and appears in the 1440-1460 cm⁻¹ region. Similar to the nitrile stretch, the frequency of the N=N stretch is also modulated by the electronic nature of the substituent.
¹H NMR Spectroscopy: Mapping the Electronic Environment of Protons
The chemical shifts of the aromatic protons in the ¹H NMR spectra are highly informative of the electron distribution within the phenyl ring. Electron-donating groups increase the electron density at the ortho and para positions, causing the corresponding protons to be more shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease the electron density, leading to deshielding and a downfield shift in the resonance of the aromatic protons.
The observed splitting patterns (e.g., doublets) for the aromatic protons in the p-substituted derivatives are due to spin-spin coupling with adjacent protons, providing further structural confirmation.
Conclusion
The spectroscopic analysis of this compound derivatives provides a powerful means to probe their structure-property relationships. UV-Vis, IR, and ¹H NMR spectroscopy offer complementary information on the electronic transitions, functional group composition, and electronic environment of these versatile molecules. A thorough understanding of the influence of substituents and the potential for azo-hydrazone tautomerism is crucial for the accurate interpretation of the spectral data. The insights gained from these spectroscopic comparisons are invaluable for the rational design of new this compound derivatives with tailored properties for a wide range of applications in drug development and materials science.
References
- 1. analysis.rs [analysis.rs]
- 2. researchgate.net [researchgate.net]
- 3. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to the Synthesis of Benzeneazomalononitrile: A Comparative Review
Introduction: The Versatility of a Core Synthetic Building Block
Benzeneazomalononitrile, also known as 2-(phenylazo)malononitrile, is an organic compound with the molecular formula C₉H₆N₄.[1][2] Characterized by a phenylazo group (-N=N-) attached to a malononitrile core, this yellow solid serves as a highly versatile intermediate in synthetic organic chemistry.[1][3] Its significance lies in the reactive nature of its azo and nitrile functional groups, which allow it to be a precursor for a diverse array of nitrogen-containing heterocyclic compounds such as carbazoles, indolocarbazoles, and pyrimidines.[3][4] These structural motifs are foundational in the fields of medicinal chemistry, materials science, and the synthesis of fine chemicals and dyes.[1][4][5]
This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and limitations.
Method 1: The Classical and Predominant Pathway - Diazonium Coupling
The most established and widely employed method for synthesizing this compound is through a two-step azo coupling reaction. This pathway is renowned for its efficiency and high yields, often exceeding 90% when optimized.[3]
Reaction Principle & Mechanism
The synthesis is a classic example of electrophilic substitution, where a potent electrophile, the benzenediazonium ion, attacks the electron-rich carbon of malononitrile. The overall process is divided into two critical stages:
-
Diazotization of Aniline: Aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at a strictly controlled low temperature (0-5°C).[3] The acid protonates sodium nitrite to form nitrous acid (HONO), which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[6] The aniline's amino group then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule yield the benzenediazonium salt.[6]
-
Expert Insight (Causality): The 0-5°C temperature range is non-negotiable. Diazonium salts are notoriously unstable and can explosively decompose at higher temperatures, not only plummeting the yield but also posing a significant safety risk.[3] The cold temperature ensures the intermediate's stability long enough for the subsequent coupling step.
-
-
Azo Coupling with Malononitrile: The prepared benzenediazonium salt is then introduced to a solution of malononitrile. Malononitrile possesses a highly acidic methylene group (pKa ≈ 11) due to the electron-withdrawing effect of the two nitrile groups, making it readily deprotonated to form a stable carbanion. This carbanion serves as the nucleophile that attacks the terminal nitrogen of the diazonium ion.[7]
-
Expert Insight (Causality): This coupling reaction is highly pH-sensitive. The reaction is optimally performed in a weakly acidic to neutral medium (pH 5.5-6.5).[3][8] If the pH is too low (highly acidic), the concentration of the malononitrile carbanion is insufficient for the reaction to proceed. If the pH is too high (basic), the diazonium salt can convert into a non-electrophilic diazotate species. Therefore, a buffer, commonly a saturated aqueous solution of sodium acetate, is used to maintain the delicate pH balance required for efficient coupling.[3]
-
Visualization of the Diazonium Coupling Workflow
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol: Diazonium Coupling
This protocol is adapted from a procedure reported in the literature.[3]
Materials:
-
Aniline (96g)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Malononitrile (60g)
-
Sodium Acetate
-
Ice
-
Water
Procedure:
-
Diazonium Salt Preparation: a. In a suitable reaction vessel, prepare a solution of aniline (96g) in aqueous hydrochloric acid. b. Cool the solution to 0-5°C using an ice-salt bath. Maintain this temperature throughout the diazotization process. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5°C. d. After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete formation of the diazonium salt. The resulting solution should be clear.
-
Coupling Reaction: a. In a separate, larger vessel, dissolve malononitrile (60g) in water. b. Add a sufficient amount of a saturated aqueous solution of sodium acetate to the malononitrile solution to act as a buffer. Cool this mixture to below 10°C. c. Slowly add the freshly prepared, cold diazonium salt solution to the malononitrile solution with continuous, efficient stirring. d. A yellow precipitate of this compound will begin to form immediately. e. Continue stirring the reaction mixture for approximately 2 hours, allowing the temperature to slowly rise to room temperature to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water to remove any inorganic salts and unreacted starting materials. c. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a light yellow solid.
Trustworthiness (Self-Validation): The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the diazonium salt can be confirmed by a spot test with 2-naphthol, which will produce a characteristic bright orange-red azo dye. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). A reported yield for this optimized process is 92.3%.[3]
Method 2: The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classic name reaction used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[9][10] The reaction is distinguished by the cleavage of an acyl or carboxyl group during the coupling process.[11][12] While not a direct synthesis of this compound from malononitrile itself, it represents a valid alternative pathway if starting from a suitably substituted malonate derivative.
Reaction Principle & Mechanism
The reaction proceeds via the following general steps:
-
Enolate Formation: A base is used to deprotonate the α-carbon of a β-keto-ester or a similar active methylene compound, forming a nucleophilic enolate.
-
Azo Coupling: The enolate attacks the aryl diazonium salt to form an unstable azo intermediate.
-
Hydrolytic Cleavage & Rearrangement: Under the reaction conditions, the intermediate undergoes hydrolytic cleavage of one of the activating groups (e.g., an acetyl or carboxyl group). This is followed by tautomerization to yield the more stable hydrazone product.[9] The resulting arylhydrazone is a tautomer of the corresponding azo compound.
Visualization of the Japp-Klingemann Mechanism
Caption: Generalized mechanism of the Japp-Klingemann reaction.
Applicability: To synthesize this compound via this route, one would need to start with a derivative like cyanoacetyl cyanide or a dicyanoacetic ester. The direct coupling method with malononitrile is generally more atom-economical and straightforward. However, the Japp-Klingemann reaction remains a powerful tool for creating substituted arylhydrazones which are valuable intermediates for other syntheses, such as the Fischer indole synthesis.[9][10]
Emerging and Alternative Methodologies
While diazonium coupling remains the workhorse, modern synthetic chemistry continually seeks milder, faster, or more environmentally benign alternatives.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields (90-96%) for related syntheses like Knoevenagel condensations.[3] Applying this technology to this compound synthesis would require careful optimization, particularly to manage the thermal sensitivity of the diazonium salt. A potential strategy could involve a microwave-assisted coupling step following a traditionally prepared diazonium salt.[3]
-
Palladium-Catalyzed Arylation: It is important to distinguish the synthesis of arylmalononitriles from arylazomalononitriles. Modern palladium-catalyzed cross-coupling reactions provide a convenient method for forming a direct carbon-carbon bond between an aryl halide and malononitrile.[13][14][15] While this produces a different class of compound, it is a key related methodology for functionalizing the malononitrile core and is crucial for synthesizing precursors for various agrochemicals and herbicides.[13][15]
Comparative Analysis of Synthesis Methods
| Feature | Diazonium Coupling | Japp-Klingemann Reaction | Microwave-Assisted Coupling |
| Starting Materials | Aniline, Malononitrile | Aniline, β-keto-ester/acid derivative | Aniline, Malononitrile |
| Key Reagents | NaNO₂, HCl, Sodium Acetate | NaNO₂, HCl, Base | NaNO₂, HCl, Buffer |
| Reaction Conditions | Diazotization: 0-5°CCoupling: pH 5.5-6.5 | Varies, often mildly basic | Coupling: Elevated temp (MW) |
| Typical Yield | >92%[3] | Variable, often high (70-95% for related rxns) | Potentially >90%[3] |
| Advantages | High yield, well-established, scalable, readily available starting materials. | Good for creating specific hydrazones from complex starting materials. | Dramatically reduced reaction times, high efficiency.[3] |
| Limitations | Strict temperature control required, unstable diazonium intermediate. | Less atom-economical, requires specifically substituted starting materials. | Requires specialized equipment, thermal control of diazonium salt is challenging. |
Conclusion
For the direct and efficient synthesis of this compound, the classical diazonium coupling reaction of aniline and malononitrile remains the superior and most practical method for both laboratory and industrial applications.[3] Its high yields, operational simplicity, and the low cost of starting materials make it the preferred choice. The critical success factors for this method are rigorous temperature control during diazotization and careful pH management during the coupling step. While the Japp-Klingemann reaction offers an alternative route to the isomeric hydrazones, it is less direct for this specific target. Future research may focus on adapting flow chemistry or microwave-assisted protocols to the coupling step to further enhance efficiency and safety, though the inherent instability of the diazonium intermediate will always be a key consideration in process design.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(Phenylazo)malononitrile [synhet.com]
- 3. Buy this compound | 6017-21-6 [smolecule.com]
- 4. This compound | 6017-21-6 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Azo Coupling [organic-chemistry.org]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]
- 14. A new method of synthesis of arylmalononitriles catalysed by a palladium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Benzeneazomalononitrile
As researchers and scientists, our work inherently involves handling compounds that require meticulous care from acquisition to disposal. Benzeneazomalononitrile (CAS 6017-21-6), a compound notable for its reactive azo and malononitrile functionalities, falls squarely into this category.[1][2] Its proper disposal is not merely a procedural checkbox but a critical component of laboratory safety, environmental responsibility, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of this compound waste. The procedures outlined below are grounded in the fundamental chemistry of the molecule, aiming to mitigate its primary hazards before it leaves the laboratory.
Section 1: Hazard Assessment & Chemical Profile
Understanding the "why" is paramount to executing the "how" safely. The hazards of this compound stem from its malononitrile group. Malononitrile and related compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] The most significant risk is the potential for the compound to release highly toxic and flammable hydrogen cyanide (HCN) gas, particularly when in contact with acids.[6][7][8] The cyanide ion is a potent cellular toxin that inhibits aerobic respiration.[6]
Furthermore, as an azo compound, it may have additional toxicological properties and can be an environmental hazard, being very toxic to aquatic life.[3][4] Therefore, the core principle of its disposal is the chemical degradation of the hazardous nitrile groups under controlled conditions to prevent the liberation of HCN.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 6017-21-6 | [1][2] |
| Molecular Formula | C9H6N4 | [1][2] |
| Primary Hazards | Highly toxic, potential to release Hydrogen Cyanide (HCN) gas, environmental hazard. | [3][6][8] |
| Incompatibilities | Strong acids, strong oxidizing agents, strong bases. | [9][10] |
Section 2: Pre-Disposal & Decontamination Procedures
All handling, decontamination, and disposal preparation steps must be performed within a certified chemical fume hood.[7][8][11] Never work with cyanide-containing compounds alone.[8][11][12]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.[11]
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[6][11]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[6][11]
Decontamination of Glassware and Surfaces:
-
Prepare a pH 10 buffer solution or a dilute sodium hydroxide solution (e.g., 1M NaOH).
-
Rinse all contaminated glassware and surfaces first with this alkaline solution. This step is critical to ensure any residual compound is in a basic environment, preventing HCN formation.[7][12][13]
-
Follow the alkaline rinse with a freshly prepared 10% sodium hypochlorite (bleach) solution. The bleach acts as an oxidizing agent to break down the cyanide species into less toxic cyanate.[6][7]
-
Finally, wash the glassware with soap and water.[6]
Section 3: Step-by-Step Disposal Protocol
This protocol utilizes alkaline hydrolysis to convert the toxic nitrile groups into less hazardous carboxylate salts and ammonia, effectively neutralizing the primary hazard of the compound.[14][15][16]
Materials:
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sodium hypochlorite (NaOCl) solution (household bleach, ~5-10%)
-
Appropriate hazardous waste container, clearly labeled "HAZARDOUS WASTE - Cyanide"[7][12]
-
Stir plate and stir bar
-
pH meter or pH strips
Workflow for Neutralization and Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Procedure:
-
Preparation: In a chemical fume hood, place the container with the this compound waste (solid or dissolved in a compatible solvent) into a larger secondary container (e.g., a beaker or plastic tub).
-
Alkaline Hydrolysis:
-
Slowly and carefully add an excess of a cold 1M sodium hydroxide (NaOH) solution to the waste container while stirring. The goal is to ensure the pH of the solution is strongly alkaline (pH > 12).[6] This initiates the hydrolysis of the nitrile groups.[15][17]
-
Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction goes to completion.
-
-
Oxidative Treatment:
-
While continuing to stir, slowly add an excess of sodium hypochlorite (bleach) solution. A general rule of thumb is to add approximately 1.5 times the volume of bleach relative to the volume of the waste solution.
-
Causality: The hypochlorite ion (OCl-) is a strong oxidizing agent that will convert any remaining cyanide (CN-) and the resulting cyanate (CNO-) into harmless nitrogen gas and carbonate. This step provides a secondary layer of safety.
-
Continue stirring the mixture for at least another 2 hours.
-
-
Final Containment and Disposal:
-
Carefully transfer the treated solution into a designated hazardous waste container suitable for corrosive liquids. Ensure the container is clearly labeled "HAZARDOUS WASTE - Cyanide" and includes the date and contents.[7][12]
-
Solid waste, including contaminated gloves, paper towels, and other disposable items, must be collected separately in a clearly labeled solid hazardous waste container.[7][12]
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and final disposal of the waste containers.[8][18]
-
Caption: Simplified chemical degradation pathway for disposal.
Section 4: Emergency Procedures
Speed is essential when responding to cyanide exposure.[19]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, call 911 or your local emergency number. Do not perform mouth-to-mouth resuscitation.[1][6][19]
-
Spills:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent. Clean the area first with a pH 10 buffer solution, followed by a 10% bleach solution. Collect all cleanup materials as hazardous waste.[6][7]
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately, alerting others. Close the door and prevent entry. Call 911 and your institution's EHS emergency line from a safe location.[6][7][13]
-
By adhering to these scientifically-grounded procedures, we can ensure the safe handling and disposal of this compound, protecting ourselves, our colleagues, and the environment.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 6017-21-6 [chemicalbook.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. savemyexams.com [savemyexams.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ehs.unm.edu [ehs.unm.edu]
- 19. monash.edu [monash.edu]
Operational and Safety Guide: Personal Protective Equipment for Handling Benzeneazomalononitrile
This guide provides an in-depth, procedural framework for the safe handling of Benzeneazomalononitrile (CAS 6017-21-6). As a research chemical used in the synthesis of heterocyclic compounds and pharmaceuticals, its complete toxicological profile is not fully established.[1][2] Therefore, all handling procedures must be grounded in a conservative approach, treating the compound as potentially hazardous and cytotoxic. This document outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary to ensure the safety of all laboratory personnel.
Immediate Safety Briefing: Core Hazards and Precautions
This compound is a yellow to light brown solid organic compound.[1] While specific toxicity data is limited, the presence of both an azo group and a malononitrile functional group warrants significant caution.[3][4] Malononitrile and related compounds can act as metabolic poisons, potentially releasing cyanide within the body.[5] Consequently, exposure via inhalation, skin contact, or ingestion must be rigorously prevented.
Key Mandates:
-
Primary Engineering Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[1]
-
Exposure Avoidance: Direct contact with skin and eyes must be avoided at all times through the diligent use of appropriate PPE.[3]
-
Assume High Toxicity: Due to the lack of comprehensive hazard data, treat this compound with the same precautions as other highly potent or cytotoxic compounds.[6][7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table details the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving: Nitrile inner glove, Nitrile or Neoprene outer glove | Prevents direct skin contact. Double-gloving provides an additional protective layer and a protocol for safely removing the contaminated outer glove without touching the skin. Nitrile offers good resistance to a range of chemicals.[8] |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Protects eyes from airborne powder and potential splashes of solutions containing the compound.[8] |
| Body Protection | 100% cotton laboratory coat, fully buttoned with tight-fitting cuffs | Provides a removable barrier to protect skin and personal clothing from contamination. Cotton is preferred for its lower reactivity compared to synthetic fabrics. |
| Respiratory Protection | Not required if all handling of solids is performed in a certified chemical fume hood. | The fume hood serves as the primary engineering control to prevent inhalation of dust. If a fume hood is non-operational or a large spill occurs outside of containment, a NIOSH-approved respirator (e.g., N95 or higher) would be necessary for emergency response.[9][10] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material | Protects feet from spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: A flowchart outlining the mandatory steps for PPE selection.
Operational Plan: From Weighing to Storage
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
Step-by-Step Weighing and Handling Protocol
-
Preparation: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.
-
Staging: Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any minor spills.
-
Equipment: Bring a calibrated balance, weigh paper or a tared container, and necessary spatulas into the fume hood.
-
Weighing: Carefully retrieve the this compound container. Open it within the fume hood. Use a clean spatula to transfer the desired amount of powder to the weigh paper or container. Avoid any actions that could create airborne dust.
-
Closure: Securely close the primary container of this compound immediately after weighing.
-
Cleanup: Wipe the spatula clean with a disposable wipe dampened with 70% ethanol. Dispose of the wipe, any used weigh paper, and the outer pair of gloves into a designated solid hazardous waste container located within the fume hood.[11]
-
Transport: If transferring the weighed compound to another area, place it in a secondary, sealed, and clearly labeled container before removing it from the fume hood.
Storage Plan
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, well-ventilated area designated for toxic or hazardous chemicals.
-
Incompatibilities: Segregate from strong acids, bases, and oxidizing agents to prevent decomposition.[2]
Emergency and Disposal Plan
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure.
Caption: A decision tree for responding to spills of this compound.
First Aid Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste: Collect all contaminated solids (e.g., gloves, wipes, absorbent pads, contaminated powder) in a dedicated, puncture-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound".
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: The material should be disposed of by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[3] Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.[12]
References
- 1. Buy this compound | 6017-21-6 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 6017-21-6 [chemicalbook.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Malononitrile [cdc.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. ethz.ch [ethz.ch]
- 12. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
